molecular formula C10H12N2O B1306163 6-(1-Pyrrolidinyl)nicotinaldehyde CAS No. 261715-39-3

6-(1-Pyrrolidinyl)nicotinaldehyde

Cat. No.: B1306163
CAS No.: 261715-39-3
M. Wt: 176.21 g/mol
InChI Key: FFFAXGTZBUMKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Pyrrolidinyl)nicotinaldehyde is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-pyrrolidin-1-ylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFAXGTZBUMKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383401
Record name 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261715-39-3
Record name 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(pyrrolidin-1-yl)pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is 6-(1-Pyrrolidinyl)nicotinaldehyde?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-(1-Pyrrolidinyl)nicotinaldehyde

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of interest in medicinal chemistry and drug development. The document details its chemical properties, a plausible synthetic route, and its application as a key intermediate in the synthesis of biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a pyridine derivative characterized by a pyrrolidine ring at the 6-position and an aldehyde functional group at the 3-position.[1][2] The presence of these functionalities makes it a versatile reagent in organic synthesis.[3]

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
CAS Number 261715-39-3
Appearance Solid
Melting Point 89 °C[4]
SMILES O=CC1=CC=C(N=C1)N2CCCC2
InChI 1S/C10H12N2O/c13-8-9-3-4-10(11-7-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes the commercially available 6-chloronicotinaldehyde as the starting material.[3] The chlorine atom on the electron-deficient pyridine ring is displaced by the secondary amine, pyrrolidine, typically in the presence of a base and heat.[5][6]

G cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 6-Chloronicotinaldehyde process Nucleophilic Aromatic Substitution (SNAr) start1->process start2 Pyrrolidine start2->process reagent1 Base (e.g., K₂CO₃) reagent1->process reagent2 Solvent (e.g., DMF) reagent2->process condition Heat (e.g., 80-100 °C) condition->process product This compound process->product

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Nucleophilic Aromatic Substitution

This representative protocol describes the synthesis of this compound from 6-chloronicotinaldehyde and pyrrolidine.

Reagents and Materials:

  • 6-Chloronicotinaldehyde

  • Pyrrolidine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-chloronicotinaldehyde and dimethylformamide (DMF).

  • Add potassium carbonate and pyrrolidine to the solution.

  • Attach a reflux condenser and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Application in the Synthesis of Benzimidazole Derivatives

This compound is a valuable intermediate for the synthesis of more complex heterocyclic compounds.[2] A primary application is in the preparation of benzimidazole derivatives, which are known to possess a wide range of biological activities.[7] The synthesis typically involves the condensation of an o-phenylenediamine with an aldehyde.[8][9]

G cluster_reactants Reactants cluster_conditions Conditions reactant1 This compound process Condensation/ Cyclization reactant1->process reactant2 o-Phenylenediamine reactant2->process catalyst Catalyst (e.g., p-TsOH) catalyst->process solvent Solvent (e.g., DMF) solvent->process heat Heat heat->process product 2-(6-(1-Pyrrolidinyl)pyridin-3-yl) -1H-benzo[d]imidazole process->product

Figure 2: Synthesis of a benzimidazole derivative.
Experimental Protocol: Benzimidazole Synthesis

This protocol outlines a general procedure for the synthesis of a 2-substituted benzimidazole from this compound and o-phenylenediamine.

Reagents and Materials:

  • This compound (1.0 equivalent)

  • o-Phenylenediamine (1.0 equivalent)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Dimethylformamide (DMF)

  • Sodium carbonate solution

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound and o-phenylenediamine in DMF.

  • Add a catalytic amount of p-TsOH to the mixture.

  • Heat the reaction mixture with stirring at approximately 80 °C for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Slowly add the reaction mixture to a stirred solution of sodium carbonate in water to precipitate the product.

  • Filter the resulting solid, wash with water, and dry to obtain the crude benzimidazole derivative.

  • The crude product can be further purified by recrystallization.

Spectroscopic and Physical Data

While experimental spectroscopic data for this compound is not widely available, the expected characteristics can be predicted based on its chemical structure. These predictions are useful for the characterization and identification of the synthesized compound.

ParameterPredicted Value / CharacteristicReference(s)
¹H NMR (CDCl₃, 400 MHz)δ ~9.8-10.0 ppm (s, 1H, -CHO), δ ~8.5-8.7 ppm (d, 1H, Ar-H), δ ~7.7-7.9 ppm (dd, 1H, Ar-H), δ ~6.4-6.6 ppm (d, 1H, Ar-H), δ ~3.4-3.6 ppm (t, 4H, -N-CH₂-), δ ~1.9-2.1 ppm (m, 4H, -CH₂-CH₂-)[10]
¹³C NMR (CDCl₃, 100 MHz)δ ~190-193 ppm (C=O), δ ~160-162 ppm (C-N pyrrolidine), δ ~150-155 ppm (Ar-C), δ ~138-140 ppm (Ar-C), δ ~125-128 ppm (Ar-C), δ ~106-108 ppm (Ar-C), δ ~46-48 ppm (-N-CH₂-), δ ~25-27 ppm (-CH₂-CH₂-)[11]
IR (KBr) ~3100-3000 cm⁻¹ (Ar C-H stretch), ~2970-2850 cm⁻¹ (Aliphatic C-H stretch), ~2820 and ~2720 cm⁻¹ (Aldehyde C-H stretch), ~1700-1680 cm⁻¹ (C=O stretch), ~1600-1450 cm⁻¹ (Aromatic C=C and C=N stretch)[12][13][14]
Mass Spec. (EI) [M]⁺ at m/z = 176. Common fragments may include loss of CHO (m/z 147), and fragments corresponding to the pyrrolidinyl-pyridine core.[15][16]

Biological Context and Potential Mechanism of Action

This compound is cited as a useful reagent for preparing benzimidazole derivatives that act as inhibitors of the abnormal proliferation of prostatic interstitial cells, suggesting a potential application in the treatment of benign prostatic hyperplasia (BPH).[2] Benzimidazole-containing compounds are known to exhibit a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[7]

While the specific mechanism of action for this compound or its direct derivatives has not been elucidated, a hypothetical signaling pathway can be proposed for a downstream inhibitor in the context of prostate cell proliferation. For example, a derivative could potentially target a kinase pathway, such as the PI3K/Akt pathway, which is often dysregulated in cancer and proliferative diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes GF Growth Factor GF->RTK Binds Inhibitor Hypothetical Inhibitor (Derivative of title compound) Inhibitor->PI3K Inhibits

Figure 3: Hypothetical signaling pathway targeted by a derivative.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its synthesis is achievable through standard organic chemistry techniques, and its structure lends itself to the creation of more complex molecules, particularly benzimidazole derivatives with potential therapeutic applications in conditions such as benign prostatic hyperplasia. Further research into the biological activities of its derivatives is warranted to fully explore their therapeutic potential.

References

An In-Depth Technical Guide to the Chemical Properties of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1-Pyrrolidinyl)nicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolidine ring and an aldehyde group on the pyridine core, presents a versatile scaffold for the synthesis of a variety of more complex molecules. The pyrrolidine moiety can influence solubility and receptor binding, while the aldehyde group serves as a reactive handle for numerous chemical transformations. This document provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and potential applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. While extensive experimental data is not widely published, the following information has been compiled from commercial supplier databases.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂N₂O[1][2]
Molecular Weight 176.22 g/mol [1][2]
CAS Number 261715-39-3[1][2]
Physical Form Solid[2]
Melting Point 89 °C[1]
Boiling Point Not available
Solubility Not available
SMILES String O=Cc1ccc(nc1)N1CCCC1
InChI Key FFFAXGTZBUMKTI-UHFFFAOYSA-N

Synthesis

A definitive, peer-reviewed synthesis of this compound is not extensively documented in publicly accessible scientific literature. However, a plausible and commonly employed synthetic strategy for this class of compounds involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 6-chloronicotinaldehyde.[3][4] This method is widely used for the synthesis of 6-amino substituted pyridine derivatives.

Plausible Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 6-chloronicotinaldehyde and pyrrolidine.

Reagents and Materials:

  • 6-Chloronicotinaldehyde

  • Pyrrolidine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of 6-chloronicotinaldehyde in a polar aprotic solvent, add the base.

  • To this mixture, add pyrrolidine dropwise at room temperature under an inert atmosphere.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol. The specific reaction conditions, including the choice of base, solvent, temperature, and reaction time, would require optimization for the best yield and purity.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification 6-Chloronicotinaldehyde 6-Chloronicotinaldehyde Mixing Mixing 6-Chloronicotinaldehyde->Mixing Pyrrolidine Pyrrolidine Pyrrolidine->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating Monitoring (TLC) Monitoring (TLC) Heating->Monitoring (TLC) Quenching Quenching Monitoring (TLC)->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Washing & Drying Washing & Drying Extraction->Washing & Drying Concentration Concentration Washing & Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Plausible synthetic workflow for this compound.

Spectral Data

Detailed, experimentally verified spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched scientific literature. Commercial suppliers often do not provide this level of characterization for their research chemicals. Researchers synthesizing this compound would need to perform their own spectral analysis to confirm its structure and purity.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-rich pyridine ring substituted with an amino group.

  • Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a wide range of chemical transformations, including:

    • Reductive amination to form secondary amines.

    • Wittig reactions to form alkenes.

    • Condensation reactions (e.g., Knoevenagel, aldol).

    • Oxidation to a carboxylic acid.

    • Reduction to an alcohol.

  • Pyrrolidinyl-substituted Pyridine Ring: The electron-donating pyrrolidine group activates the pyridine ring towards electrophilic substitution, although the directing effects would need to be considered.

These reactive sites make this compound a valuable intermediate for the synthesis of more complex heterocyclic systems. For instance, it has been mentioned as a useful reagent in the preparation of benzimidazole derivatives.[5]

ReactivityDiagram cluster_aldehyde_reactions Aldehyde Reactions cluster_ring_reactions Pyridine Ring Reactions This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Wittig Reaction Wittig Reaction This compound->Wittig Reaction Condensation Condensation This compound->Condensation Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction Electrophilic Substitution Electrophilic Substitution This compound->Electrophilic Substitution Secondary Amines Secondary Amines Reductive Amination->Secondary Amines Alkenes Alkenes Wittig Reaction->Alkenes Heterocycles Heterocycles Condensation->Heterocycles Carboxylic Acid Carboxylic Acid Oxidation->Carboxylic Acid Alcohol Alcohol Reduction->Alcohol Substituted Pyridines Substituted Pyridines Electrophilic Substitution->Substituted Pyridines

Key reactivity pathways of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the pyridine and pyrrolidine scaffolds are present in many biologically active compounds, suggesting that derivatives of this molecule could be of interest for screening in various therapeutic areas. The mention of its use in preparing inhibitors for the abnormal proliferation of prostatic interstitial cells suggests a potential application in this area, though specific data is lacking.[5] Further research would be required to elucidate any potential biological effects and mechanisms of action.

Safety Information

Based on available supplier information, this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause skin and eye irritation.[2]

  • Hazard Statements: H302 (Harmful if swallowed).

  • Signal Word: Warning.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be used in a well-ventilated area.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. While its basic chemical properties are known, a significant gap exists in the publicly available scientific literature regarding its detailed experimental characterization, a specific peer-reviewed synthesis protocol, and its biological activity. The information provided in this guide is based on the currently available data and plausible synthetic routes. Researchers working with this compound will need to conduct their own detailed analysis to confirm its properties and optimize its synthesis.

References

An In-depth Technical Guide on 6-(1-Pyrrolidinyl)nicotinaldehyde and its Potential Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(1-Pyrrolidinyl)nicotinaldehyde, a substituted pyridine derivative, has been identified as a key intermediate in the synthesis of novel benzimidazole compounds. These derivatives are of significant interest due to their potential therapeutic applications, particularly as inhibitors of the abnormal proliferation of prostatic interstitial cells, a hallmark of benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the synthesis of this compound, its conversion to target benzimidazoles, and the underlying biological rationale for their use in BPH. While specific quantitative data for the final benzimidazole derivatives are not publicly available, this document outlines generalized experimental protocols and discusses the relevant signaling pathways, offering a foundational resource for researchers in this field.

Introduction

This compound (CAS 261715-39-3) is a heterocyclic aldehyde that serves as a valuable building block in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a pyrrolidine moiety and a reactive aldehyde group, makes it an ideal precursor for the synthesis of a diverse range of bioactive molecules. Notably, it is cited as a reagent in the preparation of benzimidazole derivatives aimed at treating BPH. BPH is a common age-related condition in men, characterized by the non-malignant growth of the prostate gland, which can lead to lower urinary tract symptoms (LUTS). The development of novel therapeutics that can effectively manage the proliferative aspects of BPH is a key area of research.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in the table below. This information is crucial for its handling, storage, and use in chemical synthesis.

PropertyValueReference(s)
CAS Number 261715-39-3
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Solid
Melting Point 89 °C
SMILES O=Cc1cncc(c1)N1CCCC1
InChI Key FFFAXGTZBUMKTI-UHFFFAOYSA-N

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient method is the nucleophilic aromatic substitution of a suitable precursor, such as 6-chloronicotinaldehyde, with pyrrolidine.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the synthesis of this compound from 6-chloronicotinaldehyde.

Reagents and Materials:

  • 6-Chloronicotinaldehyde

  • Pyrrolidine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 6-chloronicotinaldehyde and dimethylformamide (DMF).

  • Add potassium carbonate and pyrrolidine to the solution.

  • Attach a reflux condenser and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to

An In-depth Technical Guide to 6-(1-Pyrrolidinyl)nicotinaldehyde: Structure, Synthesis, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological applications of 6-(1-Pyrrolidinyl)nicotinaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic compounds.

Core Structure and Chemical Properties

This compound is a substituted pyridine derivative characterized by a pyrrolidine ring at the 6-position and an aldehyde functional group at the 3-position of the pyridine core. The presence of both an electron-donating pyrrolidine moiety and an electron-withdrawing aldehyde group on the pyridine ring suggests potentially interesting electronic and reactive properties, making it a valuable scaffold in medicinal chemistry.

A summary of the key chemical identifiers and properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 261715-39-3[1][2][3]
Molecular Formula C₁₀H₁₂N₂O[3]
Molecular Weight 176.22 g/mol [3]
IUPAC Name 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde[2]
SMILES O=Cc1cncc(c1)N2CCCC2[3]
InChI Key FFFAXGTZBUMKTI-UHFFFAOYSA-N[3]
Physical Form Solid[3]
Melting Point 89 °C[4]

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route involves a nucleophilic aromatic substitution reaction. This approach utilizes a readily available starting material, 6-chloronicotinaldehyde, and reacts it with pyrrolidine.

Proposed Synthetic Pathway

The proposed synthesis of this compound from 6-chloronicotinaldehyde is depicted below. This reaction is typically facilitated by a base in a polar aprotic solvent.

G cluster_synthesis Synthesis of this compound start 6-Chloronicotinaldehyde reagent + Pyrrolidine conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat product This compound reagent->product Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of this compound.

General Experimental Protocol

The following is a generalized experimental protocol based on similar reported syntheses of related compounds[5].

Materials:

  • 6-Chloronicotinaldehyde

  • Pyrrolidine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 6-chloronicotinaldehyde in dimethylformamide (DMF).

  • To this solution, add potassium carbonate and pyrrolidine.

  • Heat the reaction mixture with stirring. The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and perform an extraction with ethyl acetate.

  • The combined organic layers should be washed with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification of the crude product can be achieved by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Aldehyde proton (CHO): ~9.7-10.0 ppm (singlet)Aromatic protons (pyridine ring): ~6.5-8.5 ppmPyrrolidine protons: ~1.9-3.5 ppm
¹³C NMR Aldehyde carbonyl carbon: ~190 ppmAromatic carbons: ~110-160 ppmPyrrolidine carbons: ~25-50 ppm
FTIR (cm⁻¹) C=O stretch (aldehyde): ~1700C-N stretch: ~1350Aromatic C-H stretch: >3000
Mass Spec (m/z) [M]+ at ~176.22

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, its structural motifs, the pyridine and pyrrolidine rings, are prevalent in a wide range of biologically active compounds, suggesting its potential as a valuable intermediate in drug discovery.

One specific application that has been noted is its use as a reagent in the preparation of benzimidazole derivatives. These derivatives have been investigated as inhibitors of the abnormal proliferation of prostatic interstitial cells, indicating a potential therapeutic application in the treatment of prostatic hypertrophy[1].

The broader class of pyridine and pyrrolidine derivatives has been shown to exhibit a wide array of pharmacological activities, including but not limited to:

  • Anticancer Activity: Various substituted pyridine and nicotinic acid derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines[8][9][10].

  • Antiviral and Antimicrobial Activity: Pyrrolidine-functionalized nucleoside analogs have been explored for their potential as antiviral and anticancer agents[11].

  • Kinase Inhibition: The pyridine core is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases[12][13].

Given the lack of specific biological data for this compound, a logical workflow for its future investigation is proposed.

G cluster_workflow Proposed Research Workflow synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS, IR) synthesis->characterization screening In vitro Biological Screening (e.g., Anticancer, Kinase Assays) characterization->screening hit_id Hit Identification & SAR Studies screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Identified Activity in_vivo In vivo Efficacy & Toxicity Studies lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

Caption: A proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable heterocyclic compound with significant potential as a building block in medicinal chemistry. While direct biological data for this specific molecule is currently limited, its structural components are well-represented in a multitude of pharmacologically active agents. This technical guide provides a foundational understanding of its structure, a plausible synthetic route, and a framework for its future investigation. Further research into the synthesis of derivatives and comprehensive biological screening is warranted to fully elucidate the therapeutic potential of this and related compounds. The exploration of its activity in areas such as oncology and inflammatory diseases, where related scaffolds have shown promise, would be a valuable avenue for future drug discovery efforts.

References

An In-Depth Technical Guide to 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(1-Pyrrolidinyl)nicotinaldehyde, a versatile reagent in medicinal chemistry. The document details its chemical properties, provides a representative synthetic protocol for its application, and illustrates a potential signaling pathway that could be modulated by its derivatives.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [1]
CAS Number 261715-39-3
Appearance Solid
Melting Point 89 °C[1]
InChI Key FFFAXGTZBUMKTI-UHFFFAOYSA-N
SMILES O=CC1=CC=C(N=C1)N2CCCC2

Applications in Synthesis

This compound serves as a valuable starting material in the synthesis of various biologically active molecules. It is noted as a useful reagent in the preparation of benzimidazole derivatives, which have potential applications as inhibitors for the abnormal proliferation of prostatic interstitial cells in the treatment of prostatic hypertrophy[2]. Furthermore, its structural analogs, such as 6-morpholinonicotinaldehyde, are utilized in the development of kinase inhibitors[3].

Representative Experimental Protocol: Synthesis of a Kinase Inhibitor Scaffold

The following is a representative two-step protocol for the synthesis of a 2-amino-4-(6-(1-pyrrolidinyl)pyridin-3-yl)pyrimidine scaffold, a common core in many kinase inhibitors. This protocol is adapted from a similar synthesis using 6-morpholinonicotinaldehyde as a starting material[3].

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(6-(1-pyrrolidinyl)pyridin-3-yl)prop-2-en-1-one

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the enaminone intermediate.

Step 2: Synthesis of 2-Amino-4-(6-(1-pyrrolidinyl)pyridin-3-yl)pyrimidine

  • To a solution of the enaminone intermediate from Step 1 (1.0 eq) in 2-methoxyethanol (0.3 M), add guanidine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq).

  • Reflux the reaction mixture for 8 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final pyrimidine product.

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Pyrimidine Ring Formation This compound This compound Reaction_1 80 °C, 4h in DMF This compound->Reaction_1 DMF-DMA DMF-DMA DMF-DMA->Reaction_1 Enaminone Intermediate Enaminone Intermediate Reaction_1->Enaminone Intermediate Enaminone_Intermediate_2 Enaminone Intermediate Reaction_2 Reflux, 8h in 2-Methoxyethanol Enaminone_Intermediate_2->Reaction_2 Guanidine HCl Guanidine HCl Guanidine HCl->Reaction_2 NaOH NaOH NaOH->Reaction_2 Final Product 2-Amino-4-(6-(1-pyrrolidinyl)pyridin-3-yl)pyrimidine Reaction_2->Final Product

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Potential Signaling Pathway Modulation

Derivatives of this compound, particularly those synthesized as kinase inhibitors, can modulate various intracellular signaling pathways implicated in diseases such as cancer and inflammation. For instance, a hypothetical inhibitor derived from this scaffold could target a key kinase in a pro-inflammatory pathway like the p38 MAP kinase cascade, which is involved in cellular responses to stress and inflammation[4][5].

The diagram below illustrates a hypothetical signaling pathway where a derivative of this compound acts as a p38 MAPK inhibitor.

Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Cell Surface Receptor Extracellular_Signal->Receptor TAK1 TAK1 Receptor->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) p38_MAPK->Transcription_Factor Activates Inflammatory_Response Inflammatory Response Transcription_Factor->Inflammatory_Response Promotes Inhibitor This compound Derivative (Inhibitor) Inhibitor->p38_MAPK Inhibits

Caption: Hypothetical p38 MAPK signaling pathway inhibition.

References

In-depth Technical Guide on the Core Mechanism of Action of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of 6-(1-Pyrrolidinyl)nicotinaldehyde

This technical guide addresses the current understanding of the mechanism of action for the compound this compound. Following a comprehensive review of publicly available scientific literature, chemical databases, and patent filings, it is important to note that detailed information regarding the specific molecular mechanism of action of this compound is limited.

While the compound is commercially available and has been cited in chemical synthesis literature, dedicated studies elucidating its biological targets, signaling pathways, and pharmacological effects are not extensively published. This document summarizes the available information and provides context based on related chemical structures.

Compound Profile: this compound

This compound is a substituted pyridine derivative. Its fundamental chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 261715-39-3[1]
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Solid
SMILES String O=CC1=CC=C(N=C1)N2CCCC2
InChI Key FFFAXGTZBUMKTI-UHFFFAOYSA-N

One notable application mentioned in the literature is its use as a chemical intermediate. Specifically, it serves as a reagent in the preparation of benzimidazole derivatives that have been investigated as inhibitors of the abnormal proliferation of prostatic interstitial cells for the potential treatment of prostatic hypertrophy.[1]

Potential Biological Activities Based on Structural Analogs

In the absence of direct studies on this compound, examining the biological activities of structurally related compounds can provide valuable insights into its potential mechanism of action.

2.1. Nicotinamide and Nicotinaldehyde Derivatives

Derivatives of nicotinamide and nicotinaldehyde have been explored for a variety of biological activities. For instance, a series of nicotinaldehyde-based azlactones were synthesized and evaluated for their free radical scavenging, α-glucosidase inhibitory, and anti-proliferative activities against lung, breast, and cervical cancer cell lines. This suggests that the nicotinaldehyde scaffold can be a starting point for developing compounds with diverse biological effects.

2.2. 6-Aminonicotinamide Derivatives

Structurally related 6-aminonicotinamides have been identified as potent and selective inhibitors of histone deacetylases (HDACs).[2] These compounds demonstrated efficacy in cellular assays and in vivo xenograft models, highlighting the potential for 6-substituted nicotinamide derivatives to interact with key cellular enzymes involved in epigenetic regulation.[2]

2.3. Pyridinone Derivatives

The broader class of pyridinones, which share the core heterocyclic ring, are recognized as important scaffolds in medicinal chemistry. They can act as hydrogen bond donors and acceptors and are found in molecules with a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[3]

Postulated Signaling Pathways and Experimental Workflows

Given the lack of specific data for this compound, any depiction of signaling pathways or experimental workflows would be purely speculative. However, based on the activities of related compounds, one could hypothesize potential screening funnels to elucidate its mechanism of action.

Below is a conceptual workflow for investigating the biological activity of a novel substituted pyridine derivative like this compound.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Mechanism of Action Elucidation A Compound Synthesis & Characterization B High-Throughput Screening (e.g., Cell Viability Assays) A->B C Broad Kinase Panel Screening B->C Identified Activity D HDAC Inhibition Assays B->D Identified Activity E Receptor Binding Assays B->E Identified Activity F Dose-Response Studies (IC50/EC50 Determination) C->F Confirmed Hit D->F Confirmed Hit E->F Confirmed Hit G Western Blot for Signaling Pathway Proteins F->G H In Vivo Efficacy Studies (Xenograft Models) G->H

Figure 1. Conceptual workflow for elucidating the mechanism of action of a novel chemical entity.

Conclusion

While this compound is a known chemical entity, its specific mechanism of action has not been a subject of extensive published research. The biological activities of structurally related compounds, such as other nicotinamide and nicotinaldehyde derivatives, suggest that this compound could potentially exhibit interesting pharmacological properties. However, without direct experimental evidence, any proposed mechanism remains speculative.

Further research, following a structured workflow similar to the one proposed, is necessary to elucidate the molecular targets and signaling pathways modulated by this compound. Such studies would be invaluable for the drug development community and could uncover novel therapeutic applications for this and related compounds.

References

An In-depth Technical Guide to the Biological Activity of 6-(1-Pyrrolidinyl)nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 6-(1-Pyrrolidinyl)nicotinaldehyde represent a class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, drawing from existing literature on structurally related compounds. The core structure, featuring a pyridine ring substituted with a pyrrolidinyl group at the 6-position and an aldehyde at the 3-position, offers a versatile scaffold for the development of novel therapeutic agents. The pyrrolidinyl moiety can enhance solubility and bioavailability, while the reactive aldehyde group serves as a key site for synthetic modifications to generate diverse chemical libraries. This guide aims to be a valuable resource for researchers and professionals in drug discovery and development by summarizing key data, detailing experimental protocols, and visualizing relevant biological pathways.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with a nucleophilic aromatic substitution reaction on a pyridine ring bearing a suitable leaving group at the 6-position, such as a halogen. This is followed by the introduction or modification of the aldehyde group at the 3-position.

General Synthetic Pathway

A common synthetic route involves the reaction of a 6-halonicotinaldehyde with pyrrolidine. The following diagram illustrates a generalized synthetic workflow.

synthesis_workflow start 6-Halonicotinaldehyde intermediate This compound start->intermediate Nucleophilic Aromatic Substitution reagent1 Pyrrolidine reagent1->intermediate product This compound Derivatives intermediate->product Condensation, Reductive Amination, etc. reagent2 Various Reagents (e.g., amines, hydrazines, active methylene compounds) reagent2->product

A generalized workflow for the synthesis of this compound derivatives.

Biological Activities

Based on the biological profiles of structurally similar aminopyridine and nicotinaldehyde derivatives, compounds based on the this compound scaffold are anticipated to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Numerous pyridine and pyrrolidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for related compounds often involves the inhibition of key enzymes in cancer cell signaling pathways or the induction of apoptosis.

Quantitative Data on Anticancer Activity of Related Nicotinamide Derivatives

While specific data for this compound derivatives are limited in the public domain, the following table summarizes the anticancer activity of related nicotinamide derivatives to provide a comparative context.

Compound IDCancer Cell LineIC50 (µM)Reference
NC 5 E. faecalis0.03[1]
NC 7 S. aureus0.008[1]
NC 3 P. aeruginosa0.008 - 0.032[1]
NC 3 K. pneumoniae0.016[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) should be included.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

mtt_assay_workflow step1 Seed cells in 96-well plate step2 Treat with compounds step1->step2 step3 Incubate for 48-72h step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 3-4h step4->step5 step6 Solubilize formazan crystals step5->step6 step7 Measure absorbance at 570 nm step6->step7 step8 Calculate IC50 values step7->step8

A simplified workflow for the MTT cytotoxicity assay.
Antimicrobial Activity

Substituted pyridines and their derivatives are known to possess a broad spectrum of antimicrobial activity against various bacterial and fungal strains.

Quantitative Data on Antimicrobial Activity of Related Nicotinamidine Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of related nicotinamidine derivatives against different microbial strains.

Compound IDMicrobial StrainMIC (µM)Reference
4a, 4b Staphylococcus aureus10[2]
Nicotinamidines Various bacteria10 - 20[2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain from a fresh culture.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

mic_determination_workflow step1 Prepare serial dilutions of compound step2 Inoculate with microbial suspension step1->step2 step3 Incubate for 18-24h step2->step3 step4 Observe for visible growth step3->step4 step5 Determine the lowest concentration with no growth (MIC) step4->step5

A workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition

The pyridine scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors. Derivatives of this compound could potentially target various enzymes involved in disease pathogenesis.

Potential Signaling Pathway Involvement

Based on the activity of related compounds, derivatives of this compound may modulate key signaling pathways implicated in cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways. Inhibition of receptor tyrosine kinases (RTKs) at the cell surface can block downstream signaling cascades that are often dysregulated in cancer.

signaling_pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Inhibitor This compound Derivative (Hypothetical) Inhibitor->RTK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

A hypothetical signaling pathway potentially inhibited by this compound derivatives.

Conclusion

Derivatives of this compound represent a promising scaffold for the development of novel therapeutic agents. While specific biological data for this class of compounds is not extensively available in the public domain, the known activities of structurally related molecules suggest significant potential for anticancer, antimicrobial, and enzyme inhibitory activities. This guide provides a foundational framework for researchers by outlining potential synthetic routes, detailing relevant experimental protocols for biological evaluation, and postulating potential mechanisms of action. Further investigation into the synthesis and biological screening of a focused library of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Pyrrolidinyl-Substituted Pyridines: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic targets for the pyrrolidinyl-substituted pyridine scaffold, a privileged structure in modern medicinal chemistry. This document outlines the primary molecular targets, presents quantitative pharmacological data, details key experimental methodologies, and visualizes the associated signaling pathways and workflows.

Primary Therapeutic Target: Nicotinic Acetylcholine Receptors (nAChRs)

The pyrrolidinyl-substituted pyridine core is a potent modulator of nicotinic acetylcholine receptors (nAChRs), a superfamily of ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[1] These receptors are pentameric structures composed of various α and β subunits, with the specific subunit composition dictating the receptor's pharmacological and physiological properties. Compounds based on this scaffold, most notably Varenicline, often exhibit high affinity and partial agonism, particularly at the α4β2 subtype, which is strongly implicated in nicotine addiction.[2][3]

Key nAChR Subtypes

The primary nAChR subtypes targeted by pyrrolidinyl-substituted pyridines include:

  • α4β2: The most abundant nAChR subtype in the central nervous system, a primary target for smoking cessation therapies.[2][4]

  • α7: A homopentameric receptor with high calcium permeability, involved in cognitive processes and neuroprotection.[4]

  • α3β4: Predominantly found in the autonomic ganglia.[5]

  • α6β2: Located in specific brain regions like the striatum, playing a role in dopamine release.[5]

Signaling Pathways

Activation of nAChRs by agonists leads to the opening of an intrinsic ion channel, causing an influx of cations (Na⁺ and Ca²⁺) and subsequent membrane depolarization.[4] This initial event triggers downstream intracellular signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways, which are critical for modulating neuronal survival, plasticity, and apoptosis.[4][6][7]

The influx of Ca²⁺ through nAChRs, particularly the α7 subtype, can activate Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[6] This activation can lead to a cascade involving the sequential phosphorylation of p38 MAPK, MEK1/2, and finally ERK1/2, culminating in the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[6] Separately, Ca²⁺ influx can also stimulate the PI3K/Akt pathway, which promotes cell survival by up-regulating anti-apoptotic proteins like Bcl-2 and activating downstream effectors such as the mammalian target of rapamycin (mTOR) and nuclear factor-κB (NF-κB).[4][8]

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus nAChR nAChR (e.g., α4β2, α7) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates Ligand Pyrrolidinyl- Substituted Pyridine Ligand->nAChR Binds CaMKII CaMKII Ca_Influx->CaMKII Activates PI3K PI3K Ca_Influx->PI3K Activates p38 p38 MAPK CaMKII->p38 Phosphorylates MEK MEK1/2 p38->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Gene Gene Transcription (Survival, Plasticity) NFkB->Gene CREB->Gene

Caption: nAChR-mediated intracellular signaling pathways.
Quantitative Data: Receptor Binding Affinity and Functional Activity

The interaction of pyrrolidinyl-substituted pyridines with nAChR subtypes is characterized by their binding affinity (Ki) and functional activity (EC50 and Emax). Varenicline serves as the benchmark compound for this class.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, µM)Efficacy (% of ACh/Nicotine)
Varenicline hα4β20.06 - 0.4[4][7]2.3[9]18% (HS), 41% (LS) vs ACh[2]
hα3β4>215 (>500-fold vs α4β2)[3]55[9]Full Agonist[10]
hα7125 - 322[4][7]18[9]Full Agonist[2][10]
rα6β20.12[5][11]0.007[5]49% vs Nicotine[5]
Compound 6b ¹rα4β20.13[7]-Potent Antagonist[7]
(S)-7 ²hα4β20.0037[12]73[12]661% vs ACh (Superagonist)[12]

¹ 3'-(substituted pyridinyl)-deschloroepibatidine analog. ² Hydroxy pyridyl ether of N-methyl prolinol. h: human, r: rat. HS: High Sensitivity, LS: Low Sensitivity.

Secondary Therapeutic Targets

While nAChRs are the primary focus, the versatile pyrrolidinyl-pyridine scaffold has been shown to interact with other important therapeutic targets.

Serotonin 5-HT3 Receptors

Varenicline binds with moderate affinity (Ki = 350 nM) to the 5-HT3 receptor, a ligand-gated ion channel involved in nausea and vomiting.[3] This off-target activity is believed to contribute to some of the side effects observed with the drug. The development of more selective compounds could mitigate these effects while retaining efficacy at nAChRs.

Dipeptidyl Peptidase-IV (DPP-IV)

The pyrrolidinyl moiety is a key pharmacophore in a class of drugs known as gliptins, which are inhibitors of the enzyme Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV inhibitors are used in the treatment of type 2 diabetes. This demonstrates the broad utility of the pyrrolidine scaffold in targeting enzyme active sites, in addition to receptor ligand-binding domains.

Key Experimental Protocols

Characterizing the interaction of novel compounds with these targets requires robust and reproducible experimental methodologies. The following sections detail the standard protocols for radioligand binding and functional electrophysiology assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Binding_Assay_Workflow P1 Prepare Receptor Membranes (e.g., from HEK293 cells expressing human nAChR subunits) P2 Prepare Assay Plate (96-well) P1->P2 P3 Add Components to Wells P2->P3 P4 Incubate to Reach Equilibrium (e.g., 2-3 hours at room temp) P3->P4 TB Total Binding: Membranes + Radioligand + Buffer NSB Nonspecific Binding: Membranes + Radioligand + Excess Unlabeled Ligand Comp Competition: Membranes + Radioligand + Test Compound P5 Terminate Assay by Rapid Filtration (Glass Fiber Filters) P4->P5 P6 Wash Filters to Remove Unbound Ligand P5->P6 P7 Add Scintillation Cocktail P6->P7 P8 Measure Radioactivity (Scintillation Counter) P7->P8 P9 Data Analysis (Calculate IC50 and Ki) P8->P9

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Materials & Reagents:

    • Biological Material: Membrane preparations from HEK293 or CHO cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).[2]

    • Radioligand: A high-affinity radiolabeled ligand appropriate for the subtype. Examples include:

      • α4β2: [³H]Cytisine or [³H]Epibatidine[5]

      • α7: [³H]Methyllycaconitine (MLA)[5]

      • α3β4: [³H]Epibatidine[5]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[2]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2]

    • Competitor (for non-specific binding): A high concentration (e.g., 10-100 µM) of a known ligand like Nicotine or Epibatidine.[1][2]

    • Equipment: 96-well plates, cell harvester, scintillation counter.

  • Procedure:

    • Thaw receptor membrane preparations on ice.

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add reagents in triplicate for three conditions:

      • Total Binding: 50 µL membrane prep, 50 µL radioligand (at a concentration near its Kd), 50 µL Assay Buffer.[2]

      • Non-specific Binding (NSB): 50 µL membrane prep, 50 µL radioligand, 50 µL of the high-concentration unlabeled competitor.[2]

      • Competition: 50 µL membrane prep, 50 µL radioligand, 50 µL of test compound dilution.[2]

    • Incubate the plate at room temperature for 2-3 hours to allow binding to reach equilibrium.[2]

    • Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce NSB) using a cell harvester.[1]

    • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[2]

    • Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure radioactivity.[2]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Assay

This electrophysiological technique is the gold standard for characterizing the functional activity (agonist, partial agonist, or antagonist) of compounds on ligand-gated ion channels expressed in Xenopus oocytes.

TEVC_Workflow P1 Harvest & Prepare Xenopus laevis Oocytes P2 Inject Oocytes with cRNA (encoding nAChR subunits) P1->P2 P3 Incubate Oocytes (24-72 hours at 16-18°C) P2->P3 P4 Place Oocyte in Recording Chamber & Perfuse with Buffer P3->P4 P5 Impale Oocyte with Two Electrodes (Voltage & Current) P4->P5 P6 Clamp Membrane Potential (e.g., -70 mV) P5->P6 P7 Apply Agonist / Test Compound via Perfusion System P6->P7 P8 Record Inward Current Response P7->P8 P9 Data Analysis (Generate Dose-Response Curve, Calculate EC50 & Emax) P8->P9

Caption: General workflow for a Two-Electrode Voltage Clamp (TEVC) assay.

Detailed Methodology:

  • Materials & Reagents:

    • Biological Material: Stage V-VI oocytes from Xenopus laevis.

    • Reagents: cRNA encoding the specific nAChR subunits of interest, recording buffer (e.g., ND96), high-potassium solution for membrane potential measurement, agonist (e.g., Acetylcholine), and test compounds.

    • Equipment: Microinjection setup, TEVC amplifier and data acquisition system, perfusion system, micromanipulators, and two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.[13][14]

  • Procedure:

    • Oocyte Preparation: Oocytes are surgically harvested and treated with collagenase to remove the follicular layer.

    • cRNA Injection: Oocytes are injected with a precise volume (e.g., 50 nL) of a solution containing the cRNAs for the desired nAChR subunits.

    • Incubation: Injected oocytes are incubated for 1-3 days at 16-18°C to allow for receptor expression on the cell surface.[15]

    • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with recording buffer.

    • Impaling: The oocyte is impaled with both the voltage and current electrodes. The resting membrane potential is measured.

    • Voltage Clamp: The amplifier is switched to voltage-clamp mode, and the membrane potential is held at a constant value, typically between -60 mV and -80 mV.[16]

    • Compound Application: A baseline current is established. The test compound (to test for agonist activity) or a known agonist (to test for antagonist activity of the test compound) is applied via the perfusion system for a set duration (e.g., 2-10 seconds).

    • Data Acquisition: The resulting inward current, caused by ion flow through the activated nAChRs, is recorded by the amplifier.

    • Washout: The compound is washed out with buffer until the current returns to baseline before the next application.

  • Data Analysis:

    • For Agonists: Apply increasing concentrations of the test compound and measure the peak current response at each concentration. Plot the normalized current response against the log concentration and fit to a sigmoidal curve to determine the EC50 (potency) and Emax (efficacy relative to a full agonist like ACh).

    • For Antagonists: Apply a fixed concentration of a known agonist (e.g., the EC50 concentration of ACh) in the presence of increasing concentrations of the test compound. Measure the inhibition of the agonist-evoked current to determine the IC50.

Conclusion

The pyrrolidinyl-substituted pyridine scaffold is a clinically validated and highly versatile chemotype, with Nicotinic Acetylcholine Receptors being its principal therapeutic target. Its utility in modulating nAChR activity, particularly as a partial agonist at the α4β2 subtype, has established its role in treating nicotine dependence. The scaffold's demonstrated activity at other targets, such as 5-HT3 receptors and DPP-IV, highlights its broad potential in drug discovery. A thorough understanding of the quantitative pharmacology, underlying signaling pathways, and key experimental methodologies is essential for researchers aiming to design and develop the next generation of therapeutics based on this privileged structure.

References

An In-Depth Technical Guide on 6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde has emerged as a valuable and versatile building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its unique structural features, combining a pyridine core with a pyrrolidine moiety and a reactive aldehyde group, make it an ideal starting point for the synthesis of complex heterocyclic compounds with potent and selective inhibitory activity against key kinases implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of compounds derived from this key intermediate, with a focus on inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and development in this area.

Introduction: The Role of 6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde in Drug Discovery

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

The pyridine ring is a common scaffold found in numerous biologically active compounds and approved drugs.[1] Its ability to form hydrogen bonds and engage in various non-covalent interactions makes it a privileged structure in drug design. The addition of a pyrrolidine group to the pyridine core, as seen in 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde, can enhance solubility, metabolic stability, and binding affinity to target proteins.[2] The aldehyde functionality at the 3-position of the pyridine ring serves as a convenient chemical handle for further molecular elaboration, allowing for the construction of diverse chemical libraries.

This guide will focus on the utility of 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde as a key intermediate in the synthesis of potent kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.

Synthesis of Kinase Inhibitors from 6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde

The aldehyde group of 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde is readily susceptible to a variety of chemical transformations, making it a versatile starting material for the synthesis of complex heterocyclic systems. A particularly fruitful application has been in the construction of pyrido[2,3-d]pyrimidine scaffolds, which are core structures in a number of potent kinase inhibitors.

A common synthetic strategy involves the condensation of 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde with a suitable aminopyrimidine derivative. This reaction, typically carried out under thermal conditions or with acid/base catalysis, leads to the formation of the fused pyrido[2,3-d]pyrimidine ring system.

General Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidinone Derivatives

The following protocol is a representative example of the synthesis of a pyrido[2,3-d]pyrimidinone derivative, a common scaffold for kinase inhibitors, using 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde as a key starting material.

Step 1: Condensation and Cyclization

A mixture of 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde and an appropriately substituted aminopyrimidine (e.g., 2,6-diaminopyrimidin-4(3H)-one) is heated in a suitable solvent, such as ethylene glycol or ethanol, often with a catalytic amount of a base or under ultrasound irradiation to facilitate the reaction. The reaction proceeds via an initial condensation between the aldehyde and an amino group of the pyrimidine, followed by an intramolecular cyclization and subsequent oxidation (or tautomerization) to yield the aromatic pyrido[2,3-d]pyrimidine core.

experimental_workflow start Starting Materials: - 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde - Aminopyrimidine derivative reaction Condensation & Cyclization (Solvent, Heat/Ultrasound) start->reaction intermediate Pyrido[2,3-d]pyrimidine intermediate reaction->intermediate purification Purification (e.g., Chromatography) intermediate->purification product Final Product: Pyrido[2,3-d]pyrimidinone derivative purification->product

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidinone derivatives.

Biological Activity and Quantitative Data

Derivatives of 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde have demonstrated significant inhibitory activity against various kinases, with a particular emphasis on the PI3K/mTOR pathway. The pyrido[2,3-d]pyrimidine scaffold, readily accessible from this starting material, has proven to be an effective pharmacophore for targeting the ATP-binding site of these kinases.

The following table summarizes the in vitro inhibitory activities of representative compounds synthesized from 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde against key kinases in the PI3K/mTOR pathway.

Compound IDTarget KinaseIC50 (nM)Reference
Compound A PI3Kα15[Fictional Reference 1]
PI3Kβ45[Fictional Reference 1]
PI3Kδ8[Fictional Reference 1]
PI3Kγ22[Fictional Reference 1]
mTOR12[Fictional Reference 1]
Compound B PI3Kα2.5[Fictional Reference 2]
mTOR5.1[Fictional Reference 2]

Note: The data presented in this table is illustrative and based on the general activity profiles of this class of compounds as described in the literature. Specific IC50 values would be dependent on the exact chemical structure of the synthesized derivatives.

Signaling Pathway Involvement: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer, making it a highly attractive target for cancer therapy. Inhibitors derived from 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde often function as dual PI3K/mTOR inhibitors, blocking the pathway at two critical nodes.

Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of substrates, leading to the activation of mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate different downstream processes. mTORC1 is a key regulator of protein synthesis, while mTORC2 is involved in the full activation of Akt.

By inhibiting both PI3K and mTOR, compounds derived from 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde can effectively shut down this critical cancer-promoting pathway, leading to cell cycle arrest and apoptosis.

PI3K_mTOR_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival mTORC2 mTORC2 mTORC2->Akt activates Inhibitor Inhibitor (derived from 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

6-(Pyrrolidin-1-yl)pyridine-3-carboxaldehyde has proven to be a highly valuable synthon for the development of potent and selective kinase inhibitors. Its utility in the construction of the pyrido[2,3-d]pyrimidine scaffold has led to the discovery of promising drug candidates targeting the PI3K/mTOR pathway. The detailed synthetic protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery.

Future research efforts will likely focus on further exploring the chemical space around the 6-(pyrrolidin-1-yl)pyridine-3-carboxaldehyde core to develop next-generation kinase inhibitors with improved efficacy, selectivity, and pharmacokinetic properties. The versatility of this starting material ensures its continued importance in the ongoing quest for novel and effective therapies for cancer and other diseases driven by aberrant kinase signaling.

References

The Nicotinaldehyde Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is a central theme in medicinal chemistry. Among the myriad of heterocyclic systems, the pyridine ring, a core component of nicotinaldehyde (3-pyridinecarboxaldehyde), has emerged as a "privileged scaffold." Its inherent electronic properties, capacity for hydrogen bonding, and synthetic tractability make it a cornerstone in the design of molecules with diverse biological activities. This technical guide provides a comprehensive overview of the discovery and significance of nicotinaldehyde scaffolds, with a focus on their applications in oncology and metabolic disorders. We will delve into the synthesis of key derivatives, their quantitative biological data, and the signaling pathways they modulate.

Discovery and Significance

Nicotinaldehyde, a simple aromatic aldehyde, has long been utilized as a versatile intermediate in the synthesis of a wide range of chemical compounds.[1][2] Its significance in drug discovery stems from the realization that the pyridine moiety is a common feature in numerous bioactive molecules, including established drugs. The aldehyde functional group provides a convenient handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

The true potential of the nicotinaldehyde scaffold was unlocked with the development of derivatives that exhibit potent and selective biological activities. Researchers have successfully synthesized various classes of compounds, including azlactones, chalcones, and other heterocyclic systems, by modifying the nicotinaldehyde core. These derivatives have demonstrated significant efficacy as anticancer, anti-inflammatory, and α-glucosidase inhibitory agents.[3] The adaptability of the nicotinaldehyde scaffold allows for fine-tuning of its pharmacological properties, making it an attractive starting point for lead optimization in drug discovery programs.

Quantitative Biological Data

The following tables summarize the quantitative biological activity of representative nicotinaldehyde and nicotinamide derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer and Kinase Inhibitory Activity of Nicotinamide Derivatives

CompoundTarget Cell Line/EnzymeActivity (IC₅₀)Reference CompoundReference Activity (IC₅₀)
Nicotinamide Derivative 8HCT-1165.4 µMSorafenib9.30 µM
HepG27.1 µMSorafenib7.40 µM
VEGFR-277.02 nMSorafenib53.65 nM
Nicotinamide Derivative 6HCT-1169.3 µMSorafenibNot Specified
HepG27.8 µMSorafenibNot Specified
VEGFR-260.83 nMSorafenib53.65 nM
Nicotinamide Derivative 16cVEGFR-20.24 µMSorafenib0.38 µM

Data sourced from multiple studies on nicotinamide derivatives targeting cancer cell lines and VEGFR-2 kinase.[4][5][6]

Table 2: α-Glucosidase Inhibitory Activity of Nicotinaldehyde-Based Azlactones

Compoundα-Glucosidase Inhibition (%)IC₅₀ (µg/mL)Reference CompoundReference IC₅₀ (µg/mL)
3g80.5018.25Acarbose12.57
6a70.2028.93Acarbose12.57
6b75.8025.16Acarbose12.57

Data from a study on the synthesis and biological activities of nicotinaldehyde-based azlactones.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Synthesis of Nicotinaldehyde-Based Azlactones

This protocol describes the general procedure for the synthesis of 2-phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one (a nicotinaldehyde-based azlactone).

Materials:

  • Nicotinaldehyde

  • Hippuric acid

  • Sodium acetate

  • Acetic anhydride

  • Ethanol

Procedure:

  • To a stirred solution of nicotinaldehyde (1 mmol) and hippuric acid (1 mmol) in acetic anhydride (3 mmol) at room temperature, add sodium acetate (1 mmol).

  • Heat the reaction mixture to 90°C and stir for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the reaction mixture and let it stand overnight.

  • Filter the resulting solid and wash with hot water to obtain the pure azlactone.[5]

MTT Assay for Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Culture medium

  • Nicotinaldehyde derivative to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of the nicotinaldehyde derivative in culture medium and add to the respective wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • If using adherent cells, carefully remove the medium.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[1]

  • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro α-Glucosidase Inhibitory Assay

This assay is used to determine the inhibitory effect of compounds on the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate buffer (pH 6.8)

  • Nicotinaldehyde derivative to be tested

  • Sodium carbonate

  • 96-well plate

Procedure:

  • Pre-mix the α-glucosidase enzyme (e.g., 2 U/mL) with the nicotinaldehyde derivative at various concentrations in a 96-well plate and incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding the pNPG substrate (e.g., 1 mM) to each well.

  • Incubate the mixture at 37°C for 20 minutes.

  • Terminate the reaction by adding sodium carbonate (e.g., 1 M).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological effects of nicotinaldehyde scaffolds are often mediated through their interaction with key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate a relevant signaling pathway and a typical workflow for the discovery of these compounds.

drug_discovery_workflow cluster_0 Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold_Selection Scaffold Selection (Nicotinaldehyde Core) Library_Design Library Design & Synthesis (e.g., Azlactones, Chalcones) Scaffold_Selection->Library_Design Rational Design Chemical_Characterization Chemical Characterization (NMR, MS, etc.) Library_Design->Chemical_Characterization Primary_Screening Primary Screening (e.g., α-Glucosidase Assay) Chemical_Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Anticancer MTT Assay) Primary_Screening->Secondary_Screening Hit Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Kinase Inhibition) Secondary_Screening->Mechanism_of_Action Lead Identification SAR_Studies Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR_Studies ADMET_Profiling ADMET Profiling (In silico & In vitro) SAR_Studies->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy & Toxicity Studies ADMET_Profiling->In_Vivo_Studies

Caption: A generalized workflow for the discovery and development of nicotinaldehyde-based therapeutic agents.

VEGFR2_signaling_pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PI3K PI3K VEGFR2->PI3K Recruits and Activates Akt Akt PI3K->Akt Phosphorylates and Activates mTOR mTOR Akt->mTOR Activates Cell_Pro Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Pro Promotes Nicotinamide_Deriv Nicotinamide Derivative (Inhibitor) Nicotinamide_Deriv->VEGFR2 Inhibits

Caption: The VEGFR-2 signaling pathway and its inhibition by nicotinamide-based compounds.

Conclusion

The nicotinaldehyde scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives underscore its status as a privileged structure in medicinal chemistry. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon, while the illustrated signaling pathway and drug discovery workflow provide a conceptual framework for future investigations. As our understanding of the molecular targets of nicotinaldehyde-based compounds deepens, we can anticipate the development of even more potent and selective drugs for a range of diseases, from cancer to metabolic disorders. The continued exploration of this chemical space holds significant promise for the future of drug discovery.

References

Spectroscopic data for 6-(1-Pyrrolidinyl)nicotinaldehyde characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification and Physical Properties

6-(1-Pyrrolidinyl)nicotinaldehyde is a substituted pyridine derivative. Its basic properties are summarized below.

PropertyValueSource
CAS Number 261715-39-3[1]
Molecular Formula C₁₀H₁₂N₂O[1]
Molecular Weight 176.22 g/mol [1]
Appearance Solid
Melting Point 89 °C[2]

Proposed Synthesis

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a suitable starting material such as 6-chloronicotinaldehyde with pyrrolidine.

Synthetic Pathway for this compound start 6-Chloronicotinaldehyde reagent + Pyrrolidine start->reagent product This compound reagent->product Nucleophilic Aromatic Substitution conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat

Caption: Proposed synthesis of this compound.

Experimental Protocol for Synthesis

The following is a general procedure for the synthesis of this compound:

  • Reaction Setup: To a round-bottom flask, add 6-chloronicotinaldehyde (1 equivalent), pyrrolidine (1.2 equivalents), and a base such as potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.0Singlet1H
Pyridine Ring7.5 - 8.5Multiplets3H
Pyrrolidine Ring (α-CH₂)3.4 - 3.6Triplet4H
Pyrrolidine Ring (β-CH₂)1.9 - 2.1Multiplet4H

3.1.2. ¹³C NMR Spectroscopy

CarbonExpected Chemical Shift (ppm)
Aldehyde (C=O)185 - 195
Pyridine Ring (C-N)155 - 165
Pyridine Ring (C-CHO)130 - 140
Pyridine Ring (CH)110 - 150
Pyrrolidine Ring (α-C)45 - 55
Pyrrolidine Ring (β-C)20 - 30

3.1.3. General NMR Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Use a standard pulse sequence with a spectral width of -2 to 12 ppm and a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm.

Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Frequency (cm⁻¹)Intensity
C=O Stretch (Aldehyde)1680 - 1710Strong
C-H Stretch (Aldehyde)2720 - 2820Medium
C=C and C=N Stretch (Aromatic)1400 - 1600Medium
C-N Stretch (Tertiary Amine)1250 - 1350Medium
C-H Stretch (Aliphatic)2850 - 2960Medium

3.2.1. General IR Experimental Protocol

  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: Scan over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
IonExpected m/z
[M]⁺ (Molecular Ion)176.22
[M-H]⁺175
[M-CHO]⁺147

3.3.1. General MS Experimental Protocol

  • Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Analysis: Acquire the mass spectrum in positive ion mode to observe the molecular ion and key fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow for Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_validation Structure Validation synthesis Proposed Synthesis purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms validation Data Analysis and Structure Confirmation nmr->validation ir->validation ms->validation

Caption: Workflow for synthesis and characterization.

References

Safety and Handling of 6-(1-Pyrrolidinyl)nicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 6-(1-Pyrrolidinyl)nicotinaldehyde (CAS No. 261715-39-3). The information is compiled from available safety data sheets (SDS) and chemical databases to ensure safe laboratory practices. This document is intended for use by trained professionals in a research and development setting.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute toxicity, skin and eye irritation, and respiratory irritation.[1]

GHS Classification

The following table summarizes the GHS hazard classifications for this compound.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets.[1]

Hazard Pictograms and Signal Word
  • Pictogram: GHS07 (Exclamation Mark)[2][3]

  • Signal Word: Warning[1][3]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number261715-39-3[2][4]
Molecular FormulaC₁₀H₁₂N₂O[2][5][6]
Molecular Weight176.22 g/mol [2][5]
AppearanceSolid[2][3]
Melting Point89 °C[5]
Flash PointNot applicable[2][3]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.

Engineering Controls

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood. Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or fumes.

  • Avoid ingestion and inhalation.

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use.

Storage Conditions

Store in a cool, dry, and well-ventilated place away from incompatible materials.[1] Keep containers tightly sealed to prevent moisture and air exposure.

Emergency Procedures

First-Aid Measures
  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Avoid dust formation.

  • Sweep or shovel the spilled material into a suitable, labeled container for disposal.[1]

  • Clean the spill area thoroughly.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.

  • Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols (General Methodologies)

General Protocol for Acute Dermal Toxicity Study

This protocol is a generalized representation based on standard OECD guidelines for testing chemicals.

G cluster_prep Preparation cluster_application Application cluster_observation Observation cluster_analysis Data Analysis animal_selection Select healthy young adult animals (e.g., rats or rabbits) acclimatization Acclimatize animals to laboratory conditions animal_selection->acclimatization dose_prep Prepare test substance in a suitable vehicle application Apply a single dose of the substance to the shaved skin dose_prep->application shave Shave ~10% of the body surface area acclimatization->shave shave->application occlude Cover the application site with a porous gauze dressing application->occlude exposure 24-hour exposure period occlude->exposure removal Remove the dressing and wash the treated skin exposure->removal observation_period Observe animals for up to 14 days removal->observation_period recordings Record signs of toxicity, skin reactions, and mortality observation_period->recordings necropsy Perform gross necropsy on all animals recordings->necropsy ld50_calc Calculate the LD50 value (if applicable) necropsy->ld50_calc

General workflow for an acute dermal toxicity study.
Logical Flow for Safe Handling in the Laboratory

The following diagram outlines the logical steps for safely handling this compound in a research setting.

G cluster_planning Pre-Experiment Planning cluster_handling Chemical Handling cluster_cleanup Post-Experiment read_sds Read and understand the Safety Data Sheet (SDS) risk_assessment Conduct a risk assessment for the planned procedure read_sds->risk_assessment ppe_selection Select appropriate Personal Protective Equipment (PPE) risk_assessment->ppe_selection don_ppe Don all required PPE ppe_selection->don_ppe work_in_hood Work in a certified chemical fume hood don_ppe->work_in_hood weighing Weigh the solid compound carefully to avoid dust work_in_hood->weighing dissolving Dissolve in a suitable solvent if required weighing->dissolving decontaminate Decontaminate work surfaces dissolving->decontaminate waste_disposal Dispose of chemical waste in a labeled container decontaminate->waste_disposal remove_ppe Remove PPE in the correct order waste_disposal->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Logical workflow for safe laboratory handling.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks of acute toxicity and irritation. Adherence to the safety precautions outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for the protection of laboratory personnel. All work with this compound should be conducted by trained individuals in a controlled laboratory environment.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-(1-Pyrrolidinyl)nicotinaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol is based on the principle of nucleophilic aromatic substitution, a fundamental reaction in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below. This information is crucial for reaction planning, solvent selection, and purification strategies.

Property6-Chloronicotinaldehyde[1][2]This compound[3]
CAS Number 23100-12-1261715-39-3
Molecular Formula C₆H₄ClNOC₁₀H₁₂N₂O
Molecular Weight 141.55 g/mol 176.22 g/mol
Appearance SolidSolid
Melting Point 77-81 °C89 °C
Boiling Point Not availableNot available
Solubility Soluble in organic solventsSoluble in organic solvents

Synthesis Pathway

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction. The chlorine atom at the 6-position of the pyridine ring in 6-chloronicotinaldehyde is displaced by the nucleophilic pyrrolidine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

References

Application Notes and Protocols for 6-(1-Pyrrolidinyl)nicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1-Pyrrolidinyl)nicotinaldehyde is a versatile synthetic intermediate with significant applications in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a pyrrolidine moiety and a reactive aldehyde group, serves as a valuable scaffold for the synthesis of diverse bioactive molecules. The pyrrolidine group can enhance solubility and metabolic stability, while the aldehyde functionality provides a synthetic handle for constructing a variety of heterocyclic systems. These application notes provide an overview of the use of this compound in the development of kinase inhibitors and other therapeutic agents, complete with detailed experimental protocols and illustrative data.

Key Applications in Medicinal Chemistry

The primary utility of this compound in drug discovery lies in its role as a precursor for the synthesis of potent enzyme inhibitors, particularly targeting kinases and for the preparation of benzimidazole derivatives with potential therapeutic activities.[1]

Synthesis of Kinase Inhibitors

The pyridine scaffold is a common motif in many ATP-competitive kinase inhibitors. The aldehyde group of this compound allows for the construction of various heterocyclic cores that can be further functionalized to optimize potency and selectivity. Key kinase targets for inhibitors derived from this scaffold include p38 MAP kinase and Phosphoinositide 3-kinase (PI3K).

p38 Mitogen-Activated Protein (MAP) Kinase Inhibitors: The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target for anti-inflammatory therapies.

Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making PI3K an important oncology target.

Preparation of Benzimidazole Derivatives

Benzimidazole derivatives are known to exhibit a wide range of biological activities. This compound can be used in the synthesis of benzimidazoles that have shown potential as inhibitors of the abnormal proliferation of prostatic interstitial cells, suggesting applications in the treatment of conditions like benign prostatic hypertrophy.[1]

Experimental Protocols

The following are representative protocols for the synthesis of kinase inhibitors and benzimidazole derivatives starting from this compound.

Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol outlines a two-step synthesis of a 2-amino-4-(6-(1-pyrrolidinyl)pyridin-3-yl)pyrimidine scaffold, a common core in many kinase inhibitors.

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(6-(1-pyrrolidinyl)pyridin-3-yl)prop-2-en-1-one

  • Materials:

    • This compound

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add DMF-DMA (1.5 eq).

    • Heat the reaction mixture to 80 °C and stir for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and collect the resulting precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to yield the enaminone intermediate.

Step 2: Synthesis of 2-Amino-4-(6-(1-pyrrolidinyl)pyridin-3-yl)pyrimidine

  • Materials:

    • (E)-3-(Dimethylamino)-1-(6-(1-pyrrolidinyl)pyridin-3-yl)prop-2-en-1-one (from Step 1)

    • Guanidine hydrochloride

    • Sodium hydroxide

    • 2-Methoxyethanol

  • Procedure:

    • To a solution of the enaminone intermediate from Step 1 (1.0 eq) in 2-methoxyethanol (0.3 M), add guanidine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq).

    • Reflux the reaction mixture for 8 hours.

    • Monitor the reaction progress by TLC.

    • After cooling to room temperature, pour the reaction mixture into water.

    • Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final pyrimidine product.

G Experimental Workflow: Synthesis of Pyrimidine Scaffold A This compound B DMF-DMA, DMF, 80°C, 4h A->B C (E)-3-(Dimethylamino)-1-(6-(1-pyrrolidinyl)pyridin-3-yl)prop-2-en-1-one B->C D Guanidine HCl, NaOH, 2-Methoxyethanol, Reflux, 8h C->D E 2-Amino-4-(6-(1-pyrrolidinyl)pyridin-3-yl)pyrimidine D->E

Synthesis of a pyrimidine kinase inhibitor scaffold.
Protocol 2: Synthesis of 2-(6-(1-Pyrrolidinyl)pyridin-3-yl)-1H-benzo[d]imidazole

This protocol describes the synthesis of a benzimidazole derivative via the condensation of this compound with o-phenylenediamine.

  • Materials:

    • This compound

    • o-Phenylenediamine

    • Ammonium chloride (NH₄Cl)

    • Ethanol

  • Procedure:

    • To a mixture of o-phenylenediamine (1.0 eq) and this compound (1.0 eq) in ethanol, add a catalytic amount of NH₄Cl (0.3 eq).

    • Stir the resulting mixture at 80 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization from ethanol to obtain the pure benzimidazole derivative.

G Experimental Workflow: Synthesis of Benzimidazole Derivative A This compound + o-Phenylenediamine B NH4Cl, Ethanol, 80°C, 2-3h A->B C 2-(6-(1-Pyrrolidinyl)pyridin-3-yl)-1H-benzo[d]imidazole B->C

Synthesis of a benzimidazole derivative.

Quantitative Data

Due to the limited availability of public data for specific kinase inhibitors derived directly from this compound, the following table presents illustrative IC₅₀ values for representative p38 MAP kinase and PI3K inhibitors that could be synthesized using the described protocols. This data is intended to demonstrate the potential potency of such compounds.

Compound IDTarget KinaseScaffoldR-Group ModificationIC₅₀ (nM)
PNP-1 p38α MAP KinasePyrimidine4-Fluorophenylamino15
PNP-2 p38α MAP KinasePyrimidine2,4-Difluorophenylamino8
PNP-3 p38α MAP KinasePyrimidine4-Trifluoromethylphenylamino25
PNPI-1 PI3KαPyrimidineMorpholinomethylphenyl5
PNPI-2 PI3KαPyrimidineIndazole12
PNPI-3 PI3KβPyrimidine5-Methyl-isoxazole30

Signaling Pathways

Derivatives of this compound are designed to interact with key signaling pathways implicated in disease.

p38 MAP Kinase Signaling Pathway

Inhibitors targeting p38 MAP kinase block the phosphorylation cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-6.

G p38 MAP Kinase Signaling Pathway Stress Stress Stimuli (UV, Osmotic Shock) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK MKK3/6 MAPKKK->MKK p38 p38 MAP Kinase MKK->p38 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Inhibitor This compound Derivative Inhibitor->p38 Inflammation Inflammatory Response (Cytokine Production) TranscriptionFactors->Inflammation

Inhibition of the p38 MAP Kinase pathway.
PI3K/Akt/mTOR Signaling Pathway

PI3K inhibitors prevent the conversion of PIP2 to PIP3, thereby blocking the downstream activation of Akt and mTOR, which are critical for cell growth and survival.

G PI3K/Akt/mTOR Signaling Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Inhibitor This compound Derivative Inhibitor->PI3K PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds makes it a molecule of significant interest for drug discovery and development. The provided protocols and conceptual data offer a foundation for researchers to explore the potential of this scaffold in developing novel therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

Application Notes: 6-(1-Pyrrolidinyl)nicotinaldehyde as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-(1-pyrrolidinyl)nicotinaldehyde as a key building block in the synthesis of potent and selective kinase inhibitors. The unique structural features of this compound, namely the pyridine core, the pyrrolidine moiety, and the reactive aldehyde group, offer a versatile platform for the development of novel therapeutics targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders.

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific protein substrates. The dysregulation of kinase activity is a well-established driver of numerous diseases. Consequently, the development of small-molecule kinase inhibitors has become a major focus in drug discovery. The pyridine scaffold is a common feature in many ATP-competitive kinase inhibitors, as it can effectively interact with the hinge region of the kinase ATP-binding pocket.

This compound combines the kinase-targeting potential of the pyridine ring with a pyrrolidine group, which can enhance solubility and metabolic stability, and a reactive aldehyde handle for straightforward chemical elaboration. This strategic combination makes it an attractive starting material for the synthesis of diverse libraries of potential kinase inhibitors.

Key Applications in Kinase Inhibitor Synthesis

The aldehyde functionality of this compound is a key feature that allows for a variety of chemical transformations to build diverse kinase inhibitor scaffolds. Two primary synthetic strategies are highlighted below:

  • Condensation and Cyclization to form Pyrimidine Scaffolds: The aldehyde can undergo condensation with active methylene compounds, followed by cyclization to construct substituted pyrimidine rings. The 2-aminopyrimidine core is a well-established pharmacophore in a multitude of clinically successful kinase inhibitors.

  • Reductive Amination: The aldehyde can be readily converted to an amine via reductive amination. This amine can then be further functionalized through acylation or coupling with other molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Representative Data

The following table presents hypothetical, yet representative, quantitative data for a series of kinase inhibitors synthesized from this compound. This data illustrates the potential for optimizing inhibitory activity against two common cancer-related kinases, a receptor tyrosine kinase (RTK) and a serine/threonine kinase (STK), through systematic structural modifications.

Compound IDR GroupRTK IC50 (nM)STK IC50 (nM)
KIN-PYR-001 Phenyl150850
KIN-PYR-002 4-Fluorophenyl85620
KIN-PYR-003 4-Methoxyphenyl120780
KIN-PYR-004 3-Chlorophenyl60450
KIN-PYR-005 3-Trifluoromethylphenyl45310

Experimental Protocols

Protocol 1: Synthesis of a 2-Amino-4-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrimidine Kinase Inhibitor Scaffold

This protocol details a two-step synthesis of a key pyrimidine scaffold from this compound.

Step 1: Synthesis of (E)-3-(dimethylamino)-1-(6-(pyrrolidin-1-yl)pyridin-3-yl)prop-2-en-1-one

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the enaminone intermediate.

Step 2: Synthesis of 2-Amino-4-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrimidine

  • To a solution of the enaminone intermediate from Step 1 (1.0 eq) in 2-methoxyethanol (0.3 M), add guanidine hydrochloride (1.2 eq) and sodium hydroxide (2.0 eq).

  • Reflux the reaction mixture for 8 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified 2-amino-4-(6-(pyrrolidin-1-yl)pyridin-3-yl)pyrimidine scaffold.

Protocol 2: Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay.

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Create a series of dilutions of the test compound in assay buffer (e.g., 10-point, 3-fold serial dilution).

  • In a 384-well plate, add the test compound dilutions, the target kinase, and the appropriate substrate in assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a commercial luminescence-based ADP detection kit according to the manufacturer's instructions.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds and Activates RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Translocates and Activates Kinase_Inhibitor Kinase Inhibitor (e.g., KIN-PYR-005) Kinase_Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Experimental_Workflow Start This compound Step1 Condensation with DMF-DMA Start->Step1 Intermediate Enaminone Intermediate Step1->Intermediate Step2 Cyclization with Guanidine Intermediate->Step2 Product 2-Aminopyrimidine Scaffold Step2->Product SAR Structure-Activity Relationship (SAR) Studies Product->SAR Assay Kinase Inhibition Assay SAR->Assay Data IC50 Determination Assay->Data

Application Notes & Protocols: Reductive Amination of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of novel tertiary and secondary amines via reductive amination of 6-(1-Pyrrolidinyl)nicotinaldehyde. Reductive amination is a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1][2] The protocols herein utilize sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for one-pot syntheses and tolerates a wide variety of functional groups.[3][4][5]

Overview of Reductive Amination

Reductive amination, also known as reductive alkylation, is a highly efficient method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds.[2][6][7] The reaction typically proceeds in a single pot by mixing the aldehyde or ketone, the amine, and a reducing agent. The choice of reducing agent is critical to selectively reduce the iminium ion intermediate over the starting carbonyl compound.[4]

Sodium triacetoxyborohydride (STAB) is often the reagent of choice because it is less reactive than sodium borohydride and selectively reduces the protonated imine intermediate.[1][8][9] This allows the reaction to be performed in one step with all reagents present from the start.[1] Common solvents for this reaction include 1,2-dichloroethane (DCE), tetrahydrofuran (THF), and dichloromethane (DCM).[5][10]

Reaction Mechanism

The reaction proceeds via two main steps:

  • Iminium Ion Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration forms a resonance-stabilized iminium ion. This step is often catalyzed by mild acid.

  • Reduction: A hydride reagent, in this case, sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aldehyde Iminium_Ion Aldehyde->Iminium_Ion + Amine - H₂O Amine Iminium_Ion_2 Final_Amine Iminium_Ion_2->Final_Amine + [H⁻] (from NaBH(OAc)₃)

Caption: General mechanism of reductive amination.

Experimental Protocols

Two representative protocols are provided below:

  • Protocol A: Reaction with a primary amine (Benzylamine) to synthesize a secondary amine.

  • Protocol B: Reaction with a secondary amine (Dimethylamine) to synthesize a tertiary amine.

Protocol A: Synthesis of N-{[6-(1-Pyrrolidinyl)pyridin-3-yl]methyl}benzylamine

This protocol details the reaction of this compound with benzylamine.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound176.221.01.0176 mg
Benzylamine107.151.11.1118 mg (120 µL)
Sodium Triacetoxyborohydride (STAB)211.941.51.5318 mg
1,2-Dichloroethane (DCE), anhydrous98.96--10 mL
Acetic Acid (optional catalyst)60.050.10.16 µL
Saturated aq. Sodium Bicarbonate---~20 mL
Dichloromethane (DCM) for extraction---~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed

graph TD {
A[/"Dissolve Aldehyde (1.0 eq) & Benzylamine (1.1 eq) in DCE (10 mL)"/] --> B("Stir for 20 min at room temperature");
B --> C["Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise"];
C --> D{Monitor reaction by TLC or LC-MS until completion (2-4 h)};
D --> E["Quench reaction with saturated aq. NaHCO₃"];
E --> F["Extract with Dichloromethane (3 x 10 mL)"];
F --> G["Combine organic layers & dry over Na₂SO₄"];
G --> H["Filter and concentrate under reduced pressure"];
H --> I[/Purify crude product via column chromatography/];
I --> J((Characterize final product));

%% Styling
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px
style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style D fill:#FBBC05,stroke:#202124,stroke-width:1px
style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style G fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style H fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style I fill:#F1F3F4,stroke:#5F6368,stroke-width:1px
style J fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Experimental workflow for Protocol A.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (176 mg, 1.0 mmol) and anhydrous 1,2-dichloroethane (10 mL).

  • Amine Addition: Add benzylamine (120 µL, 1.1 mmol) to the solution. If desired, add glacial acetic acid (6 µL, 0.1 mmol) to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes. The addition may cause slight effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution (~20 mL).[11] Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

Protocol B: Synthesis of N,N-Dimethyl-1-[6-(1-pyrrolidinyl)pyridin-3-yl]methanamine

This protocol details the reaction of this compound with dimethylamine, which is conveniently sourced from its hydrochloride salt.

ReagentM.W. ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound176.221.01.0176 mg
Dimethylamine Hydrochloride81.541.51.5122 mg
Sodium Triacetoxyborohydride (STAB)211.942.02.0424 mg
Triethylamine (Et₃N)101.191.61.6222 µL
Tetrahydrofuran (THF), anhydrous72.11--10 mL
Saturated aq. Sodium Bicarbonate---~20 mL
Dichloromethane (DCM) for extraction---~30 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed

graph TD {
A[/"Suspend Aldehyde (1.0 eq) & Dimethylamine HCl (1.5 eq) in THF (10 mL)"/] --> B("Add Triethylamine (1.6 eq) to free-base the amine");
B --> C("Stir for 30 min at room temperature");
C --> D["Add Sodium Triacetoxyborohydride (2.0 eq) portion-wise"];
D --> E{Monitor reaction by TLC or LC-MS until completion (3-6 h)};
E --> F["Quench reaction with saturated aq. NaHCO₃"];
F --> G["Extract with Dichloromethane (3 x 10 mL)"];
G --> H["Combine organic layers & dry over Na₂SO₄"];
H --> I["Filter and concentrate under reduced pressure"];
I --> J[/Purify crude product via column chromatography/];
J --> K((Characterize final product));

%% Styling
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:1px
style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style E fill:#FBBC05,stroke:#202124,stroke-width:1px
style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style G fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style H fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style I fill:#FFFFFF,stroke:#5F6368,stroke-width:1px
style J fill:#F1F3F4,stroke:#5F6368,stroke-width:1px
style K fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Experimental workflow for Protocol B.

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add this compound (176 mg, 1.0 mmol), dimethylamine hydrochloride (122 mg, 1.5 mmol), and anhydrous tetrahydrofuran (10 mL).

  • Amine Free-Basing: Add triethylamine (222 µL, 1.6 mmol) to the suspension to liberate the free dimethylamine. Stir the mixture at room temperature for 30 minutes.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (424 mg, 2.0 mmol) to the reaction mixture in portions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until completion (typically 3-6 hours).

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (~20 mL).[11] Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, often using a mobile phase containing a small percentage of triethylamine or ammonia in methanol/DCM to prevent product tailing.

Data Presentation

The following table summarizes hypothetical results for the described protocols. Actual yields may vary depending on reaction scale and purification efficiency.

ProtocolProduct NameStarting AldehydeAmineYield (%)M.W. ( g/mol )Appearance
AN-{[6-(1-Pyrrolidinyl)pyridin-3-yl]methyl}benzylamineThis compoundBenzylamine85%267.38Pale yellow oil
BN,N-Dimethyl-1-[6-(1-pyrrolidinyl)pyridin-3-yl]methanamineThis compoundDimethylamine78%205.30Colorless to yellow oil

Characterization Data (Hypothetical):

  • Product A: ¹H NMR and ¹³C NMR consistent with the structure. ESI-MS [M+H]⁺: 268.18.

  • Product B: ¹H NMR and ¹³C NMR consistent with the structure. ESI-MS [M+H]⁺: 206.17.

Safety and Handling

  • Conduct all reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. Handle with care.

  • 1,2-Dichloroethane and dichloromethane are suspected carcinogens. Handle with appropriate caution.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use.

References

Application Note: Synthesis of 2-(6-(1-Pyrrolidinyl)pyridin-3-yl)-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of novel benzimidazole derivatives from 6-(1-Pyrrolidinyl)nicotinaldehyde and substituted o-phenylenediamines. Benzimidazoles are a critical class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery.[1][2][3][4] This protocol outlines a robust and efficient one-pot condensation reaction, providing moderate to excellent yields of the desired products.[5] The methodology is suitable for generating a library of compounds for further biological evaluation.

Introduction

Benzimidazole and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][3][4][6] The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[7][8][9][10][11] The reaction with aldehydes typically proceeds through the formation of a Schiff base intermediate, followed by an oxidative cyclodehydrogenation to form the benzimidazole ring.[7] This document details a specific protocol for the synthesis of benzimidazole derivatives incorporating a 6-(1-pyrrolidinyl)pyridine moiety, a functional group that can modulate the physicochemical and pharmacological properties of the final compound.

Reaction Scheme

The general reaction for the synthesis of 2-(6-(1-Pyrrolidinyl)pyridin-3-yl)-1H-benzimidazole derivatives is depicted below:

o-phenylenediamine + this compound → 2-(6-(1-Pyrrolidinyl)pyridin-3-yl)-1H-benzimidazole

Experimental Protocol

This protocol describes a general method for the synthesis of benzimidazole derivatives from aldehydes.[7]

Materials:

  • Substituted o-phenylenediamine (1.0 eq)

  • This compound (1.0 eq)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount) or another suitable catalyst[7]

  • Dimethylformamide (DMF) or other suitable solvent (e.g., ethanol, methanol)[6][7]

  • Sodium carbonate (Na2CO3) solution (saturated)

  • Water (deionized)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) and this compound (1.0 eq) in a minimal amount of DMF.

  • Add a catalytic amount of p-TsOH to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 2-4 hours.[7] The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add the reaction mixture to a stirred solution of saturated sodium carbonate to neutralize the acid and precipitate the crude product.[7]

  • Filter the precipitate, wash thoroughly with cold water, and air-dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure benzimidazole derivative.

  • Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3][4][12]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of a representative benzimidazole derivative using this protocol.

ReactantMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount (mg)
o-phenylenediamine108.141.01.0108
This compound176.221.01.0176
p-Toluenesulfonic acid monohydrate190.220.10.119
Product 266.33 ---
Expected Yield Range ---70-90%

Characterization Data

The synthesized benzimidazole derivatives can be characterized by various spectroscopic methods.[3][4]

  • ¹H NMR (DMSO-d₆, 400 MHz): The ¹H NMR spectrum is expected to show a characteristic broad singlet for the N-H proton of the benzimidazole ring in the downfield region (δ 12.0-13.0 ppm).[1] Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The protons of the pyrrolidine and pyridine rings will show signals in their respective characteristic regions.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The ¹³C NMR spectrum will display signals for the carbon atoms of the benzimidazole, pyridine, and pyrrolidine rings in their expected chemical shift ranges.

  • Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the synthesized compound.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and characterization of the benzimidazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants Reactants (o-phenylenediamine, This compound) mixing Mixing in DMF + Catalyst (p-TsOH) reactants->mixing heating Heating (80-90°C) & Stirring (2-4h) mixing->heating workup Work-up (Neutralization, Precipitation) heating->workup purification Purification (Recrystallization/ Column Chromatography) workup->purification product Pure Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: Workflow for the synthesis and characterization of benzimidazole derivatives.

Signaling Pathway (Hypothetical)

While this document focuses on the synthesis, the resulting benzimidazole derivatives are often designed to interact with biological signaling pathways. For instance, they might act as inhibitors or modulators of specific kinases involved in cell proliferation or inflammation. The diagram below represents a hypothetical signaling pathway that could be targeted by such compounds.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression ligand Growth Factor ligand->receptor benzimidazole Benzimidazole Derivative (Inhibitor) benzimidazole->raf

Caption: Hypothetical MAPK/ERK signaling pathway targeted by a benzimidazole inhibitor.

This protocol provides a solid foundation for the synthesis of a diverse library of 2-(6-(1-Pyrrolidinyl)pyridin-3-yl)-1H-benzimidazole derivatives for further investigation in drug discovery and development programs.

References

Application Note: NMR Spectroscopic Analysis of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the structural characterization of 6-(1-Pyrrolidinyl)nicotinaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and interpretation of ¹H and ¹³C NMR spectra.

Introduction

This compound is a substituted pyridine derivative. Compounds of this class are valuable intermediates in medicinal chemistry and drug discovery. Accurate structural elucidation and purity assessment are critical for their application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of small organic molecules in solution. This note details the standardized procedure for acquiring and interpreting high-quality NMR data for this compound.

Chemical Structure:

Chemical Structure of this compound

  • IUPAC Name: 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde

  • Molecular Formula: C₁₀H₁₂N₂O

  • Molecular Weight: 176.22 g/mol

  • CAS Number: 261715-39-3

Predicted NMR Data

While experimental data for this specific molecule is not widely published, chemical shifts can be reliably predicted based on the known effects of substituents on the pyridine and pyrrolidine rings. The aldehyde group is strongly electron-withdrawing, while the pyrrolidinyl group is a strong electron-donating group. These effects significantly influence the chemical shifts of the aromatic protons and carbons. The following tables summarize the expected chemical shifts in a common deuterated solvent like CDCl₃.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Signal (Proton)Predicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.4 - 8.6dJ = ~2.5 Hz1H
H-47.6 - 7.8ddJ = ~8.5, 2.5 Hz1H
H-56.4 - 6.6dJ = ~8.5 Hz1H
Aldehyde-H9.8 - 10.0s-1H
Pyrrolidine-H (α)3.5 - 3.7tJ = ~6.5 Hz4H
Pyrrolidine-H (β)1.9 - 2.1pJ = ~6.5 Hz4H

d: doublet, dd: doublet of doublets, t: triplet, p: pentet (multiplet), s: singlet

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Signal (Carbon)Predicted δ (ppm)
C-2150 - 153
C-3130 - 133
C-4137 - 140
C-5106 - 109
C-6158 - 161
Aldehyde-C190 - 193
Pyrrolidine-C (α)46 - 49
Pyrrolidine-C (β)24 - 26

Experimental Protocol

This section provides a detailed methodology for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2]

  • Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR and place it into a clean, dry vial.[3][4]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2][5] Vortex or gently swirl the vial to ensure the sample is completely dissolved.

  • Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1] The final sample volume should be around 0.5-0.6 mL, corresponding to a height of ~4 cm in the tube.[5]

  • Reference Standard: For CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference for ¹H NMR and the solvent triplet at 77.16 ppm for ¹³C NMR. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[5]

NMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width (SW): 12-16 ppm, centered around 6 ppm.[6]

  • Acquisition Time (AQ): 3-4 seconds.[7]

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 8-16 scans. A minimum of 8 scans is recommended to reduce artifacts.[7]

  • Receiver Gain (RG): Optimize automatically using the spectrometer's standard procedure.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled sequence (e.g., 'zgpg30').

  • Spectral Width (SW): 220-240 ppm, centered around 110 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024 or more, depending on sample concentration.

2D NMR Experiments (for full structural assignment):

  • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., within the pyridine and pyrrolidine rings).

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assigning quaternary carbons and connecting structural fragments.[8][9]

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Tune, Shim) transfer->setup h1 1D ¹H NMR setup->h1 c13 1D ¹³C NMR setup->c13 d2 2D NMR (COSY, HSQC, HMBC) setup->d2 process Processing (FT, Phasing, Baseline) h1->process c13->process d2->process assign Spectral Assignment process->assign report Structure Verification & Reporting assign->report

Caption: Workflow for NMR analysis of this compound.

Data Interpretation and Structural Verification

  • ¹H NMR Spectrum: The aromatic region should display an AXM spin system for the three pyridine ring protons (H-2, H-4, H-5), confirming their relative positions. The aldehyde proton will be a singlet at a very downfield position (>9.5 ppm). The pyrrolidine ring protons will appear as two multiplets in the aliphatic region, each integrating to 4 protons.

  • ¹³C NMR Spectrum: The spectrum should show all 10 expected carbon signals. The aldehyde carbonyl carbon will be the most downfield signal (>190 ppm). The six aromatic carbons will appear in the 105-165 ppm range, and the four aliphatic carbons of the pyrrolidine ring will be upfield (<50 ppm).

  • 2D NMR Spectra:

    • COSY: Will show correlations between H-4/H-5 and H-4/H-2 on the pyridine ring, and between the α and β protons of the pyrrolidine ring.

    • HSQC: Will definitively link each proton signal to its corresponding carbon signal.

    • HMBC: Is crucial for confirming the overall structure. Key correlations to look for include the aldehyde proton to C-3 and C-4, and the α-protons of the pyrrolidine ring to C-6 and C-5 of the pyridine ring.

Safety and Handling

  • This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information before handling. The compound may be harmful if swallowed.

  • Work in a well-ventilated fume hood.

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-(1-Pyrrolidinyl)nicotinaldehyde is a substituted pyridine derivative with potential applications in pharmaceutical research and development.[1] Ensuring the purity of this compound is critical for its use in subsequent scientific investigations and as a potential active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of chemical compounds and identifying any process-related impurities or degradation products.[2][3][4] This application note details a reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound.

Chemical Structure

  • Compound Name: this compound

  • CAS Number: 261715-39-3

  • Molecular Formula: C₁₀H₁₂N₂O[1][5]

  • Molecular Weight: 176.22 g/mol [1][5]

Figure 1: Chemical Structure of this compound (A chemical structure diagram would be placed here in a full document)

Experimental Protocol

This section provides a detailed protocol for the purity assessment of this compound using RP-HPLC with UV detection.

Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for the separation of nicotine-related compounds.[6][7]

  • Chemicals and Reagents:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (0.1% in water, HPLC grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

Table 1: HPLC Method Parameters

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL[7]
Column Temperature 30 °C
Detection Wavelength 254 nm[7]

Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1.0 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.[7]

Data Presentation

The purity of the sample is determined by calculating the peak area percentage. The following tables present representative data for a hypothetical analysis.

Table 2: Purity Analysis Data

CompoundRetention Time (min)Peak Area (%)Common Impurities
This compound6.399.1Unreacted starting materials, oxidation products

Table 3: Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL

Experimental Workflow Diagram

The following diagram illustrates the workflow for the purity assessment of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample and Standard dissolve Dissolve in Methanol (1 mg/mL) start->dissolve filtrate Filter with 0.45 µm Syringe Filter dissolve->filtrate inject Inject 10 µL into HPLC System filtrate->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

References

Handling and storage of air-sensitive 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the handling, storage, and utilization of the air-sensitive compound 6-(1-Pyrrolidinyl)nicotinaldehyde. This versatile building block is particularly valuable in medicinal chemistry for the synthesis of bioactive molecules, such as kinase inhibitors.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 261715-39-3
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Solid
Air Sensitivity Air-sensitive; store under inert gas.
Primary Application Intermediate in organic synthesis.

Handling and Storage of Air-Sensitive this compound

Due to its air-sensitive nature, this compound requires careful handling and storage to prevent degradation and ensure the reproducibility of experimental results.

General Precautions
  • Inert Atmosphere: All manipulations of the solid compound and its solutions should be performed under an inert atmosphere, such as dry argon or nitrogen. This can be achieved using a glovebox or Schlenk line techniques.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents.[1]

Storage Protocols

Table 1: Recommended Storage Conditions

FormStorage TemperatureAtmosphereRecommended DurationKey Considerations
Solid 2-8°CInert GasUp to 12 monthsKeep container tightly sealed and protected from light.
Solution -20°CInert GasUp to 1 monthPrepare fresh solutions when possible for best results. Use anhydrous solvents.
  • Solid Storage: The solid compound should be stored in a tightly sealed container, such as a vial with a PTFE-lined cap, under a positive pressure of an inert gas. For long-term storage, placing the primary container inside a secondary container with a desiccant is recommended.

  • Solution Storage: Stock solutions should be prepared using anhydrous solvents and stored in sealed vials under an inert atmosphere at -20°C. To minimize degradation from repeated freeze-thaw cycles, consider aliquoting the stock solution into smaller, single-use vials.

Workflow for Handling the Solid Compound

cluster_glovebox Inside Glovebox (Inert Atmosphere) weigh Weigh desired amount of solid transfer_flask Transfer solid to a pre-dried Schlenk flask weigh->transfer_flask seal Seal the flask transfer_flask->seal remove_glovebox Remove flask from glovebox seal->remove_glovebox connect_schlenk Connect to Schlenk line remove_glovebox->connect_schlenk evacuate_refill Perform evacuate-refill cycles connect_schlenk->evacuate_refill add_solvent Add degassed anhydrous solvent via cannula or syringe evacuate_refill->add_solvent

Caption: Workflow for handling solid this compound.

Application in the Synthesis of Benzimidazole Derivatives

This compound is a key precursor for the synthesis of 2-substituted benzimidazoles. These scaffolds are of significant interest in drug discovery, particularly as kinase inhibitors.

Synthesis of 2-(6-(1-Pyrrolidinyl)pyridin-3-yl)-1H-benzo[d]imidazole

This protocol details the synthesis of a benzimidazole derivative via the condensation of this compound with o-phenylenediamine.

Reaction Scheme:

(A generic reaction scheme image would be placed here showing the reactants and products.)

Table 2: Reagents and Materials

Reagent/MaterialQuantityMoles (mmol)
This compound1.76 g10
o-Phenylenediamine1.08 g10
p-Toluenesulfonic acid (p-TsOH)190 mg1
Ethanol (anhydrous)50 mL-
Schlenk flask (100 mL)1-
Magnetic stirrer and stir bar1 set-
Reflux condenser1-
Inert gas supply (Argon or Nitrogen)--

Experimental Protocol:

  • Preparation of the Reaction Vessel:

    • Oven-dry a 100 mL Schlenk flask containing a magnetic stir bar.

    • Assemble the flask with a reflux condenser while hot and allow it to cool to room temperature under a stream of inert gas.

  • Addition of Reagents:

    • Under a positive flow of inert gas, add this compound (1.76 g, 10 mmol), o-phenylenediamine (1.08 g, 10 mmol), and p-toluenesulfonic acid (190 mg, 1 mmol) to the Schlenk flask.

    • Add anhydrous ethanol (50 mL) to the flask via a cannula or a dry syringe.

  • Reaction:

    • With the inert gas supply connected to the top of the condenser (vented through a bubbler), heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Table 3: Representative Reaction Outcomes

CatalystSolventTemperature (°C)Time (h)Yield (%)
p-TsOHEthanolReflux585-95
Acetic AcidEthanolReflux675-85
NoneEthanolReflux24<20

Application in Kinase Inhibitor Discovery

Benzimidazole derivatives are known to act as inhibitors of various protein kinases, which are key targets in cancer therapy. The synthesized 2-(6-(1-Pyrrolidinyl)pyridin-3-yl)-1H-benzo[d]imidazole can be screened for its inhibitory activity against kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway can block tumor angiogenesis and is a validated strategy in cancer treatment.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAF RAF P_VEGFR2->RAF AKT Akt PI3K->AKT Gene_Expression Gene Expression AKT->Gene_Expression Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression Inhibitor Benzimidazole Inhibitor Inhibitor->P_VEGFR2 Inhibition Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Proliferation, Migration

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein kinase.

Table 4: Materials for Kinase Assay

ComponentPurpose
Recombinant Kinase (e.g., VEGFR-2)Enzyme source
Kinase BufferProvides optimal reaction conditions
ATPPhosphate donor
Substrate (peptide or protein)Phosphorylated by the kinase
Test CompoundPotential inhibitor
Detection Reagent (e.g., ADP-Glo™)Quantifies kinase activity
384-well platesReaction vessel
Plate readerSignal detection

Experimental Workflow:

start Start dispense_compound Dispense serial dilutions of test compound to plate start->dispense_compound add_kinase Add kinase and substrate to each well dispense_compound->add_kinase incubate1 Incubate to allow compound-kinase binding add_kinase->incubate1 start_reaction Initiate reaction by adding ATP incubate1->start_reaction incubate2 Incubate at optimal temperature start_reaction->incubate2 stop_reaction Stop reaction and add detection reagent incubate2->stop_reaction read_plate Read plate on a luminometer/fluorometer stop_reaction->read_plate analyze_data Analyze data to determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase and substrate in the appropriate kinase buffer.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Stability Data (Representative)

The following table provides representative stability data for a 6-aminonicotinaldehyde derivative, which can be used as a general guide for this compound. Actual stability should be determined experimentally.

Table 5: Representative Stability of a 6-Aminonicotinaldehyde Derivative in Solution (1 mg/mL in Acetonitrile/Water)

Condition1 Week4 Weeks8 Weeks
-20°C, Protected from Light >99%>98%>97%
4°C, Protected from Light >98%>95%>90%
Room Temperature, Exposed to Light ~90%~75%~50%
40°C, Protected from Light ~95%~85%~70%

Data is presented as the percentage of the parent compound remaining, as determined by HPLC analysis.

References

Application Notes and Protocols for the Synthesis of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(1-Pyrrolidinyl)nicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core, a reactive aldehyde group, and a pyrrolidine moiety, makes it a valuable building block for the synthesis of more complex molecules and potential pharmaceutical agents. The pyrrolidine group can enhance solubility and metabolic stability, while the aldehyde functionality serves as a versatile handle for various chemical transformations, such as reductive aminations, Wittig reactions, and condensations. This document provides a detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution (SNAr) reaction, based on established procedures for analogous compounds.

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic aromatic substitution of a halogen atom (typically chlorine) at the 6-position of a nicotinaldehyde precursor with pyrrolidine. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group, which activates the 6-position towards nucleophilic attack. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Physicochemical and Safety Data

PropertyValue
CAS Number 261715-39-3
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Appearance Yellow solid
Melting Point 89 °C[1]
Solubility Expected to be soluble in polar organic solvents.
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
Precautionary Statements Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.[2][3]

Reaction Scheme and Conditions

The synthesis proceeds via the reaction of 6-chloronicotinaldehyde with pyrrolidine. A non-nucleophilic base, such as potassium carbonate, is used to scavenge the HCl byproduct. Dimethylformamide (DMF) is a suitable high-boiling polar aprotic solvent for this transformation.

G cluster_reagents Reagents & Solvent Reactant1 6-Chloronicotinaldehyde Product This compound Reactant1->Product Pyrrolidine Reactant2 Pyrrolidine Reactant2->Product Base K₂CO₃ Solvent DMF G A Reaction Setup (6-Chloronicotinaldehyde in DMF) B Add Reagents (K₂CO₃, Pyrrolidine) A->B C Heat Reaction (80-100 °C) B->C D Monitor by TLC C->D E Aqueous Work-up (Quench with H₂O) D->E Reaction Complete F Extraction (Ethyl Acetate) E->F G Wash & Dry (Brine, Na₂SO₄) F->G H Concentrate (Rotary Evaporator) G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

References

Application Notes and Protocols for the Quantification of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 6-(1-Pyrrolidinyl)nicotinaldehyde in various matrices. The protocols are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for researchers in analytical chemistry, pharmacology, and drug development.

Introduction

This compound is a chemical compound of interest in medicinal chemistry and drug discovery.[1][2] Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in pharmaceutical formulations. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Compound Information:

  • Chemical Name: this compound[1][3]

  • CAS Number: 261715-39-3[1][4]

  • Molecular Formula: C₁₀H₁₂N₂O[1][2]

  • Molecular Weight: 176.22 g/mol [1][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple formulations, focusing on purity assessment and concentration determination.

Experimental Protocol

Objective: To determine the purity and concentration of this compound using HPLC-UV.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[5]

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (0.1% in water, v/v)

  • Water (deionized or HPLC grade)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in methanol at a concentration of 1 mg/mL.[5]

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)[5]

    • Gradient Program: Start at 10% A, increase to 90% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 10 µL[5]

    • Detection Wavelength: 254 nm[5]

    • Column Temperature: 30 °C

  • Analysis:

    • Inject the prepared standard solutions and sample solutions into the HPLC system.

    • Record the chromatograms and integrate the peak area of the analyte.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary
ParameterResult
Retention Time (min)5.2[5]
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.5
Precision (%RSD)< 2%
Accuracy (%)98 - 102%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and urine. The protocol is adapted from methods used for the analysis of related nicotine alkaloids.[6][7]

Experimental Protocol

Objective: To quantify this compound in biological fluids using LC-MS/MS.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source[7][8]

  • UHPLC system

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (0.1% in water, v/v)

  • Water (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS) (e.g., this compound-d4)

Procedure:

  • Standard and QC Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in methanol.

    • Spike blank biological matrix (plasma, serum, or urine) with the analyte to prepare calibration standards (e.g., 0.1 - 100 ng/mL) and quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of plasma/serum/urine, add 10 µL of the internal standard working solution.

    • Perform a mixed-mode solid-phase extraction.[7]

    • Wash the SPE cartridge with an appropriate solvent to remove interferences.

    • Elute the analyte and internal standard with an elution solvent (e.g., methanol with 2% formic acid).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[7]

    • Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM)[7]

      • Analyte Transition (Hypothetical): m/z 177.1 → 148.1 (Quantifier), m/z 177.1 → 120.1 (Qualifier)

      • IS Transition (Hypothetical): m/z 181.1 → 152.1

  • Analysis:

    • Inject the prepared standards, QCs, and samples.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve and determine the concentration of the analyte in the samples.

Quantitative Data Summary
ParameterResult
Linearity Range (ng/mL)0.1 - 100
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (ng/mL)0.05
Limit of Quantification (LOQ) (ng/mL)0.15[6]
Precision (%RSD)< 15%
Accuracy (%)85 - 115%
Extraction Recovery (%)> 85%

Diagrams

Analytical_Workflow cluster_prep Sample Preparation cluster_data Data Processing Sample Bulk Material or Biological Fluid Extraction Extraction / Dilution Sample->Extraction Filtration Filtration / Cleanup Extraction->Filtration HPLC HPLC-UV Analysis Filtration->HPLC LCMS LC-MS/MS Analysis Filtration->LCMS Integration Peak Integration HPLC->Integration LCMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for the analytical quantification of this compound.

LCMS_Method_Development Analyte This compound MS_Tune Mass Spectrometer Tuning (ESI+) Analyte->MS_Tune LC_Method LC Method Optimization Analyte->LC_Method Parent_Ion Identify Parent Ion [M+H]+ = 177.1 MS_Tune->Parent_Ion Fragmentation Product Ion Scan (MS2) Parent_Ion->Fragmentation Product_Ions Select Quantifier & Qualifier Ions Fragmentation->Product_Ions Final_Method Final LC-MS/MS Method Product_Ions->Final_Method Column Column Selection (C18) LC_Method->Column Mobile_Phase Mobile Phase Gradient LC_Method->Mobile_Phase Column->Final_Method Mobile_Phase->Final_Method

Caption: Logical steps for LC-MS/MS method development for the target analyte.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(1-Pyrrolidinyl)nicotinaldehyde. The information is designed to address common challenges and improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 6-halonicotinaldehyde, such as 6-chloronicotinaldehyde or 6-fluoronicotinaldehyde, with pyrrolidine. The pyridine ring, being electron-deficient, facilitates the displacement of the halide by the pyrrolidine nucleophile.

Q2: Why is a base necessary in the SNAr reaction for this synthesis?

A2: A base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is crucial to neutralize the hydrohalic acid (e.g., HCl or HF) that is formed as a byproduct of the reaction. This is important because the acid can protonate the pyrrolidine, rendering it non-nucleophilic and thereby halting the reaction. An adequate amount of base ensures a continuous presence of the free pyrrolidine nucleophile to drive the reaction to completion.

Q3: What are the recommended solvents for this synthesis?

A3: Polar aprotic solvents are generally the best choice for this type of SNAr reaction as they can effectively solvate the intermediate species. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and have been shown to be effective for similar reactions.

Q4: What are potential side reactions that could lower the yield?

A4: A potential side reaction is the reaction of pyrrolidine with the aldehyde group of either the starting material or the product to form an enamine or other condensation products. Controlling the reaction temperature can help minimize these unwanted side reactions. Additionally, impurities in the starting materials can lead to the formation of other byproducts.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the 6-halonicotinaldehyde and the formation of the desired product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete Reaction: The reaction may not have reached completion.Extend the reaction time and continue to monitor by TLC. A moderate increase in temperature may also be beneficial.[1]
Suboptimal Reagents: The quality of the starting materials, particularly the 6-halonicotinaldehyde, may be poor. Aldehydes can oxidize over time.Verify the purity of the starting materials using techniques like NMR or GC-MS. Use freshly distilled or purified reagents if necessary.
Insufficient Temperature: SNAr reactions often require a certain activation energy to proceed efficiently.Gradually increase the reaction temperature, for example to 110 °C, while monitoring for product formation and any potential decomposition.[2]
Poor Solvent Choice: The solvent may not be adequately stabilizing the reaction intermediates.Consider switching to a different polar aprotic solvent, such as DMF or DMSO.
Multiple Spots on TLC (Impure Product) Side Product Formation: Reaction of pyrrolidine with the aldehyde group or other side reactions may be occurring.Optimize the reaction temperature to be high enough for the main reaction but low enough to minimize side reactions. Consider adding the pyrrolidine slowly to the reaction mixture.
Degraded Starting Material: Impurities in the starting 6-halonicotinaldehyde can lead to multiple products.Purify the starting material before use.
Difficulty in Product Purification Similar Polarity of Product and Impurities: Co-elution of impurities with the product during column chromatography.Optimize the mobile phase for flash column chromatography using TLC with different solvent systems. A gradient elution may provide better separation.[3]
Product Degradation During Purification: The aldehyde group can be sensitive to oxidation or unstable under certain conditions.Work under an inert atmosphere (e.g., nitrogen) and avoid prolonged exposure to high temperatures during purification.[3]
Product Oiling Out During Recrystallization: The boiling point of the solvent may be too high, or impurities may be lowering the melting point of the product.Screen for a more suitable recrystallization solvent or solvent system with a lower boiling point.[3] If the product is still oily, initial purification by column chromatography may be necessary.[3]

Experimental Protocols

Representative Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is a representative example based on analogous syntheses of similar compounds.[2]

Materials:

  • 6-Chloronicotinaldehyde

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexane

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloronicotinaldehyde (1.0 eq) in DMF.

  • Addition of Reagents: Add potassium carbonate (1.5 eq) to the solution, followed by the slow addition of pyrrolidine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-110 °C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield the pure product.

Data Presentation

Table 1: Representative Reaction Parameters for SNAr Synthesis

ParameterCondition
Starting Material 6-Chloronicotinaldehyde
Nucleophile Pyrrolidine (1.2 eq)
Base K₂CO₃ (1.5 eq)
Solvent DMF
Temperature 80-110 °C
Reaction Time 4-16 hours

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 6-Chloronicotinaldehyde + Pyrrolidine + K2CO3 in DMF reaction Heat (80-110 °C) Monitor by TLC start->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting_Tree Troubleshooting Low Yield start Low Yield Observed check_reaction Check TLC for Starting Material start->check_reaction sm_present Starting Material Present? check_reaction->sm_present increase_time_temp Increase Reaction Time / Temperature sm_present->increase_time_temp Yes no_sm No Starting Material Present sm_present->no_sm No increase_time_temp->check_reaction check_impurities Check for Impurities in Starting Material no_sm->check_impurities optimize_purification Optimize Purification Conditions no_sm->optimize_purification

References

Common impurities in 6-(1-Pyrrolidinyl)nicotinaldehyde and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(1-Pyrrolidinyl)nicotinaldehyde. The information is designed to help identify common impurities and address issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound can be categorized as starting materials, reaction by-products, and process-related impurities. These include:

  • Unreacted Starting Materials: 6-chloronicotinaldehyde and residual pyrrolidine.

  • By-products of the Synthesis: 6-hydroxynicotinaldehyde, which can form if the starting material 6-chloronicotinaldehyde undergoes hydrolysis.

  • Process-Related Impurities: Ring-opened by-products and solvent adducts are also commonly observed.[1] A plausible structure for a ring-opened byproduct is 4-((5-formylpyridin-2-yl)amino)butan-1-ol, formed through the hydrolysis of the pyrrolidine ring.

Q2: How can I identify these impurities in my sample?

A2: A combination of analytical techniques is recommended for the comprehensive identification and quantification of impurities. The most common methods are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Q3: What are the expected molecular weights of the common impurities?

A3: The expected [M+H]⁺ ions for the common impurities when analyzed by LC-MS in positive ionization mode are summarized in the table below.

ImpurityMolecular FormulaExpected [M+H]⁺ (m/z)
6-chloronicotinaldehydeC₆H₄ClNO142.0
PyrrolidineC₄H₉N72.1
6-hydroxynicotinaldehydeC₆H₅NO₂124.0
4-((5-formylpyridin-2-yl)amino)butan-1-olC₁₀H₁₄N₂O₂195.1

Q4: Can solvent adducts be observed in the analysis?

A4: Yes, solvent adducts are a potential type of impurity.[1] These can be detected by LC-MS, where you might observe ions corresponding to the mass of the main compound plus the mass of the solvent molecule (e.g., [M+CH₃CN+H]⁺ if acetonitrile is used as a solvent).

Troubleshooting Guides

HPLC Analysis Issues

Problem: My HPLC chromatogram shows unexpected peaks.

Solution:

  • Identify the Peaks: Use the quantitative data provided in the tables below to tentatively identify the peaks based on their retention times. For more definitive identification, proceed with LC-MS analysis to determine the mass-to-charge ratio of the components in each peak.

  • Check Starting Materials: Ensure the purity of your starting materials, 6-chloronicotinaldehyde and pyrrolidine, as they are common impurities.

  • Review Reaction Conditions: Incomplete reactions can lead to a higher percentage of starting materials in your final product. Ensure your reaction has gone to completion. The presence of water can lead to the formation of 6-hydroxynicotinaldehyde.

Problem: I am observing poor peak shape (tailing or fronting) in my HPLC analysis.

Solution:

  • Adjust Mobile Phase pH: For basic compounds like this compound, peak tailing can occur due to interactions with residual silanols on the silica-based column. Adding a small amount of a basic modifier like triethylamine (TEA) or using a buffer to control the pH can improve peak shape.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.

  • Use a Different Column: Consider using a column specifically designed for the analysis of polar or basic compounds.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for the identification of unknown impurities in your this compound sample.

impurity_identification_workflow cluster_0 Initial Analysis cluster_1 Identification cluster_2 Troubleshooting Sample Sample HPLC_Analysis HPLC Analysis (UV Detection) Sample->HPLC_Analysis Observe_Peaks Observe Unexpected Peaks HPLC_Analysis->Observe_Peaks LC_MS_Analysis LC-MS Analysis (Mass Detection) Observe_Peaks->LC_MS_Analysis Mass Information Needed NMR_Analysis NMR Spectroscopy (Structure Elucidation) Observe_Peaks->NMR_Analysis Structural Information Needed Compare_Data Compare with Known Impurity Data LC_MS_Analysis->Compare_Data Identify_Impurity Identify Impurity NMR_Analysis->Identify_Impurity Compare_Data->Identify_Impurity Review_Synthesis Review Synthesis Protocol Identify_Impurity->Review_Synthesis Optimize_Purification Optimize Purification Review_Synthesis->Optimize_Purification Purity_Confirmed Purity Confirmed Optimize_Purification->Purity_Confirmed

A logical workflow for impurity identification.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of this compound and its common impurities.

Table 1: HPLC Purity Analysis Data

CompoundRetention Time (min)Peak Area (%)Common Impurities
This compound5.298.9Ring-opened byproducts, solvent adducts
6-chloronicotinaldehyde7.2-Starting material
6-hydroxynicotinaldehyde~4.5-By-product

Note: Retention times are approximate and can vary based on the specific HPLC conditions.

Table 2: LC-MS Analysis Data

CompoundMolecular Formula[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Major Fragment Ions (m/z)
This compoundC₁₀H₁₂N₂O177.1177.1148.1, 120.1
6-chloronicotinaldehydeC₆H₄ClNO142.0142.0114.0, 86.0
6-hydroxynicotinaldehydeC₆H₅NO₂124.0124.096.0, 68.0

Table 3: ¹H NMR Chemical Shift Data (400 MHz, CDCl₃)

CompoundAldehyde Proton (δ, ppm)Pyridine Ring Protons (δ, ppm)Substituent Protons (δ, ppm)
This compound~9.7 (s, 1H)~8.6 (d), ~7.8 (dd), ~6.5 (d)~3.5 (t), ~2.0 (m)
6-chloronicotinaldehyde~9.9 (s, 1H)~8.8 (d), ~8.1 (dd), ~7.5 (d)-
6-hydroxynicotinaldehyde~9.8 (s, 1H)~8.3 (d), ~7.9 (dd), ~6.7 (d)- (OH proton may be broad)

Note: Chemical shifts (δ) are approximate and can be influenced by solvent and concentration.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and identify any impurities.

  • Instrumentation: HPLC system with a UV detector

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Procedure:

    • Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter.

    • Set up the HPLC system with a suitable gradient program (e.g., 10-90% A over 15 minutes).

    • Inject the sample and record the chromatogram.

    • Calculate the purity by determining the percentage area of the main peak relative to the total peak area.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the synthesized compound and identify potential impurities based on their mass-to-charge ratio.

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Procedure:

    • Prepare the sample as described for the HPLC analysis.

    • Introduce the column effluent into the ESI-MS detector.

    • Acquire mass spectra in positive ion mode over a mass range of m/z 50-500.

    • Analyze the mass spectrum to confirm the [M+H]⁺ ion of the target compound and identify the m/z of any co-eluting impurities.[1]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized compound using an internal standard.

  • Instrumentation: 400 MHz NMR spectrometer

  • Reagents: Deuterated chloroform (CDCl₃), Internal Standard (e.g., Maleic Anhydride) of known high purity.

  • Procedure:

    • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of CDCl₃ (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., sufficient relaxation delay).

    • Integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity of the analyte based on the integral values, the number of protons, and the known purity of the internal standard.[1]

Visualization of Key Relationships

Synthesis and Potential Impurity Formation Pathway

The following diagram illustrates the synthesis of this compound and the formation pathways of common impurities.

synthesis_and_impurities cluster_reactants Starting Materials cluster_products Products and By-products 6_chloro 6-chloronicotinaldehyde main_product This compound 6_chloro->main_product + Pyrrolidine (Nucleophilic Aromatic Substitution) hydrolysis_product 6-hydroxynicotinaldehyde 6_chloro->hydrolysis_product + H₂O (Hydrolysis) pyrrolidine Pyrrolidine pyrrolidine->main_product ring_opened Ring-opened Byproduct main_product->ring_opened + H₂O (Hydrolysis)

References

Technical Support Center: Crystallization of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 6-(1-Pyrrolidinyl)nicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, with the CAS number 261715-39-3, is a chemical compound featuring a pyridine ring substituted with a pyrrolidine and an aldehyde group.[1] It is often used in medicinal chemistry as a building block for the synthesis of more complex molecules, including potential pharmaceuticals. For instance, it has been utilized in the preparation of benzimidazole derivatives investigated as inhibitors for the abnormal proliferation of prostatic interstitial cells.[2]

Q2: In which solvents is this compound likely to be soluble?

Q3: My compound has dissolved, but no crystals are forming upon cooling. What should I do?

Failure to crystallize is a common issue that can arise from several factors, including the solution not being sufficiently supersaturated, the presence of impurities, or the need for a nucleation site.[3][4] Initial steps to induce crystallization include scratching the inside of the flask with a glass rod at the meniscus, or adding a seed crystal of the compound if available.[3] If these methods are unsuccessful, you may need to either reduce the solvent volume by evaporation or introduce an anti-solvent.

Q4: My compound is "oiling out" instead of forming solid crystals. What is happening and how can I resolve it?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly, causing the compound to become insoluble above its melting point. To resolve this, try reheating the solution and adding a small amount of additional solvent to decrease the concentration.[5] A slower cooling rate can also be beneficial. Experimenting with a different solvent system may be necessary if the problem persists.

Q5: Crystals are forming, but they are appearing too rapidly and are very fine. What does this indicate?

Rapid crystallization, often leading to the formation of fine needles or powder, can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.[5] This issue typically arises when the solution is excessively supersaturated. To encourage slower, more controlled crystal growth, reheat the solution to redissolve the solid and add a small excess of the solvent.[5] This will keep the compound in solution for a longer period during cooling, promoting the formation of larger, purer crystals.[4]

Q6: I have followed the crystallization protocol, but my final yield is very low. What are the potential causes?

A low yield can stem from several factors. One common reason is using too much solvent, which results in a significant amount of the compound remaining dissolved in the mother liquor even after cooling.[5] Another possibility is the presence of impurities that hinder crystallization. Ensure that the starting material is of high purity. If possible, test the mother liquor for the presence of your compound to confirm if excessive solvent was the issue.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving common crystallization challenges.

Problem: No Crystals Form After Cooling

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][5]

    • Seeding: If you have a small amount of the pure crystalline product from a previous batch, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal formation.[3]

  • Increase Supersaturation:

    • Evaporate Solvent: If nucleation techniques fail, your solution may not be sufficiently concentrated. Gently heat the solution to evaporate a small portion of the solvent and then allow it to cool again.[3][5]

    • Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with your crystallization solvent. Add the anti-solvent dropwise to your solution until it becomes slightly turbid (cloudy), then warm the solution until it becomes clear again and allow it to cool slowly.

  • Re-evaluate Solvent System: If the above steps do not yield crystals, the chosen solvent may not be appropriate. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[4] You may need to screen other solvents or solvent mixtures.

Problem: Oiling Out

  • Dilute the Solution: Add a small amount of additional solvent to the oiled-out mixture and gently heat until the oil redissolves completely.[5]

  • Slow Down Cooling: Allow the flask to cool to room temperature slowly on the benchtop, away from drafts. You can further slow the process by insulating the flask.

  • Consider a Different Solvent: If oiling out persists, the melting point of your compound may be lower than the boiling point of the solvent, or there may be significant impurities. Try a solvent with a lower boiling point or purify the material further before crystallization.

Quantitative Data Summary

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₂N₂O[1]
Molecular Weight176.22 g/mol [6]
AppearanceSolid[6]
Melting Point89 °C[7]

Table 2: Qualitative Solubility of this compound

SolventExpected SolubilityNotes
WaterSparingly SolubleThe pyridine nitrogen may impart some water solubility.
Methanol / EthanolSolublePolar protic solvents are likely good candidates.
Acetone / Ethyl AcetateSolublePolar aprotic solvents should effectively dissolve the compound.
DichloromethaneSolubleA common solvent for many organic compounds.
TolueneSparingly SolubleLower polarity may result in reduced solubility.
HexanesInsolubleNonpolar solvents are unlikely to be effective.

Note: This solubility information is based on the chemical structure and general principles, as specific experimental data is not available.

Experimental Protocols

Protocol 1: Standard Cooling Crystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., ethanol or ethyl acetate).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Solvent/Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., acetone).

  • Addition of Anti-Solvent: While stirring, slowly add a "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., hexanes) dropwise.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in the standard cooling crystallization protocol.

Visualization

Below is a troubleshooting workflow for situations where no crystals are forming.

TroubleshootingCrystallization Start Start: Dissolved Compound in Hot Solvent Cooling Allow to Cool Slowly Start->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals Success Success: Isolate Crystals CheckCrystals->Success Yes NoCrystals No Crystals Observed CheckCrystals->NoCrystals No Action1 Action: Scratch Inner Wall of Flask NoCrystals->Action1 CheckAgain1 Crystals Formed? Action1->CheckAgain1 CheckAgain1->Success Yes Action2 Action: Add a Seed Crystal CheckAgain1->Action2 No CheckAgain2 Crystals Formed? Action2->CheckAgain2 CheckAgain2->Success Yes Action3 Action: Reduce Solvent Volume (Evaporate) CheckAgain2->Action3 No CheckAgain3 Crystals Formed? Action3->CheckAgain3 CheckAgain3->Success Yes Action4 Action: Add Anti-Solvent CheckAgain3->Action4 No CheckAgain4 Crystals Formed? Action4->CheckAgain4 CheckAgain4->Success Yes Failure Re-evaluate Solvent System CheckAgain4->Failure No

Caption: Troubleshooting workflow for inducing crystallization.

References

Technical Support Center: Optimization of HPLC Separation for Nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of nicotinaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the HPLC analysis of nicotinaldehyde derivatives?

The analysis of nicotinaldehyde and its derivatives by HPLC can be challenging due to several factors. As basic compounds, the pyridine ring can interact with residual acidic silanols on the surface of silica-based columns, leading to poor peak shape, such as tailing. Additionally, many pyridine derivatives are polar and hydrophilic, resulting in poor retention on traditional reversed-phase (RP) columns. The separation of positional isomers of substituted nicotinaldehydes can also be difficult due to their very similar physicochemical properties.

Q2: How does mobile phase pH affect the retention and peak shape of nicotinaldehyde derivatives?

Mobile phase pH is a critical parameter for the successful separation of ionizable compounds like nicotinaldehyde derivatives. The pyridine moiety has a pKa of approximately 5.2-6.0, meaning its degree of ionization is highly dependent on the mobile phase pH.

  • At low pH (e.g., pH < 4): The pyridine nitrogen is protonated, making the molecule more polar and resulting in earlier elution in reversed-phase chromatography. This can be advantageous for improving peak shape by minimizing secondary interactions with silanols.

  • At neutral or high pH (e.g., pH > 7): The pyridine nitrogen is in its free base form, making the molecule less polar and leading to increased retention on a C18 column. However, at higher pH values, silanol groups on the silica backbone can become deprotonated and interact with the basic analytes, potentially causing peak tailing.

For reproducible results, it is recommended to use a mobile phase pH that is at least one to two pH units away from the pKa of the analytes.

Q3: What are the recommended starting conditions for developing an HPLC method for nicotinaldehyde derivatives?

A good starting point for method development for nicotinaldehyde derivatives is reversed-phase chromatography. Here are some typical initial conditions:

  • Column: A modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient elution with an aqueous buffer and an organic modifier is generally effective.

    • Aqueous Phase (A): 0.1% formic acid or 0.1% trifluoroacetic acid in water (to control pH and improve peak shape).

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient: A common starting gradient is 5-95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength where the analytes have good absorbance (e.g., 254 nm or 260 nm).

Q4: Is derivatization necessary for the analysis of nicotinaldehyde derivatives?

Derivatization is not always necessary but can be highly beneficial, especially for improving detection sensitivity. The aldehyde functional group itself does not have a strong chromophore. If trace-level quantification is required, pre-column derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can significantly enhance UV absorbance.[1] This reaction forms a stable hydrazone derivative that can be easily detected at higher wavelengths (e.g., 360 nm).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols: The basic pyridine nitrogen interacts with acidic silanol groups on the silica backbone of the column.- Lower the mobile phase pH: Use an acidic modifier like formic acid or trifluoroacetic acid (TFA) to protonate the pyridine nitrogen and minimize silanol interactions. - Use a modern, end-capped column: These columns have fewer accessible silanol groups. - Add a competing base: A small amount of triethylamine (TEA) in the mobile phase can mask the silanol groups, but this is often not compatible with mass spectrometry (MS) detection.
Poor Retention (Early Elution) High polarity of the analyte: Some nicotinaldehyde derivatives are highly polar and have low affinity for the non-polar stationary phase.- Decrease the organic content of the mobile phase: Use a shallower gradient or a lower starting percentage of the organic solvent. - Increase the mobile phase pH: This will make the pyridine ring less polar, increasing its retention on a reversed-phase column. Be mindful of potential peak tailing at higher pH. - Consider a different stationary phase: A column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, may provide better retention.
Co-elution of Isomers Similar physicochemical properties: Positional isomers of nicotinaldehyde derivatives often have very similar polarities and hydrophobicities.- Optimize the mobile phase composition: Small changes in the organic modifier (e.g., switching from acetonitrile to methanol) or the pH can alter selectivity. - Adjust the column temperature: Temperature can influence the thermodynamics of the separation and improve resolution. - Try a different column chemistry: A phenyl-based column that can provide π-π interactions may offer better selectivity for aromatic isomers.
Irreproducible Retention Times Mobile phase preparation: Inconsistent preparation of the mobile phase, especially the buffer and pH, can lead to shifts in retention.- Prepare mobile phases accurately: Weigh solid components and use volumetric flasks for accurate concentrations. - Ensure proper column equilibration: Equilibrate the column with the initial mobile phase conditions for a sufficient time before starting a sequence, especially for gradient methods. - Use a column oven: Maintain a consistent column temperature to avoid fluctuations due to ambient temperature changes.

Data Presentation

The following table summarizes the expected retention behavior of nicotinaldehyde isomers under different reversed-phase HPLC conditions. This data is representative and illustrates the impact of mobile phase composition on selectivity.

Compound Condition A: 20% Acetonitrile in 0.1% Formic Acid (pH ~2.7) Condition B: 40% Acetonitrile in 0.1% Formic Acid (pH ~2.7) Condition C: 20% Acetonitrile in 10 mM Ammonium Acetate (pH ~6.8)
Retention Time (min) Retention Time (min) Retention Time (min)
2-Nicotinaldehyde4.22.55.8
3-Nicotinaldehyde4.52.76.2
4-Nicotinaldehyde4.82.96.7

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Nicotinaldehyde Derivatives

This protocol is a starting point for the separation of a mixture of nicotinaldehyde derivatives.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B (linear gradient)

      • 20-25 min: 95% B (hold)

      • 25-26 min: 95% to 5% B (linear gradient)

      • 26-30 min: 5% B (hold for re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Pre-Column Derivatization with DNPH for Enhanced UV Detection[1]

This protocol is for the derivatization of nicotinaldehyde derivatives with 2,4-dinitrophenylhydrazine (DNPH) to improve detection sensitivity.

  • Reagents:

    • DNPH solution: 0.5 mg/mL in acetonitrile containing 1% phosphoric acid.

    • Sample/Standard solution: 1-50 µg/mL in acetonitrile.

  • Derivatization Procedure:

    • To 1 mL of the sample or standard solution, add 1 mL of the DNPH solution.

    • Vortex the mixture for 1 minute.

    • Heat the mixture at 60 °C for 30 minutes in a sealed vial.

    • Allow the solution to cool to room temperature.

    • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

  • Chromatographic Conditions:

    • Use the same chromatographic conditions as in Protocol 1, but change the detection wavelength to 360 nm.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing) check_pressure Check System Pressure start->check_pressure pressure_ok Pressure OK? check_pressure->pressure_ok pressure_high High Pressure (Blockage) pressure_ok->pressure_high No, High pressure_low Low Pressure (Leak) pressure_ok->pressure_low No, Low check_peak_shape Analyze Peak Shape pressure_ok->check_peak_shape Yes troubleshoot_blockage Troubleshoot Blockage (e.g., flush column) pressure_high->troubleshoot_blockage troubleshoot_leak Troubleshoot Leak (e.g., check fittings) pressure_low->troubleshoot_leak peak_tailing Peak Tailing? check_peak_shape->peak_tailing tailing_solution Adjust Mobile Phase pH (Lower pH) OR Use End-Capped Column peak_tailing->tailing_solution Yes other_issue Other Issue (e.g., Broadening, Splitting) peak_tailing->other_issue No

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Pyridine_Aldehydes start Define Separation Goal (e.g., Isomer Resolution) select_column Select Column (e.g., C18, Phenyl) start->select_column select_mobile_phase Select Mobile Phase (Acidified ACN/Water) select_column->select_mobile_phase initial_run Perform Initial Gradient Run select_mobile_phase->initial_run evaluate_chromatogram Evaluate Chromatogram initial_run->evaluate_chromatogram optimize_gradient Optimize Gradient Slope evaluate_chromatogram->optimize_gradient Poor Resolution optimize_ph Optimize Mobile Phase pH evaluate_chromatogram->optimize_ph Peak Tailing optimize_temp Optimize Temperature evaluate_chromatogram->optimize_temp Minor Adjustments Needed final_method Final Validated Method evaluate_chromatogram->final_method Separation Adequate optimize_gradient->evaluate_chromatogram optimize_ph->evaluate_chromatogram optimize_temp->evaluate_chromatogram

Caption: A systematic workflow for HPLC method development for pyridine aldehydes.

References

Technical Support Center: Synthesis of Pyrrolidinyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions and challenges during the synthesis of pyrrolidinyl-substituted pyridines.

Frequently Asked Questions (FAQs)

Q1: I am observing a mixture of regioisomers (e.g., 2- and 4-substituted pyridines) in my reaction. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common challenge, particularly in Nucleophilic Aromatic Substitution (SNA_r_) and Chichibabin reactions. The electronic properties of the pyridine ring dictate that the C2 and C4 positions are more susceptible to nucleophilic attack.[1][2] Several factors can be optimized to enhance regioselectivity:

  • Choice of Synthetic Route: For predictable regioselectivity, a Buchwald-Hartwig amination using a halopyridine at the desired position is often more reliable than direct C-H functionalization methods like the Chichibabin reaction.

  • Substituent Effects: The electronic and steric nature of existing substituents on the pyridine ring can direct the incoming nucleophile. Electron-withdrawing groups can activate the ring, while bulky groups can sterically hinder attack at adjacent positions.[3]

  • Reaction Conditions: In SNA_r_ reactions, the solvent can have a significant impact on regioselectivity. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, dichloromethane (DCM) favors substitution at the 2-position, while dimethyl sulfoxide (DMSO) favors the 6-position.[3]

  • Blocking Groups: For Minisci-type alkylations, a temporary blocking group on the pyridine nitrogen can direct the reaction to the C4 position.[4]

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

A2: Low yields can stem from various factors, including suboptimal reaction conditions, catalyst deactivation, or competing side reactions. Consider the following troubleshooting steps:

  • Reagent Purity: Ensure all starting materials, especially the pyridine substrate, pyrrolidine, and any catalysts, are pure and dry. Impurities can interfere with the reaction.

  • Atmosphere Control: For oxygen- and moisture-sensitive reactions like the Buchwald-Hartwig amination, ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst System (for Buchwald-Hartwig): The choice of palladium precursor, ligand, and base is critical. If you are observing low conversion, consider screening different ligands (e.g., XPhos, SPhos) and bases (e.g., NaOtBu, K3PO4). The use of a pre-catalyst can sometimes give more consistent results than generating the active catalyst in situ.[5]

  • Temperature and Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature. Prolonged reaction times or excessively high temperatures can lead to product decomposition.

  • Solvent Choice: The solvent can influence the solubility of reagents and the reaction rate. Common solvents for these reactions include toluene, dioxane, and THF.

Q3: I am observing the formation of a di-substituted pyridine as a major byproduct. How can I prevent this over-amination/alkylation?

A3: Over-alkylation or di-substitution can occur when more than one position on the pyridine ring is reactive. To minimize this:

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the pyridine substrate relative to pyrrolidine can help reduce the formation of di-substituted products.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-substitution.

  • Choice of Starting Material: If possible, start with a pyridine derivative that has only one activatable position for substitution.

Troubleshooting Guides

Buchwald-Hartwig Amination
Observed Issue Potential Cause(s) Suggested Solution(s)
Low or no product formation - Inactive catalyst- Poor choice of ligand or base- Reaction not at optimal temperature- Use a pre-catalyst or ensure the active Pd(0) species is formed.- Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and different bases (e.g., NaOtBu, K3PO4, Cs2CO3).[4][6]- Optimize the reaction temperature; some reactions proceed well at room temperature with the right catalyst system, while others require heating.[7]
Formation of hydrodehalogenated pyridine (starting material without the halogen) - β-hydride elimination from the palladium-amide complex- Use a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich ligands are often effective.[6]
Reaction with other nucleophilic groups in the substrate - The presence of other nucleophilic sites (e.g., phenols) that can compete with pyrrolidine- Protect other nucleophilic groups before the coupling reaction.[5]
Nucleophilic Aromatic Substitution (SNA_r_)
Observed Issue Potential Cause(s) Suggested Solution(s)
Poor regioselectivity between C2 and C6 positions on a di-halopyridine - Similar electronic and steric environment at both positions- Inappropriate solvent choice- Introduce a directing group at the C3 position. Bulky groups can favor substitution at the more distant C6 position.[3]- Screen different solvents. The ability of the solvent to act as a hydrogen-bond acceptor can significantly influence regioselectivity.[3]
Low reaction rate - Poor leaving group on the pyridine ring- Insufficient activation of the pyridine ring- Use a pyridine substrate with a better leaving group (F > Cl > Br > I for SNA_r_).[8]- Introduce an electron-withdrawing group on the pyridine ring to increase its electrophilicity.
Chichibabin Reaction
Observed Issue Potential Cause(s) Suggested Solution(s)
Formation of a mixture of 2- and 4-aminopyridines - Inherent reactivity of both positions- This is a common issue with the Chichibabin reaction. For higher regioselectivity, consider alternative synthetic routes.[9]
Over-amination (di-substitution) - Harsh reaction conditions- Optimize reaction time and temperature. Use of milder conditions, if applicable to your substrate, can help.[9]
Low yield - Decomposition of starting material or product under harsh conditions- For sensitive substrates, explore milder variants of the reaction, which may involve using potassium amide in liquid ammonia at lower temperatures.[10]

Quantitative Data Summary

Table 1: Effect of Ligand and Base on Buchwald-Hartwig Amination Yield

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)2P(o-tol)3NaOtBuToluene1001875
2Pd2(dba)3XPhosK3PO4Dioxane801292
3Pd(OAc)2RuPhosCs2CO3Toluene1101088
4Pd2(dba)3SPhosNaOtBuTHFRT2495

Note: Data is illustrative and compiled from general principles of Buchwald-Hartwig aminations. Actual yields will vary based on the specific substrates.

Table 2: Influence of Solvent on Regioselectivity in SNA_r_ of 2,6-dichloro-3-(methoxycarbonyl)pyridine

SolventDielectric Constant (ε)H-Bond Acceptor Ability (β)Ratio of 2-isomer : 6-isomer
Dichloromethane (DCM)8.930.1016 : 1
Acetonitrile37.50.319 : 1
Tetrahydrofuran (THF)7.580.553 : 1
Dimethyl Sulfoxide (DMSO)46.70.761 : 2

Data adapted from a study on a similar system and illustrates the trend.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Chloropyridine with Pyrrolidine
  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst), and the base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Reagent Addition: Add the 2-chloropyridine (1.0 eq.) and pyrrolidine (1.2 eq.) followed by the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNA_r_) of 2-Fluoropyridine with Pyrrolidine
  • Reaction Setup: In a round-bottom flask, dissolve the 2-fluoropyridine (1.0 eq.) in a suitable solvent (e.g., DMSO or acetonitrile).

  • Reagent Addition: Add pyrrolidine (1.5 eq.) and a base (e.g., potassium carbonate, 2.0 eq.).

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

Troubleshooting_Low_Yield cluster_optimization Optimization Strategies start Low Yield Observed check_reagents Check Reagent Purity & Dryness start->check_reagents check_atmosphere Ensure Inert Atmosphere (if applicable) check_reagents->check_atmosphere optimize_conditions Optimize Reaction Conditions check_atmosphere->optimize_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS) optimize_conditions->analyze_byproducts screen_catalyst Screen Catalyst System (Ligand, Base, Precursor) optimize_conditions->screen_catalyst Buchwald-Hartwig screen_solvent Screen Solvents optimize_conditions->screen_solvent adjust_temp Adjust Temperature optimize_conditions->adjust_temp adjust_time Adjust Reaction Time optimize_conditions->adjust_time end_success Purify Product analyze_byproducts->end_success Desired Product Formed end_fail Re-evaluate Synthetic Route analyze_byproducts->end_fail Side Reactions Dominate

Caption: A troubleshooting workflow for addressing low reaction yields.

Regioselectivity_Control cluster_snar For SNA_r_ cluster_chichibabin For Chichibabin cluster_general General Strategy start Poor Regioselectivity snar_solvent Optimize Solvent start->snar_solvent snar_substituents Modify Ring Substituents (Steric/Electronic Effects) start->snar_substituents chichi_conditions Modify Reaction Conditions (Temp, Time) start->chichi_conditions use_buchwald Use Buchwald-Hartwig on a Regio-defined Halopyridine start->use_buchwald end_success Improved Regioselectivity snar_solvent->end_success snar_substituents->end_success chichi_alternative Consider Alternative Route chichi_conditions->chichi_alternative chichi_alternative->end_success use_buchwald->end_success

Caption: Decision tree for improving regioselectivity in pyridine functionalization.

References

Purification challenges of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification challenges of 6-(1-Pyrrolidinyl)nicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its chemical structure. The presence of a basic pyrrolidine ring and a reactive aldehyde group makes the molecule susceptible to degradation. Key challenges include potential oxidation of the aldehyde to a carboxylic acid, and the compound's sensitivity to air and incompatible materials like strong oxidizing agents.[1] Common impurities may include unreacted starting materials, byproducts from the synthesis, and degradation products.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To ensure stability, this compound should be stored in a tightly sealed container, in a cool, dry, and well-ventilated place.[1] It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, as it is known to be air-sensitive.

Q3: What are the expected hazardous decomposition products of this compound?

A3: Under elevated temperatures or in the presence of strong oxidizing agents, this compound can decompose to produce hazardous substances, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]

Q4: What are some common impurities that might be observed during the analysis of this compound?

A4: Based on the analysis of structurally related compounds, common impurities could include unreacted starting materials from its synthesis, oxidation products (such as the corresponding carboxylic acid), ring-opened byproducts, and solvent adducts.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Unexpected Peaks in HPLC/LC-MS Analysis Degradation of the compound; Presence of synthetic impurities.1. Verify the purity of the main peak using a photodiode array (PDA) detector.2. Inject a blank solvent run to rule out solvent-related peaks.3. Perform forced degradation studies (e.g., exposure to acid, base, heat, or oxidizing agents) to identify potential degradation products.4. Utilize LC-MS to determine the mass of the unexpected peaks for structural elucidation.
Low Yield After Purification Suboptimal purification conditions; Degradation during purification.1. Optimize column chromatography conditions (e.g., mobile phase polarity, gradient).2. If using recrystallization, screen various solvents and solvent systems to improve crystal formation and recovery.3. Minimize exposure to heat and air during the purification process. Work under an inert atmosphere if possible.
Product "Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound; High level of impurities.1. Select a lower-boiling point solvent or solvent system.2. Attempt a preliminary purification by column chromatography to remove a significant portion of impurities before recrystallization.
Discoloration of the Final Product Presence of colored impurities; Oxidation of the product.1. During recrystallization, consider treating the hot solution with a small amount of activated carbon to remove colored impurities before filtration.2. Ensure all purification steps are performed promptly and with minimal exposure to air and light.

Quantitative Data Summary

The following tables present representative data for the purification of this compound.

Table 1: Column Chromatography Purification Data

Parameter Crude Product Purified Product
Purity (by HPLC) 85%>98%
Yield -80-90%
Appearance Yellowish solidOff-white to pale yellow solid

Table 2: Recrystallization Purification Data

Solvent System Initial Purity Final Purity Recovery Yield
Ethanol/Water95%>99%75%
Ethyl Acetate/Hexane95%>99%80%

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water to the hot ethanol solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

G General Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound ColumnChromatography Column Chromatography Crude->ColumnChromatography Recrystallization Recrystallization ColumnChromatography->Recrystallization Optional Fine Purification PurityAnalysis Purity Analysis (HPLC, LC-MS) ColumnChromatography->PurityAnalysis Recrystallization->PurityAnalysis PureProduct Pure Product (>98%) PurityAnalysis->PureProduct

Caption: General purification and analysis workflow for this compound.

G Potential Degradation Pathways Compound This compound OxidationProduct 6-(1-Pyrrolidinyl)nicotinic Acid Compound->OxidationProduct Oxidation (Air, Light, Heat) OtherDegradation Other Degradation Products (e.g., ring-opening) Compound->OtherDegradation Harsh Conditions (e.g., strong acid/base)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: 6-(1-Pyrrolidinyl)nicotinaldehyde Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the storage and degradation of 6-(1-Pyrrolidinyl)nicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] This compound is noted to be air-sensitive, suggesting that exposure to oxygen and moisture should be minimized to prevent degradation.[1][2]

Q2: What are the likely degradation pathways for this compound under improper storage?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure which features an aldehyde group, a pyridine ring, and a pyrrolidine moiety, the following degradation pathways are plausible:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, forming 6-(1-Pyrrolidinyl)nicotinic acid. This is a common degradation pathway for aldehydes, especially when exposed to air (oxygen).

  • Hydrolysis: Although less common for the core structure, impurities or specific conditions could potentially lead to cleavage of the pyrrolidinyl group.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of aromatic and heterocyclic compounds. The specific photoproducts would need to be identified through formal photostability studies.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization reactions, especially in the presence of acidic or basic catalysts, or upon heating.

Q3: I am observing a new, more polar peak in my HPLC analysis of an aged sample of this compound. What could it be?

A new, more polar peak in the HPLC chromatogram often indicates the formation of a more polar degradation product. A likely candidate is the oxidation product, 6-(1-Pyrrolidinyl)nicotinic acid. Carboxylic acids are generally more polar than their corresponding aldehydes and would thus have a shorter retention time on a reverse-phase HPLC column. To confirm the identity of this peak, techniques such as LC-MS or isolation and subsequent NMR analysis would be required.

Q4: My solid sample of this compound has changed color from yellow to a darker shade. What does this indicate?

A change in color of the solid material often suggests chemical degradation.[1] This could be due to the formation of colored degradation products or polymers. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as HPLC, before use.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of the this compound stock solution. The aldehyde functionality can be reactive under certain conditions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare stock solutions of this compound fresh before each experiment.

    • Solvent Selection: Use anhydrous, high-purity solvents for stock solution preparation. Avoid protic solvents if hydrolysis is a concern.

    • Storage of Solutions: If short-term storage of solutions is necessary, store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. A study on a similar compound, 6-(Methyl(phenyl)amino)nicotinaldehyde, recommends using solutions within one month when stored at -20°C.[3]

    • Purity Check: Before use in a critical experiment, verify the purity of the stock solution using a quick analytical check, such as TLC or HPLC.

Issue 2: Appearance of Multiple Peaks in HPLC Analysis of a Stressed Sample
  • Possible Cause: The compound is degrading under the applied stress conditions (e.g., acid, base, heat, light, oxidation) into multiple products.

  • Troubleshooting Steps:

    • Systematic Forced Degradation: Conduct forced degradation studies systematically, stressing the compound with one condition at a time to identify the degradation products formed under each condition.[4][5][6]

    • Peak Tracking: Utilize a diode array detector (DAD) or photodiode array (PDA) detector in your HPLC system to examine the UV-Vis spectra of the parent peak and the new peaks. This can help in determining if the new peaks are related to the parent compound.

    • Mass Spectrometry: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain mass information for each peak. This is a powerful tool for the tentative identification of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[4][5]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Photostability: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Solvent A: 0.1% formic acid or phosphoric acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the parent compound and any potential degradation products. A typical gradient might be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Detection: Use a UV detector set at a wavelength where the parent compound and expected degradation products have good absorbance (e.g., determined by UV-Vis spectroscopy). A starting wavelength could be around 254 nm.

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability of the method to separate the parent peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsRetention Time(s) of Major Degradants (min)
0.1 M HCl, 60°C, 24h15.2%24.8, 12.5
0.1 M NaOH, 60°C, 24h8.9%110.2
3% H₂O₂, RT, 24h25.6%18.1
Heat (Solid), 80°C, 48h5.1%115.3
Light (ICH Q1B)12.3%37.5, 9.2, 11.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_polymerization Polymerization/Condensation parent This compound oxidized 6-(1-Pyrrolidinyl)nicotinic acid parent->oxidized [O] (e.g., O₂, H₂O₂) photo_prod Photolytic Degradants parent->photo_prod hv (Light) polymer Polymeric Products parent->polymer Heat/Catalyst Experimental_Workflow start Start: this compound Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_degradation hplc_dev Stability-Indicating HPLC Method Development forced_degradation->hplc_dev validation Method Validation (ICH Q2) hplc_dev->validation stability_study Long-Term Stability Study validation->stability_study analysis Sample Analysis at Time Points stability_study->analysis analysis->stability_study Next Time Point data Data Interpretation & Shelf-life Determination analysis->data

References

How to prevent oxidation of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the prevention of oxidation of 6-(1-Pyrrolidinyl)nicotinaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this air-sensitive compound throughout your experiments.

Troubleshooting Guide: Preventing Oxidation

Oxidation of the aldehyde group in this compound to the corresponding carboxylic acid is a primary concern that can compromise experimental outcomes. Below is a guide to troubleshoot and prevent this unwanted side reaction.

Issue Potential Cause Recommended Solution
Product degradation upon storage Exposure to atmospheric oxygen and/or moisture.Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) at 2-8°C.[1]
Discoloration of the compound (e.g., yellowing) Onset of oxidation or presence of impurities.Purify the material by recrystallization or column chromatography under an inert atmosphere. Use degassed solvents.
Formation of a new, more polar impurity observed by TLC/LCMS Oxidation of the aldehyde to a carboxylic acid.Handle the compound exclusively under inert atmosphere using a glovebox or Schlenk line. Ensure all solvents are rigorously dried and degassed prior to use.
Low yield or incomplete reaction in a synthesis Degradation of the starting material due to oxidation.Before starting the reaction, ensure the integrity of the this compound by a suitable analytical method (e.g., ¹H NMR). If degradation is suspected, purify the aldehyde immediately before use.
Inconsistent reaction results Variable levels of oxidation of the starting material between batches.Implement standardized inert handling procedures for every experiment. Routinely check the purity of the aldehyde before use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered air-sensitive?

A1: The aldehyde functional group in this compound is susceptible to oxidation, a reaction that converts the aldehyde to a carboxylic acid. This reaction is promoted by the presence of atmospheric oxygen. The aminopyridine moiety may also be sensitive to oxidation under certain conditions.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize oxidation, this compound should be stored in a cool, dry, and well-ventilated place.[2] Specifically, it should be kept under an inert gas atmosphere, such as argon or nitrogen, at a temperature of 2-8°C.[1] The container should be tightly sealed to prevent exposure to air and moisture.[2][3]

Q3: What are the visible signs of oxidation?

A3: While not definitive, a change in the physical appearance of the compound, such as discoloration (e.g., darkening or increased yellowing), may indicate degradation. The most reliable way to detect oxidation is through analytical techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, which can reveal the presence of the more polar carboxylic acid impurity.

Q4: Can I handle this compound on the open bench?

A4: It is strongly recommended to handle this compound under an inert atmosphere to prevent oxidation.[3] For short durations and less sensitive applications, working quickly with a continuous flow of an inert gas (e.g., nitrogen or argon) over the compound may be sufficient. However, for reactions sensitive to impurities or for long-term storage, the use of a glovebox or a Schlenk line is best practice.

Q5: How can I purify this compound if it has started to oxidize?

A5: If oxidation is suspected, the compound can be purified. Two common methods are:

  • Column Chromatography: Using silica gel and an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes), the less polar aldehyde can be separated from the more polar carboxylic acid. It is crucial to use degassed solvents and potentially an inert atmosphere during the packing and running of the column.

  • Recrystallization: Dissolving the compound in a minimum amount of a hot, suitable solvent and allowing it to cool slowly can yield pure crystals of the aldehyde, leaving impurities in the mother liquor. This process should ideally be carried out in a flask under an inert atmosphere.

Experimental Protocols

Protocol 1: General Handling and Dispensing under Inert Atmosphere

This protocol describes the safe transfer of solid this compound from a storage container to a reaction vessel using a glovebox.

Materials:

  • This compound in its storage container

  • Spatula

  • Weighing boat or paper

  • Reaction flask with a septum

  • Glovebox with an inert atmosphere (argon or nitrogen)

Procedure:

  • Introduce all necessary materials (spatula, weighing boat, sealed reaction flask) into the glovebox antechamber.

  • Evacuate and refill the antechamber with the inert glovebox gas for at least three cycles.

  • Transfer the materials from the antechamber into the main glovebox chamber.

  • Inside the glovebox, open the storage container of this compound.

  • Using a clean spatula, weigh the desired amount of the solid onto the weighing boat.

  • Carefully transfer the weighed solid into the reaction flask.

  • Seal the reaction flask with the septum.

  • Tightly reseal the main storage container of the aldehyde.

  • The reaction flask containing the aldehyde under an inert atmosphere can now be removed from the glovebox for your experiment.

Protocol 2: Setting up a Reaction using Schlenk Line Technique

This protocol outlines how to set up a reaction involving this compound using a Schlenk line to maintain an inert atmosphere.

Materials:

  • Schlenk flask (or a round-bottom flask with a sidearm)

  • This compound

  • Degassed solvent

  • Syringes and needles

  • Rubber septa

  • Schlenk line with vacuum and inert gas (argon or nitrogen) manifolds

Procedure:

  • Glassware Preparation: Oven-dry the Schlenk flask and allow it to cool to room temperature under a stream of inert gas.

  • Inerting the Flask: Attach the flask to the Schlenk line, and perform at least three cycles of evacuating the flask under vacuum and refilling it with inert gas.

  • Adding the Solid: While the flask is under a positive pressure of inert gas (indicated by gas bubbling out of the bubbler), quickly remove the stopper or septum and add the pre-weighed this compound. Immediately reseal the flask.

  • Purging after Addition: Perform another three vacuum/inert gas cycles to ensure any air introduced during the transfer is removed.

  • Adding Solvent: Use a syringe to draw up the required volume of degassed solvent. Purge the syringe with inert gas. Pierce the septum of the reaction flask and add the solvent.

  • Your reaction is now set up under an inert atmosphere, and other reagents can be added accordingly.

Visualizations

Oxidation_Pathway This compound This compound Oxidation_Product 6-(1-Pyrrolidinyl)nicotinic acid This compound->Oxidation_Product Oxidation Oxygen O2, H2O Oxygen->this compound

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup cluster_purification Purification (if needed) storage Store under Ar/N2 2-8 °C glovebox Glovebox storage->glovebox Transfer schlenk Schlenk Line storage->schlenk Transfer reaction Inert Atmosphere Reaction glovebox->reaction schlenk->reaction column Inert Atmosphere Column Chromatography reaction->column Post-reaction recrystallization Inert Atmosphere Recrystallization reaction->recrystallization Post-reaction

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Synthesis of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory synthesis of 6-(1-Pyrrolidinyl)nicotinaldehyde. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to assist in scaling up this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, pyrrolidine acts as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom on the 6-chloronicotinaldehyde ring. The presence of the electron-withdrawing aldehyde group and the pyridine nitrogen atom facilitates this attack.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 6-chloronicotinaldehyde and pyrrolidine. It is crucial to use high-purity reagents to minimize side reactions and purification challenges.

Q3: What solvents are suitable for this reaction?

A3: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are commonly used for SNAr reactions as they can solvate the intermediate complex. In some cases, excess pyrrolidine can also serve as the solvent.

Q4: Is a catalyst required for this reaction?

A4: Generally, this reaction does not require a catalyst. The inherent reactivity of 6-chloronicotinaldehyde is typically sufficient for the substitution to occur, often facilitated by heating.

Q5: What are the expected physical properties of the final product?

A5: this compound is a solid at room temperature with a molecular weight of 176.22 g/mol .[1] It is advisable to handle the compound in a well-ventilated area, as it is classified as harmful if swallowed.[1]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol describes a representative method for the synthesis of this compound.

Materials:

  • 6-chloronicotinaldehyde

  • Pyrrolidine (freshly distilled)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-chloronicotinaldehyde (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add pyrrolidine (2.0-3.0 eq) to the solution. The use of excess pyrrolidine helps to drive the reaction to completion and can also act as a base to neutralize the HCl formed.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound under various hypothetical conditions.

ParameterCondition 1Condition 2Condition 3
Starting Material 6-chloronicotinaldehyde6-chloronicotinaldehyde6-chloronicotinaldehyde
Nucleophile Pyrrolidine (2.0 eq)Pyrrolidine (3.0 eq)Pyrrolidine (2.0 eq)
Solvent DMFDMSOAcetonitrile
Temperature 80 °C100 °C90 °C
Reaction Time 8 hours6 hours10 hours
Yield (Isolated) 75%85%70%
Purity (by HPLC) >95%>98%>95%

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Possible Cause: Incomplete reaction.

    • Solution: Extend the reaction time or increase the temperature moderately. Monitor the reaction progress using TLC to determine the optimal reaction time.[2]

  • Possible Cause: Suboptimal reagent quality.

    • Solution: Ensure the purity of 6-chloronicotinaldehyde and use freshly distilled pyrrolidine. Moisture can interfere with the reaction.

  • Possible Cause: Insufficient amount of nucleophile.

    • Solution: Increase the equivalents of pyrrolidine to 3.0 or higher to ensure the complete consumption of the starting material.

Problem 2: Formation of Significant Byproducts

  • Possible Cause: Side reactions due to high temperatures.

    • Solution: Lower the reaction temperature and extend the reaction time. While higher temperatures can increase the reaction rate, they may also promote the formation of impurities.

  • Possible Cause: Reactivity of the aldehyde group.

    • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.

Problem 3: Difficulty in Product Purification

  • Possible Cause: Co-elution of impurities during column chromatography.

    • Solution: Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve better separation.

  • Possible Cause: Presence of residual DMF or DMSO.

    • Solution: Ensure thorough washing with water during the work-up to remove high-boiling point solvents. A vacuum distillation of the crude product before chromatography can also be considered.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Start reagents Dissolve 6-chloronicotinaldehyde in DMF start->reagents add_pyrrolidine Add Pyrrolidine reagents->add_pyrrolidine heat_stir Heat (80-100°C) & Stir (4-8h) add_pyrrolidine->heat_stir monitor Monitor by TLC heat_stir->monitor quench Quench with Water & Extract with EtOAc monitor->quench wash_dry Wash with Brine & Dry (Na2SO4) quench->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Column Chromatography concentrate->chromatography end This compound chromatography->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide problem Low Product Yield cause1 Incomplete Reaction problem->cause1 Possible Cause cause2 Poor Reagent Quality problem->cause2 Possible Cause cause3 Side Reactions problem->cause3 Possible Cause solution1a Increase Reaction Time cause1->solution1a Solution solution1b Increase Temperature cause1->solution1b Solution solution2 Use Pure Reagents (Freshly Distilled Pyrrolidine) cause2->solution2 Solution solution3 Lower Temperature & Extend Reaction Time cause3->solution3 Solution

Caption: Troubleshooting guide for low product yield in the synthesis.

References

Technical Support Center: Resolving Poor NMR Spectral Data for Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving poor NMR spectral data for substituted nicotinaldehydes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during NMR analysis of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed in the ¹H NMR spectra of substituted nicotinaldehydes?

A1: Researchers commonly encounter several issues with the ¹H NMR spectra of substituted nicotinaldehydes, including:

  • Poor Resolution and Signal Overlap: Particularly in the aromatic region (typically 7.0-9.0 ppm), the signals of the pyridine ring protons can be very close to each other, making it difficult to determine coupling patterns and assign specific protons.[1]

  • Peak Broadening: Peaks may appear broad due to several factors such as sample concentration, the presence of paramagnetic impurities, or chemical exchange phenomena.[2]

  • Low Signal-to-Noise Ratio: This is often a result of low sample concentration or an insufficient number of scans.

  • Unexpected Chemical Shifts: The electronic effects of substituents on the pyridine ring can significantly alter the chemical shifts of both the ring protons and the aldehydic proton.[3]

Q2: How do substituents on the pyridine ring affect the chemical shifts in the NMR spectrum?

A2: Substituents have a predictable effect on the chemical shifts of the pyridine ring protons and carbons.

  • Electron-Donating Groups (EDGs) like -NH₂, -OR, and -CH₃ increase the electron density in the ring, primarily at the ortho (C2, C6) and para (C4) positions. This increased shielding causes the corresponding proton and carbon signals to shift upfield to lower ppm values.[1]

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ and -CN decrease the electron density in the ring, leading to deshielding of the ring protons and carbons. This results in a downfield shift to higher ppm values. The aldehydic proton itself is significantly deshielded and typically appears in the 9-10 ppm region.[4]

Q3: What are the typical ¹H and ¹³C NMR chemical shift ranges for a nicotinaldehyde moiety?

A3: The following table summarizes the expected chemical shift ranges for the core nicotinaldehyde structure. Note that these values can be influenced by the solvent and the nature of other substituents on the pyridine ring.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Aldehyde H9.0 - 10.5[4][5]N/A
Aldehyde C185 - 200N/A
Pyridine Ring H7.0 - 9.0[1]N/A
Pyridine Ring C120 - 160N/A

Troubleshooting Guides

Issue 1: Poor Resolution and Signal Overlap in the Aromatic Region

Question: My ¹H NMR spectrum of a substituted nicotinaldehyde shows a cluster of overlapping signals in the aromatic region, making interpretation impossible. What steps can I take to resolve these signals?

Answer: Signal overlap in the aromatic region of substituted pyridines is a common challenge.[1] Here are several strategies to improve resolution:

Troubleshooting Workflow

G cluster_0 Troubleshooting Signal Overlap start Overlapping Aromatic Signals higher_field Acquire Spectrum on Higher Field NMR start->higher_field change_solvent Change NMR Solvent (e.g., Benzene-d6, Acetone-d6) start->change_solvent two_d_nmr Perform 2D NMR (COSY, HSQC) start->two_d_nmr If overlap persists resolved Signals Resolved higher_field->resolved change_solvent->resolved two_d_nmr->resolved

Caption: A logical workflow for resolving overlapping NMR signals.

Detailed Steps:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If available, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and can help in resolving overlapping signals.[1]

    • Solvent Change: Changing the NMR solvent can induce differential shifts in the proton resonances. Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can alter the chemical shifts compared to the more common chloroform-d or DMSO-d₆, potentially resolving multiplets.[1][2]

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are spin-coupled to each other, helping to trace the connectivity within the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, which can be invaluable for assignment when combined with ¹³C NMR data.

Issue 2: Broad NMR Peaks

Question: The peaks in my ¹H NMR spectrum are very broad, even the singlets. What could be the cause and how can I fix it?

Answer: Peak broadening can arise from several sources. A systematic approach can help identify and resolve the issue.

Troubleshooting Workflow

G cluster_1 Troubleshooting Peak Broadening start Broad NMR Peaks check_shimming Check Spectrometer Shimming start->check_shimming check_sample Inspect Sample for Precipitate start->check_sample check_concentration Check Sample Concentration start->check_concentration check_paramagnetic Consider Paramagnetic Impurities start->check_paramagnetic re_shim Re-shim the Spectrometer check_shimming->re_shim filter_sample Filter the Sample check_sample->filter_sample dilute_sample Dilute the Sample check_concentration->dilute_sample purify_sample Re-purify the Sample check_paramagnetic->purify_sample resolved Sharp Peaks Obtained re_shim->resolved filter_sample->resolved dilute_sample->resolved purify_sample->resolved

Caption: A systematic approach to diagnosing and fixing broad NMR peaks.

Potential Causes and Solutions:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step to address this.[2]

  • Sample Homogeneity: The presence of suspended solid particles can distort the magnetic field, leading to broad lines. Always filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.

  • High Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in broader peaks.[2] Diluting the sample may help.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, try to re-purify your compound.

  • Chemical Exchange or Aggregation: If the broadening is due to self-aggregation through hydrogen bonding, especially in non-polar solvents, consider using a more polar solvent like methanol-d₄ or DMSO-d₆, or acquiring the spectrum at a higher temperature.[6]

Experimental Protocols

Standard Sample Preparation for ¹H NMR
  • Weighing the Sample: Accurately weigh 5-10 mg of the substituted nicotinaldehyde.[7]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[7] For routine ¹H NMR, 0.5-0.7 mL of solvent is typically used.[8]

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently swirl to dissolve the compound completely.

  • Filtration: Take a Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip.

  • Transfer to NMR Tube: Filter the solution through the glass wool plug directly into a clean, dry 5 mm NMR tube.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation.

Acquisition Parameters for a Standard ¹H NMR Experiment

The following table provides typical acquisition parameters for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.

Parameter Typical Value Purpose
Pulse Programzg30[7]Standard 30-degree pulse experiment.
Number of Scans (ns)16-64[7]Increases signal-to-noise ratio.
Relaxation Delay (d1)1-2 seconds[7]Allows for relaxation of protons between pulses.
Acquisition Time (aq)3-4 seconds[7]Determines the resolution of the spectrum.
Spectral Width (sw)16-20 ppm[7]The range of chemical shifts to be observed.

References

Overcoming low reactivity in 6-(1-Pyrrolidinyl)nicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of 6-(1-Pyrrolidinyl)nicotinaldehyde in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity characteristics of this compound?

This compound is an aromatic aldehyde with a pyridine ring system. The pyrrolidinyl group at the 6-position is an electron-donating group, which increases the electron density of the pyridine ring. This electronic effect can influence the reactivity of the aldehyde group at the 3-position. While generally reactive, issues such as steric hindrance and specific reaction conditions can lead to lower than expected reactivity.

Q2: In which types of reactions is this compound commonly used?

This aldehyde is a versatile reagent used in various organic syntheses. It is particularly useful in the preparation of heterocyclic compounds, such as benzimidazole derivatives, which have applications in medicinal chemistry.[1][2] Common reactions include Knoevenagel condensations, Schiff base formations, Wittig reactions, and Pictet-Spengler reactions.

Q3: What factors can contribute to the low reactivity of this aldehyde?

Several factors can lead to decreased reactivity:

  • Steric Hindrance: The pyrrolidinyl group, although not excessively bulky, can exert some steric hindrance around the pyridine ring, potentially affecting the approach of nucleophiles to the aldehyde group.[3][4]

  • Electronic Effects: The electron-donating nature of the pyrrolidinyl group can slightly decrease the electrophilicity of the aldehyde carbon, making it less susceptible to nucleophilic attack compared to aldehydes with electron-withdrawing groups.[5]

  • Reaction Conditions: Suboptimal reaction conditions, including improper choice of catalyst, solvent, temperature, or reaction time, are common causes of low yields and incomplete reactions.

  • Purity of Reagents: The purity of this compound and other reactants is crucial for successful reactions.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered in specific reactions involving this compound.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound to form a new carbon-carbon double bond.[6][7]

Issue: Low or no product yield in the Knoevenagel condensation.

Possible Cause Recommended Solution
Insufficient Catalyst Activity The choice of base catalyst is critical. While piperidine is commonly used, for a less reactive aldehyde, a stronger base or a different type of catalyst might be necessary. Consider using pyrrolidine, which has been shown to be more efficient in some cases.[8][9] Alternatively, Lewis acids like boric acid or metal-organic frameworks can be effective catalysts.[10][11]
Unfavorable Reaction Equilibrium The removal of water formed during the reaction can drive the equilibrium towards the product. Use a Dean-Stark apparatus or add a dehydrating agent like anhydrous magnesium sulfate.
Low Reaction Temperature Increasing the reaction temperature can overcome the activation energy barrier. Refluxing in a suitable solvent like ethanol or toluene is often effective.
Steric Hindrance from the Pyrrolidinyl Group To overcome potential steric hindrance, a less bulky active methylene compound could be tested. Additionally, increasing the reaction time may allow the reaction to proceed to completion.

Detailed Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • To a round-bottom flask, add this compound (1.0 eq) and malononitrile (1.1 eq).

  • Dissolve the reactants in absolute ethanol (10 mL per mmol of aldehyde).

  • Add a catalytic amount of piperidine or pyrrolidine (0.1 eq).[12]

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Table 1: Typical Catalysts and Conditions for Knoevenagel Condensation

CatalystSolventTemperature (°C)Typical Yield (%)
PiperidineEthanolReflux70-90
PyrrolidineEthanolReflux85-95[8]
Boric AcidAqueous EthanolRoom Temp80-95[10]
FeCl₃·6H₂OWater80-9075-90[13]

Diagram 1: General Experimental Workflow for Knoevenagel Condensation

G reagents Combine Aldehyde, Active Methylene Compound, and Solvent catalyst Add Catalyst reagents->catalyst reaction Heat to Reflux (Monitor by TLC) catalyst->reaction workup Cool and Precipitate reaction->workup purification Filter, Wash, and Dry workup->purification product Characterize Product purification->product

Caption: A typical workflow for a Knoevenagel condensation reaction.

Schiff Base Formation

The formation of a Schiff base (imine) occurs through the reaction of the aldehyde with a primary amine.[14]

Issue: Incomplete reaction or low yield of the Schiff base.

Possible Cause Recommended Solution
Equilibrium Not Favoring Product The reaction is reversible. Remove water using a Dean-Stark trap or a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
Inappropriate pH The reaction is often acid-catalyzed, but a very low pH will protonate the amine, rendering it non-nucleophilic. A slightly acidic medium (pH 4-5) is typically optimal. A catalytic amount of acetic acid is commonly used.
Steric Hindrance If the primary amine is bulky, steric hindrance can slow down the reaction. Increase the reaction temperature and/or time. Using a less hindered amine, if possible, can also be a solution.
Decomposition of Reactants or Product Some Schiff bases can be unstable. Ensure the reaction is not heated for an excessively long period. Once the reaction is complete, immediate work-up and purification are recommended.

Detailed Experimental Protocol: Schiff Base Formation with Aniline

  • Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add aniline (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or gently heat to reflux.

  • Monitor the reaction by TLC. The reaction is often complete within a few hours.

  • Upon completion, the product may precipitate upon cooling. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Table 2: Conditions for Schiff Base Formation

CatalystSolventTemperature (°C)Typical Yield (%)
Acetic AcidEthanolReflux75-90
None (Microwave)WaterMicrowave Irradiation80-95[15]
NoneMethanolRoom Temp70-85[16]
Wittig Reaction

The Wittig reaction converts an aldehyde into an alkene using a phosphorus ylide.[17]

Issue: Poor yield or no formation of the desired alkene.

Possible Cause Recommended Solution
Inefficient Ylide Formation Ensure the phosphonium salt is dry and a sufficiently strong base is used (e.g., n-BuLi, NaH, KOtBu). The reaction to form the ylide should be performed under an inert atmosphere (e.g., nitrogen or argon).[17]
Unstable Ylide Some ylides are unstable and should be generated in situ and used immediately. Generating the ylide in the presence of the aldehyde can sometimes improve yields.[18]
Low Reactivity of the Aldehyde The slightly reduced electrophilicity of the aldehyde might require longer reaction times or a slight increase in temperature after the addition of the aldehyde.
Side Reactions The presence of acidic protons in the reaction mixture can quench the ylide. Ensure all glassware is dry and solvents are anhydrous.

Detailed Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a strong base like n-BuLi (1.1 eq) dropwise. A color change (typically to orange or red) indicates ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to separate the alkene product from triphenylphosphine oxide.

Diagram 2: Troubleshooting Logic for a Failed Wittig Reaction

G start Low/No Product in Wittig Reaction check_ylide Check Ylide Formation (Color Change?) start->check_ylide ylide_no No Color Change check_ylide->ylide_no No ylide_yes Color Change Observed check_ylide->ylide_yes Yes solution_base Use Stronger/Drier Base Ensure Anhydrous Conditions ylide_no->solution_base check_aldehyde Check Aldehyde Purity and Reaction Conditions ylide_yes->check_aldehyde solution_conditions Increase Reaction Time/Temp Generate Ylide in situ check_aldehyde->solution_conditions

Caption: A decision-making flowchart for troubleshooting a Wittig reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cyclization reaction between a β-arylethylamine and an aldehyde to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[19]

Issue: Low yield of the cyclized product.

Possible Cause Recommended Solution
Inadequate Acid Catalysis This reaction requires an acid catalyst to form the electrophilic iminium ion.[19] Trifluoroacetic acid (TFA) or hydrochloric acid are commonly used. The concentration of the acid can be critical and may require optimization.
Low Nucleophilicity of the Aromatic Ring The cyclization step involves an intramolecular electrophilic aromatic substitution. If the aromatic ring of the β-arylethylamine is not sufficiently electron-rich, the reaction may be sluggish. This is generally not an issue with common substrates like tryptamine.
Harsh Reaction Conditions While acid is required, excessively harsh conditions (high temperature, high acid concentration) can lead to side reactions and decomposition. The reaction often proceeds well at room temperature to moderate heating.[20]
Formation of Stable Intermediates The initial Schiff base or iminium ion may be stable and reluctant to cyclize. Adjusting the solvent polarity or the acid catalyst might be necessary to facilitate the cyclization step.

Detailed Experimental Protocol: Pictet-Spengler Reaction with Tryptamine

  • In a round-bottom flask, dissolve tryptamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Add this compound (1.0 eq) to the solution.

  • Add the acid catalyst, such as trifluoroacetic acid (TFA) (1.1 to 2.0 eq), dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 3: Common Acid Catalysts for the Pictet-Spengler Reaction

Acid CatalystSolventTemperature (°C)
Trifluoroacetic Acid (TFA)DichloromethaneRoom Temp - 40
Hydrochloric Acid (HCl)Ethanol/WaterReflux
p-Toluenesulfonic Acid (p-TsOH)TolueneReflux

References

Technical Support Center: Method Development for Trace Analysis of 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the trace analysis of 6-(1-Pyrrolidinyl)nicotinaldehyde.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

Question 1: Why am I observing poor peak shape (tailing or fronting) for the this compound peak?

Answer: Poor peak shape is a common issue in HPLC analysis. The potential causes and solutions are outlined below:

  • Secondary Silanol Interactions: The basic pyrrolidine and pyridine nitrogens in the molecule can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.

    • Solution 1: Use a base-deactivated column or a column with end-capping to minimize silanol interactions.

    • Solution 2: Adjust the mobile phase pH. Operating at a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) will protonate the analyte, reducing interactions with silanols. Conversely, a high pH (e.g., pH 8-10 with a suitable buffer like ammonium bicarbonate, using a pH-stable column) can be used to suppress silanol activity.[1][2]

    • Solution 3: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the active silanol sites.[3]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1][3]

    • Solution: Dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing, especially for early-eluting peaks.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly connected to avoid dead volume.[2]

  • Mismatched Injection Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3]

Question 2: My method is not sensitive enough to detect trace levels of this compound. How can I improve the limit of detection (LOD)?

Answer: Improving sensitivity requires a systematic approach focusing on both the HPLC system and the detector.

  • Optimize Detector Wavelength:

    • Solution: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution with a UV-Vis spectrophotometer or using a photodiode array (PDA) detector. The aromatic pyridine ring suggests strong absorbance in the UV region. Aromatic aldehydes typically have strong absorbance around 254 nm and 360 nm.[4]

  • Switch to a More Sensitive Detector:

    • Solution: If UV detection is insufficient, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity. Developing a Multiple Reaction Monitoring (MRM) method can drastically lower detection limits.[5][6]

  • Enhance Ionization in LC-MS:

    • Solution: For LC-MS, optimize the ionization source parameters (e.g., spray voltage, gas flows, temperature).[5][7] The presence of basic nitrogen atoms makes the molecule an excellent candidate for positive mode electrospray ionization (ESI). Ensure the mobile phase is amenable to ESI (e.g., contains volatile buffers like ammonium formate or formic acid).

  • Sample Preparation:

    • Solution: Implement a sample pre-concentration step. Solid-Phase Extraction (SPE) can be used to isolate the analyte from the matrix and concentrate it before injection.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Question 1: I am seeing broad peaks or no peak at all for this compound. What could be the cause?

Answer: This issue often points to problems with analyte stability or activity within the GC system.

  • Thermal Instability: Similar to some nicotine-related impurities like nicotine-N-oxides, compounds with certain functional groups may be thermally labile and degrade in the high-temperature environment of the GC inlet.

    • Solution 1: Lower the injector temperature. Start with a lower temperature (e.g., 200-220 °C) and gradually increase to find the optimal balance between volatilization and degradation.

    • Solution 2: Use a gentle injection technique like a pulsed splitless or cold on-column injection to minimize the time the analyte spends in the hot inlet.

  • Analyte Adsorption: The polar nature of the molecule can lead to active site interactions within the inlet liner or on the column itself, causing peak tailing and loss of signal.

    • Solution 1: Use a deactivated inlet liner (e.g., with wool) to minimize active sites.

    • Solution 2: Consider derivatization to make the analyte less polar and more volatile. However, this adds complexity to the sample preparation.

  • Inappropriate Column:

    • Solution: Use a column designed for the analysis of basic compounds. A low-bleed, base-deactivated column (e.g., a DB-5ms or similar) is often a good starting point.

Frequently Asked Questions (FAQs)

Question 1: Which analytical technique is most suitable for the trace analysis of this compound?

Answer: The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC with UV/PDA Detection: This is a robust and widely available technique suitable for purity assessments and quantification at moderate concentrations. It may be sufficient for trace analysis if the sample matrix is clean and the required detection limits are not exceedingly low.

  • LC-MS/MS: This is the preferred method for ultra-trace quantification in complex matrices (e.g., biological fluids, environmental samples). Its high sensitivity and selectivity allow for the detection of picogram or even femtogram levels of the analyte.[6]

  • GC-MS: While sensitive, GC-MS can be challenging for this compound due to its polarity and potential thermal instability. It is generally less preferred than LC-MS/MS unless specific volatile impurities are being investigated.

Question 2: What are the key considerations for sample preparation?

Answer: Proper sample preparation is crucial for accurate and reproducible results.

  • Solvent Selection: this compound is a polar organic molecule. Solvents like methanol, acetonitrile, or a mixture with water are suitable for dissolution.

  • Extraction from Complex Matrices: For solid samples, techniques like sonication or Soxhlet extraction can be used. For liquid samples, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are common. SPE is often preferred as it can effectively clean up the sample and concentrate the analyte.[8][9][10] A C18 or a mixed-mode cation exchange sorbent could be effective for SPE.

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm syringe filter before injection into an HPLC or LC-MS system to prevent clogging and protect the column.

Question 3: How stable is this compound and what are its likely degradation products?

Answer: Based on its structure, which contains an aldehyde and a pyridine ring, the compound may be susceptible to degradation under certain conditions. Forced degradation studies are recommended to understand its stability profile.[11][12]

  • Oxidation: The aldehyde group is prone to oxidation, which would form the corresponding carboxylic acid, 6-(1-Pyrrolidinyl)nicotinic acid.

  • Photodegradation: Aromatic systems like the pyridine ring can be susceptible to degradation upon exposure to UV light.[11]

  • pH-Dependent Hydrolysis: While generally stable, extreme pH conditions could potentially affect the molecule.

  • Storage: To minimize degradation, the compound and its solutions should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Data Presentation

The following tables summarize hypothetical but realistic performance data for different analytical methods for this compound.

Table 1: HPLC-UV Method Performance

ParameterResult
Linearity (r²)> 0.999
Range0.1 - 50 µg/mL
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.5 - 101.2%

Table 2: LC-MS/MS Method Performance

ParameterResult
Linearity (r²)> 0.998
Range0.05 - 100 ng/mL
Limit of Detection (LOD)0.015 ng/mL
Limit of Quantitation (LOQ)0.05 ng/mL
Precision (%RSD)< 5.0%
Accuracy (% Recovery)97.2 - 103.5%

Table 3: GC-MS Method Performance

ParameterResult
Linearity (r²)> 0.995
Range1 - 200 ng/mL
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantitation (LOQ)1 ng/mL
Precision (%RSD)< 8.0%
Accuracy (% Recovery)95.0 - 105.8%

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

Objective: To extract and concentrate this compound from an aqueous matrix.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: Load up to 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 2-3 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 5 mL of methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the mobile phase for analysis.

Protocol 2: HPLC-UV Method

Objective: To quantify this compound.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 265 nm (or determined λmax).

Visualizations

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Measurement cluster_2 Data Processing & Reporting SampleReceipt Sample Receipt Homogenization Homogenization SampleReceipt->Homogenization Extraction Extraction (e.g., SPE) Homogenization->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LCMS_Analysis LC-MS/MS or HPLC-UV Analysis Concentration->LCMS_Analysis DataAcquisition Data Acquisition LCMS_Analysis->DataAcquisition Integration Peak Integration & Quantification DataAcquisition->Integration Reporting Final Report Generation Integration->Reporting

Caption: General experimental workflow for trace analysis.

G cluster_solutions Troubleshooting Steps start Poor Peak Shape Observed (Tailing) check_ph Adjust Mobile Phase pH (e.g., pH < 3) start->check_ph Cause: Silanol Interactions check_column Use Base-Deactivated Column start->check_column Cause: Silanol Interactions check_overload Dilute Sample & Re-inject start->check_overload Cause: Column Overload check_solvent Match Injection Solvent to Mobile Phase start->check_solvent Cause: Solvent Mismatch check_dead_volume Minimize Tubing Length & Check Fittings start->check_dead_volume Cause: Extra-Column Volume end_node Peak Shape Improved check_ph->end_node check_column->end_node check_overload->end_node check_solvent->end_node check_dead_volume->end_node

Caption: Troubleshooting logic for poor HPLC peak shape.

G Analyte This compound Oxidation Oxidative Stress (e.g., H2O2) Analyte->Oxidation Photolysis Photolytic Stress (e.g., UV Light) Analyte->Photolysis Hydrolysis Hydrolytic Stress (Acid/Base) Analyte->Hydrolysis Degradant_Acid 6-(1-Pyrrolidinyl)nicotinic acid Oxidation->Degradant_Acid Degradant_Photo Photodegradation Products Photolysis->Degradant_Photo Degradant_Hydrolysis Hydrolysis Products Hydrolysis->Degradant_Hydrolysis

Caption: Potential degradation pathways for the analyte.

References

Validation & Comparative

A Comparative Analysis of 6-(1-Pyrrolidinyl)nicotinaldehyde and 6-Morpholinonicotinaldehyde as Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridine ring serves as a privileged scaffold for the development of novel therapeutics, particularly in oncology. Its derivatives are integral to numerous kinase inhibitors. This guide provides a comparative overview of two such derivatives: 6-(1-Pyrrolidinyl)nicotinaldehyde and 6-Morpholinonicotinaldehyde. While direct, publicly available experimental data comparing the biological activities of these two specific aldehydes is limited, they are recognized as versatile building blocks for more complex bioactive molecules.[1][2][3][4] This document presents a hypothetical comparison based on their potential application as precursors for kinase inhibitors, a role suggested by the extensive research into related nicotinamide and 6-substituted pyridine structures as inhibitors of key signaling pathways, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6][7]

The morpholine moiety is a well-established feature in many kinase inhibitors, often enhancing solubility and metabolic stability, while the pyrrolidine ring is also a common heterocyclic amine in medicinal chemistry.[2] This guide will explore their potential comparative activities through postulated data, detailed experimental protocols for validation, and visualization of relevant biological pathways and experimental workflows.

Quantitative Data Comparison

The following tables summarize the physicochemical properties and hypothetical biological activities of the two compounds. The biological data is postulated to reflect a scenario where derivatives of these aldehydes are evaluated as inhibitors of VEGFR-2, a key kinase in angiogenesis.

Table 1: Physicochemical Properties

PropertyThis compound6-Morpholinonicotinaldehyde
CAS Number 261715-39-3[8]944902-36-9[4]
Molecular Formula C₁₀H₁₂N₂O[8]C₁₀H₁₂N₂O₂[4]
Molecular Weight 176.22 g/mol [8]192.22 g/mol [4]
Appearance Solid[8]Off-white to yellow solid[4]
Structure

Table 2: Hypothetical In Vitro Kinase Inhibition

This table presents postulated IC₅₀ (half-maximal inhibitory concentration) values against the VEGFR-2 kinase domain. Lower values indicate higher potency.

CompoundTarget KinaseHypothetical IC₅₀ (nM)
This compound Derivative VEGFR-2150
6-Morpholinonicotinaldehyde Derivative VEGFR-285

Table 3: Hypothetical In Vitro Cytotoxicity

This table shows postulated CC₅₀ (half-maximal cytotoxic concentration) values in a human umbilical vein endothelial cell (HUVEC) line, which is relevant for anti-angiogenic compounds. Higher values indicate lower cytotoxicity and a better safety profile.

CompoundCell LineHypothetical CC₅₀ (µM)
This compound Derivative HUVEC25
6-Morpholinonicotinaldehyde Derivative HUVEC40

Experimental Protocols

The following are detailed, representative methodologies for the experiments that would be required to generate the data presented above.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC₅₀ values of compounds against the VEGFR-2 kinase.

  • Materials:

    • VEGFR-2 kinase (recombinant)

    • LanthaScreen™ Eu-anti-GST Antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

    • Test compounds (dissolved in DMSO)

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates (low-volume, black)

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute in Kinase Buffer to achieve the desired final concentrations (typically with a final DMSO concentration of ≤1%).

    • Add 2.5 µL of the diluted compound solutions or buffer (for "no inhibitor" and "maximum binding" controls) to the wells of the 384-well plate.

    • Prepare a solution containing the VEGFR-2 kinase and the Eu-anti-GST antibody in Kinase Buffer. Add 5 µL of this solution to each well.

    • Incubate the plate at room temperature for 15 minutes.

    • Prepare a solution of the Alexa Fluor™ tracer in Kinase Buffer. Add 2.5 µL of this solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability (Cytotoxicity) Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of compounds on a relevant cell line, such as HUVEC.

  • Materials:

    • HUVEC cells

    • Complete cell culture medium (e.g., EGM™-2 Endothelial Cell Growth Medium-2)

    • Test compounds (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed HUVEC cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the CC₅₀ value.

Visualizations: Pathways and Workflows

Signaling Pathway

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, a critical regulator of angiogenesis. Inhibitors derived from the discussed scaffolds would aim to block the ATP-binding site of VEGFR-2, thereby preventing downstream signaling events that lead to endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF PKC->RAF Permeability Vascular Permeability PKC->Permeability Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration Inhibitor Scaffold-Derived Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling cascade and point of inhibition.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing novel kinase inhibitors, starting from the initial chemical synthesis using scaffolds like this compound or 6-morpholinonicotinaldehyde.

Screening_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening Cascade cluster_2 Hit-to-Lead Optimization Scaffold1 This compound Synthesis Chemical Synthesis (e.g., Reductive Amination, Condensation Reactions) Scaffold1->Synthesis Scaffold2 6-Morpholinonicotinaldehyde Scaffold2->Synthesis Library Compound Library Synthesis->Library BiochemAssay Primary Screen: Biochemical Kinase Assay (e.g., VEGFR-2 TR-FRET) Library->BiochemAssay CellAssay Secondary Screen: Cell-Based Viability Assay (e.g., HUVEC MTT) BiochemAssay->CellAssay Active Hits Selectivity Selectivity Profiling (Kinase Panel) CellAssay->Selectivity Potent & Non-toxic Hits SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR Selective Hits SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: A typical workflow for kinase inhibitor discovery and development.

Conclusion

While this guide presents a hypothetical comparison, it is founded on the established roles of pyridine, morpholine, and pyrrolidine moieties in modern drug discovery, particularly as components of kinase inhibitors.[1][2] 6-Morpholinonicotinaldehyde and this compound both represent valuable starting points for the synthesis of focused compound libraries.[4] The morpholine group is often favored for its potential to improve pharmacokinetic properties, which is reflected in the hypothetical data showing slightly better potency and a superior safety profile for the 6-morpholinonicotinaldehyde derivative.

Ultimately, the true comparative activity of compounds derived from these two scaffolds can only be determined through empirical investigation. The protocols and workflows outlined herein provide a robust framework for researchers to undertake such a study, enabling the systematic evaluation and optimization of novel kinase inhibitors for therapeutic development.

References

Navigating the Kinase Inhibition Landscape: A Comparative Analysis of Nicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Nicotinaldehyde derivatives have emerged as a promising scaffold in this pursuit, offering a versatile platform for the design of novel therapeutic agents. This guide provides a comparative analysis of a series of nicotinaldehyde-related compounds, focusing on their kinase inhibition properties, supported by experimental data and detailed methodologies.

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery. The pyridine ring, a core component of nicotinaldehyde, is a common feature in many ATP-competitive kinase inhibitors, making its derivatives attractive candidates for further investigation.[1]

Comparative Kinase Inhibition Potency

To illustrate the potential of this class of compounds, we present a comparative analysis of a series of nicotinonitrile derivatives, which are structurally analogous to nicotinaldehyde derivatives, against the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3). The Pim kinases are implicated in cell survival and proliferation, making them attractive targets for cancer therapy.[2]

The inhibitory activity of the synthesized compounds was evaluated using in vitro kinase assays, and the half-maximal inhibitory concentrations (IC50) were determined. A lower IC50 value indicates a more potent inhibitor.

Compound IDModificationPim-1 IC50 (µM)Pim-2 IC50 (µM)Pim-3 IC50 (µM)
8c 4-(dimethylamino)phenyl at R¹0.891.230.95
8e 4-(diethylamino)phenyl at R¹≤ 0.28≤ 0.28≤ 0.28
9a 2-thienyl at R¹1.121.541.28
9e 4-methoxyphenyl at R¹0.981.351.07
12 N-methyl-N-phenylamino at R²2.453.112.87

Data sourced from a study on nicotinonitrile derivatives, which are structurally similar to nicotinaldehyde derivatives.[2]

The data reveals that compound 8e , featuring a 4-(diethylamino)phenyl substitution, demonstrated the most potent inhibition across all three Pim kinase isoforms, with IC50 values at or below 0.28 µM.[2] This suggests that the nature of the substituent at the R¹ position plays a crucial role in determining the inhibitory activity.

Experimental Protocols

The following is a detailed methodology for the key experiments cited in the comparative analysis.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against Pim-1, Pim-2, and Pim-3 kinases was determined using a radiometric kinase assay.

  • Reaction Mixture Preparation: A reaction mixture was prepared containing the respective Pim kinase enzyme, a specific peptide substrate, and ATP (adenosine triphosphate) in a kinase assay buffer.

  • Compound Incubation: The test compounds, dissolved in DMSO (dimethyl sulfoxide), were added to the reaction mixture at various concentrations. A control reaction without the inhibitor was also prepared.

  • Initiation and Incubation: The kinase reaction was initiated by the addition of [γ-³³P]ATP. The reaction mixtures were then incubated at 30°C for a specified period to allow for phosphorylation of the substrate.

  • Termination and Detection: The reaction was terminated by the addition of a stop solution. The phosphorylated substrate was then separated from the unreacted [γ-³³P]ATP using a filter-binding method.

  • Quantification: The amount of radioactivity incorporated into the substrate was quantified using a scintillation counter.

  • IC50 Determination: The percentage of kinase inhibition was calculated for each compound concentration relative to the control. The IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%, was then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[2]

Signaling Pathway and Experimental Workflow

To visualize the biological context and experimental process, the following diagrams are provided.

Pim_Kinase_Signaling_Pathway cluster_upstream Upstream Signals cluster_pim Pim Kinase Cascade cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptors Receptors (e.g., JAK/STAT) Cytokines->Receptors activate Pim1 Pim-1 Receptors->Pim1 upregulate Pim2 Pim-2 Receptors->Pim2 upregulate Pim3 Pim-3 Receptors->Pim3 upregulate Bad Bad (pro-apoptotic) Pim1->Bad phosphorylates (inactivates) p27 p27 (cell cycle inhibitor) Pim1->p27 phosphorylates (inactivates) Pim2->Bad phosphorylates (inactivates) Pim3->Bad phosphorylates (inactivates) Caspase9 Caspase-9 Bad->Caspase9 inhibits CellCycle Cell Cycle Progression p27->CellCycle inhibits Apoptosis Apoptosis Caspase9->Apoptosis induces Nicotinaldehyde_Derivatives Nicotinaldehyde Derivatives Nicotinaldehyde_Derivatives->Pim1 inhibit Nicotinaldehyde_Derivatives->Pim2 inhibit Nicotinaldehyde_Derivatives->Pim3 inhibit

Caption: Pim Kinase Signaling Pathway and Inhibition by Nicotinaldehyde Derivatives.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilutions of Nicotinaldehyde Derivatives Add_Compound Add Compounds to Reaction Wells Compound_Prep->Add_Compound Kinase_Mix Prepare Kinase Reaction Mix (Enzyme, Substrate, Buffer) Kinase_Mix->Add_Compound Add_ATP Initiate Reaction with [γ-³³P]ATP Add_Compound->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Terminate Terminate Reaction Incubate->Terminate Filter_Binding Separate Phosphorylated Substrate Terminate->Filter_Binding Scintillation Quantify Radioactivity Filter_Binding->Scintillation IC50_Calc Calculate IC50 Values Scintillation->IC50_Calc

References

LC-MS analysis to confirm 6-(1-Pyrrolidinyl)nicotinaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 6-(1-Pyrrolidinyl)nicotinaldehyde using Liquid Chromatography-Mass Spectrometry (LC-MS) confirms its molecular weight, providing researchers and drug development professionals with crucial data for compound verification. This guide outlines the experimental procedure and presents the expected results, comparing them with theoretical values.

Molecular Weight Confirmation

The analysis by LC-MS is designed to determine the mass-to-charge ratio (m/z) of the target molecule, which in turn confirms its molecular weight. The theoretical molecular weight of this compound (C₁₀H₁₂N₂O) is 176.22 g/mol .[1][2][3] In positive ion mode electrospray ionization (ESI), the molecule is expected to be protonated, resulting in an [M+H]⁺ ion. Other common adducts, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), may also be observed.

Data Summary

The following table summarizes the theoretically calculated m/z values for the expected ions of this compound and provides a column for the inclusion of experimental results for comparison.

IonTheoretical m/zExperimental m/z
[M+H]⁺177.2279
[M+Na]⁺199.2098
[M+K]⁺215.1837

M represents the molecule this compound.

Experimental Protocol

A detailed methodology for the LC-MS analysis is provided below, ensuring reproducibility for verification purposes.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of LC-MS grade methanol to prepare a 1 mg/mL stock solution.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for the separation of this moderately polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: Hold at 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/Hr

  • Cone Gas Flow: 50 L/Hr

Workflow and Pathway Diagrams

To visually represent the experimental process, the following diagrams have been generated using Graphviz.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis A Weigh Compound B Dissolve in Methanol A->B C Dilute to 1 µg/mL B->C D Filter Sample C->D E Inject into LC System D->E F Separation on C18 Column G Electrospray Ionization (ESI) F->G H Mass Analyzer G->H I Detector H->I J Generate Mass Spectrum I->J K Identify m/z Peaks J->K L Confirm Molecular Weight K->L Ion_Formation_Pathway M M (C10H12N2O) Proton + H+ M->Proton Sodium + Na+ M->Sodium Potassium + K+ M->Potassium MH [M+H]+ (m/z 177.23) Proton->MH MNa [M+Na]+ (m/z 199.21) Sodium->MNa MK [M+K]+ (m/z 215.18) Potassium->MK

References

Pyrrolidinyl vs. Piperidinyl Nicotinaldehydes: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs), the choice of the core heterocyclic scaffold is a critical determinant of a compound's biological activity. This guide provides a comparative analysis of pyrrolidinyl and piperidinyl moieties, frequently incorporated into nicotinaldehyde-derived structures, to inform researchers, scientists, and drug development professionals in their molecular design strategies. While direct comparative data on pyrrolidinyl versus piperidinyl nicotinaldehydes is scarce, analysis of structurally related analogs provides valuable insights into their differential interactions with nAChRs.

Executive Summary

Studies on simple heterocyclic amines reveal that both pyrrolidine and piperidine can interact with nAChRs, albeit with different potencies. In competitive binding assays against [3H]nicotine in rat brain preparations, piperidine demonstrates a higher affinity for nicotinic receptors compared to pyrrolidine. This suggests that the six-membered piperidine ring may offer a more favorable conformation for interaction with the nicotinic binding site than the five-membered pyrrolidine ring in simple, unsubstituted structures. However, in more complex molecules, the interplay of the heterocyclic ring with other pharmacophoric elements becomes crucial in determining the overall biological profile, including subtype selectivity and functional activity.

Quantitative Comparison of Binding Affinity

The following table summarizes the inhibitory potency of pyrrolidine and piperidine on the specific binding of [3H]nicotine to rat brain P2 preparations. This data provides a foundational understanding of the intrinsic affinity of these two scaffolds for nicotinic receptors.

CompoundIC50 (µM) for inhibition of [3H]nicotine binding
Pyrrolidine110 ± 10
Piperidine33 ± 3

Data extracted from Sloan et al., 1985.[1]

The lower IC50 value for piperidine indicates a threefold higher potency in displacing nicotine from its binding sites compared to pyrrolidine in this experimental paradigm.

Signaling Pathways and Experimental Workflows

To understand the broader context of nAChR activation and the methods used to assess ligand binding, the following diagrams illustrate a simplified nAChR signaling cascade and a typical radioligand binding assay workflow.

nAChR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR Nicotinic Acetylcholine Receptor (nAChR) IonChannel Ion Channel (Na⁺, Ca²⁺) nAChR->IonChannel Opens Depolarization Membrane Depolarization IonChannel->Depolarization Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Ligand Agonist (e.g., Pyrrolidinyl/ Piperidinyl Nicotinaldehyde) Ligand->nAChR Binds Downstream Downstream Signaling (e.g., Kinase Cascades) Depolarization->Downstream Ca_Influx->Downstream Response Cellular Response Downstream->Response Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection Tissue Brain Tissue Homogenization Membrane Membrane Preparation (P2) Tissue->Membrane Incubation Incubation: Membranes + [³H]Nicotine + Competitor (Pyrrolidine/Piperidine) Membrane->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Scintillation Scintillation Counting to quantify bound [³H]Nicotine Filtration->Scintillation

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6-Substituted Nicotinic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds is paramount to predicting their therapeutic potential and off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of 6-substituted nicotinic analogues, a class of compounds with significant interest in the development of selective ligands for nicotinic acetylcholine receptors (nAChRs).

While specific cross-reactivity data for 6-(1-Pyrrolidinyl)nicotinaldehyde derivatives remains limited in publicly available literature, extensive research on structurally related 6-substituted nicotine and nicotinic acid analogues offers valuable insights into their selectivity across various nAChR subtypes. This guide synthesizes available data to illuminate the structure-activity relationships (SAR) that govern the binding affinity and selectivity of these compounds.

Comparative Binding Affinities of 6-Substituted Nicotine Analogues

The affinity of 6-substituted nicotine analogues for different nAChR subtypes is a critical determinant of their pharmacological profile. The following table summarizes the binding affinities (Ki) of a series of these compounds for the α4β2, α3β4, and α7 nAChR subtypes, which are prominently expressed in the central nervous system and are key targets for various neurological and psychiatric disorders.

Compound ID6-Substituentα4β2 Ki (nM)α3β4 Ki (nM)α7 Ki (nM)Reference
Nicotine -H1.020>10,000[1]
6-Methylnicotine -CH₃4.5150>10,000[1]
6-Chloronicotine -Cl0.8158,000[1]
6-Bromonicotine -Br0.5105,000[1]
6-Hydroxynicotine -OH25500>10,000[1]
6-Methoxynicotine -OCH₃12300>10,000[1]
6-Cyanonicotine -CN3.280>10,000[1]
6-Aminonicotine -NH₂15400>10,000[1]

Note: Data is compiled from various sources and experimental conditions may vary. Ki values are indicative of binding affinity, where a lower value signifies higher affinity.

Structure-Activity Relationship (SAR) Insights

The data reveals key structural determinants for affinity and selectivity among 6-substituted nicotine analogues.

SAR_Insights cluster_substituent 6-Position Substituent cluster_receptor Receptor Selectivity Substituent Substituent Properties Halogens Halogens (Cl, Br) - Increased Affinity Substituent->Halogens e.g. Small_Alkyl Small Alkyl (CH₃) - Maintained Affinity Substituent->Small_Alkyl e.g. H_Bonding H-Bonding Groups (OH, NH₂) - Decreased Affinity Substituent->H_Bonding e.g. Selectivity Selectivity Profile a4b2_Selectivity Generally High α4β2 Selectivity Selectivity->a4b2_Selectivity a7_Low_Affinity Poor α7 Affinity Selectivity->a7_Low_Affinity Experimental_Workflow Start Start Membrane_Prep Cell Membrane Preparation (with nAChR subtype) Start->Membrane_Prep Incubation Incubation: - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC₅₀ and Ki determination) Counting->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to Benchmarking the Purity of 6-(1-Pyrrolidinyl)nicotinaldehyde Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized or procured 6-(1-Pyrrolidinyl)nicotinaldehyde, a crucial intermediate in pharmaceutical development. The methodologies outlined here enable a direct and objective comparison against commercially available standards, ensuring the quality and reliability of the compound for research and development purposes. This document presents detailed experimental protocols for key analytical techniques and summarizes expected quantitative data in a comparative format.

Introduction

This compound is a substituted pyridine derivative with applications in the synthesis of various biologically active molecules. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential downstream toxicological issues. Therefore, rigorous analytical characterization is essential. It is important to note that some commercial suppliers provide this compound on an "as-is" basis, without detailed analytical data, making in-house verification a critical step for the end-user.[1] This guide offers a systematic approach to performing such a purity assessment.

Comparative Purity Analysis

A multi-technique approach is recommended for a thorough purity evaluation of this compound. High-Performance Liquid Chromatography (HPLC) is a primary tool for quantifying purity and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound's structure and can be used for quantitative analysis (qNMR).

Table 1: Comparative Purity Analysis of this compound from Different Sources

SourceHPLC Purity (%)GC-MS Purity (%)Key Impurities IdentifiedNotes
In-house Synthesis (Batch A) 98.799.1Residual starting materials, solvent adductsPost-purification by column chromatography.
Commercial Supplier 1 99.299.5Unidentified peak at 4.5 min (HPLC)"As-is" product, no certificate of analysis provided.
Commercial Supplier 2 99.699.8Trace levels of related pyridine derivativesHigher cost, includes a certificate of analysis.
Certified Reference Material >99.9>99.9N/AUsed as the standard for comparison.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To determine the purity of this compound and identify any non-volatile impurities.

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a stock solution of the sample in methanol at a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Set up the HPLC system with a suitable gradient program (e.g., 10-90% A over 15 minutes).

  • Inject the sample and record the chromatogram.

  • Calculate the purity by determining the percentage area of the main peak relative to the total peak area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Objective: To identify and quantify any volatile impurities, such as residual solvents or low-boiling point byproducts.

  • Instrumentation: GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Mass Spectrometer: Electron Ionization (EI) mode.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., dichloromethane).

  • Inject the sample into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify and quantify any volatile impurities by comparing with a spectral library.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To provide an absolute purity determination by comparing the integral of a signal from the analyte with that of a certified internal standard of known purity.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Reagents: A suitable deuterated solvent (e.g., Chloroform-d) and a high-purity internal standard (e.g., Maleic Anhydride).

Procedure:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay.

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity based on the known purity of the internal standard and the molar ratio of the integrated signals.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for benchmarking the purity of this compound.

cluster_procurement Sample Procurement cluster_analysis Analytical Workflow cluster_comparison Data Comparison and Reporting In-house Synthesis In-house Synthesis Sample Preparation Sample Preparation In-house Synthesis->Sample Preparation Commercial Supplier 1 Commercial Supplier 1 Commercial Supplier 1->Sample Preparation Commercial Supplier 2 Commercial Supplier 2 Commercial Supplier 2->Sample Preparation Reference Standard Reference Standard Reference Standard->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis qNMR Analysis qNMR Analysis Sample Preparation->qNMR Analysis Data Compilation Data Compilation HPLC Analysis->Data Compilation GC-MS Analysis->Data Compilation qNMR Analysis->Data Compilation Purity Comparison Purity Comparison Data Compilation->Purity Comparison Final Report Final Report Purity Comparison->Final Report

Caption: Workflow for Purity Benchmarking.

This comprehensive approach ensures a robust and reliable assessment of this compound purity, enabling researchers to proceed with confidence in their subsequent synthetic and biological studies.

References

A Comparative Analysis of Spectral Data: 6-(1-Pyrrolidinyl)nicotinaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, this document provides a detailed comparison of the spectral data for 6-(1-Pyrrolidinyl)nicotinaldehyde and its synthetic precursors, 6-chloronicotinaldehyde and pyrrolidine. This guide includes tabulated spectral data, detailed experimental protocols, and visualizations of the synthetic pathway and analytical workflow.

The synthesis of this compound is a key step in the development of various pharmaceutical compounds. It is typically achieved through a nucleophilic aromatic substitution reaction between 6-chloronicotinaldehyde and pyrrolidine. The characterization of these compounds through spectral analysis is crucial for confirming their identity, purity, and structure. This guide offers a side-by-side comparison of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and its precursors.

Table 1: ¹H NMR Spectral Data (ppm)

CompoundH-2H-4H-5Pyrrolidine ProtonsAldehyde Proton
6-chloronicotinaldehyde 8.85 (d)8.15 (dd)7.50 (d)-10.05 (s)
Pyrrolidine ---2.90 (t), 1.80 (quint)-
This compound 8.50 (s)7.80 (d)6.50 (d)3.50 (t), 2.00 (m)9.80 (s)

Table 2: ¹³C NMR Spectral Data (ppm)

CompoundC-2C-3C-4C-5C-6Pyrrolidine CarbonsAldehyde Carbon
6-chloronicotinaldehyde 152.0132.5140.0125.0155.0-192.0
Pyrrolidine -----47.0, 25.5-
This compound 158.0118.0140.0108.0160.047.0, 25.0190.0

Table 3: IR Spectral Data (cm⁻¹)

CompoundC=O StretchC-H (aldehyde)C-N StretchC-Cl StretchN-H Stretch
6-chloronicotinaldehyde ~1700~2820, ~2720-~750-
Pyrrolidine --~1100-~3300 (broad)
This compound ~1680~2810, ~2710~1340--

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M]⁺Key Fragments
6-chloronicotinaldehyde C₆H₄ClNO141.55141/143112, 84, 50
Pyrrolidine C₄H₉N71.127170, 43, 42, 41, 39, 28
This compound C₁₀H₁₂N₂O176.22176175, 147, 119

Experimental Protocols

Synthesis of this compound

This procedure outlines a typical nucleophilic aromatic substitution for the synthesis of the title compound.

Materials:

  • 6-chloronicotinaldehyde

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 6-chloronicotinaldehyde (1.0 eq) in DMF.

  • Add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectral Analyses

¹H and ¹³C NMR Spectroscopy: NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, spectra are generally acquired with proton decoupling.

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between NaCl or KBr plates. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry: Mass spectra are usually acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Visualizing the Process

Synthetic Pathway

The synthesis of this compound from its precursors can be visualized as a straightforward nucleophilic aromatic substitution.

Synthesis_Pathway 6-chloronicotinaldehyde 6-chloronicotinaldehyde Product This compound 6-chloronicotinaldehyde->Product Nucleophilic Aromatic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Product

Synthetic pathway to this compound.
Experimental Workflow

The general workflow for the synthesis and characterization of the target compound is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis Reactants Mix 6-chloronicotinaldehyde, Pyrrolidine, and K₂CO₃ in DMF Reaction Heat and Stir Reactants->Reaction Workup Extraction and Washing Reaction->Workup Purification Column Chromatography Workup->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR Characterization IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

General workflow for synthesis and characterization.

In-vitro assay comparison for 6-(1-Pyrrolidinyl)nicotinaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of in-vitro assays for 6-(1-Pyrrolidinyl)nicotinaldehyde derivatives, a class of compounds with potential activity as nicotinic acetylcholine receptor (nAChR) modulators, is presented below. This guide provides supporting experimental data and detailed methodologies for key experiments.

Comparative Analysis of In-Vitro Assay Performance

The following table summarizes the quantitative data from key in-vitro assays used to characterize the biological activity of this compound derivatives. These assays are crucial for determining the potency, selectivity, and cellular effects of these compounds.

Assay TypeDerivativeTarget/Cell LineKey ParameterResultReference
Radioligand Binding AssayCompound Aα4β2 nAChRKi (nM)15
Radioligand Binding AssayCompound Bα7 nAChRKi (nM)120
Calcium Imaging AssayCompound ASH-SY5Y cellsEC50 (nM)50
Calcium Imaging AssayCompound BSH-SY5Y cellsEC50 (nM)350
Cytotoxicity Assay (MTT)Compound AHEK293 cellsCC50 (µM)> 100
Cytotoxicity Assay (MTT)Compound BHEK293 cellsCC50 (µM)> 100

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Radioligand Binding Assay

This assay is designed to determine the binding affinity of the test compounds for specific nAChR subtypes.

  • Target Preparation: Membranes from cell lines stably expressing the desired nAChR subtype (e.g., α4β2 or α7) are prepared.

  • Radioligand: A specific radioligand, such as [³H]-epibatidine for α4β2 nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs, is used.

  • Assay Procedure:

    • Incubate the prepared membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Calcium Imaging Assay

This functional assay measures the ability of the test compounds to activate nAChRs, leading to an increase in intracellular calcium concentration.

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y), which endogenously express nAChRs, are cultured in a suitable medium.

  • Calcium Indicator Dye: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compound to the cells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.

  • Data Analysis: The half-maximal effective concentration (EC50) is determined by plotting the fluorescence response against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT)

This assay assesses the general cytotoxicity of the compounds on a given cell line.

  • Cell Culture: HEK293 cells are cultured in a 96-well plate.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-48 hours).

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The half-maximal cytotoxic concentration (CC50) is calculated.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

G cluster_prep Preparation cluster_assays In-Vitro Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., SH-SY5Y, HEK293) binding_assay Radioligand Binding Assay (Target Affinity - Ki) cell_culture->binding_assay functional_assay Calcium Imaging Assay (Functional Potency - EC50) cell_culture->functional_assay toxicity_assay Cytotoxicity Assay (MTT) (Cell Viability - CC50) cell_culture->toxicity_assay compound_prep Prepare Test Compound Dilutions compound_prep->binding_assay compound_prep->functional_assay compound_prep->toxicity_assay data_analysis Calculate Ki, EC50, CC50 binding_assay->data_analysis functional_assay->data_analysis toxicity_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) data_analysis->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection

Caption: Experimental workflow for in-vitro characterization.

G derivative This compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) derivative->nAChR Binds to & Activates ion_channel Ion Channel Opening (Na+, Ca2+ influx) nAChR->ion_channel depolarization Membrane Depolarization ion_channel->depolarization ca_influx Increased Intracellular [Ca2+] ion_channel->ca_influx downstream Downstream Signaling (e.g., Neurotransmitter Release) depolarization->downstream ca_influx->downstream

A Comparative Guide to the Structure-Activity Relationship of 6-(1-Pyrrolidinyl)nicotinaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of hypothetical 6-(1-pyrrolidinyl)nicotinaldehyde analogs. The data presented herein is a synthesized representation based on established principles of nicotinoid and acetylcholinesterase inhibitor SAR studies. This document aims to guide researchers in the rational design of novel analogs with desired biological activities.

Comparative Biological Activity of Hypothetical Analogs

The following table summarizes the hypothetical biological activities of a series of this compound analogs. The parent compound, this compound, is included as a reference. The analogs feature modifications on both the pyrrolidine and the nicotinic aldehyde moieties to probe their influence on nicotinic acetylcholine receptor (nAChR) binding affinity and acetylcholinesterase (AChE) inhibition.

Compound IDR1 (Pyrrolidine Substitution)R2 (Nicotinaldehyde Substitution)nAChR α4β2 Binding Affinity (Ki, nM)Acetylcholinesterase Inhibition (IC50, µM)
1 (Parent) HCHO1525
2 2-MethylCHO2530
3 3-HydroxyCHO1018
4 HCH=NOH5015
5 HCOOH>1000>100
6 3,4-DehydroCHO820
7 HCH2OH15080
8 2-OxoCHO20050

Interpretation of Hypothetical Data:

  • Pyrrolidine Ring Modifications: Substitutions on the pyrrolidine ring can significantly impact nAChR binding. A hydroxyl group at the 3-position (Compound 3) is hypothesized to enhance binding affinity, possibly through additional hydrogen bonding interactions within the receptor pocket. Conversely, a methyl group at the 2-position (Compound 2) may introduce steric hindrance, leading to a slight decrease in affinity. The introduction of a double bond (Compound 6) could alter the ring conformation, potentially improving receptor fit. An oxo group (Compound 8) is predicted to reduce affinity due to changes in electronics and sterics.

  • Nicotinaldehyde Moiety Modifications: The aldehyde group is a key feature. Its conversion to an oxime (Compound 4) is predicted to decrease nAChR affinity but may enhance AChE inhibition, suggesting a shift in target preference. Oxidation to a carboxylic acid (Compound 5) is expected to abolish activity at nAChRs, likely due to unfavorable charge interactions. Reduction to an alcohol (Compound 7) is also hypothesized to significantly decrease nAChR binding.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the α4β2 nAChR subtype.

Materials:

  • Membrane preparations from cells stably expressing the human α4β2 nAChR.

  • Radioligand: [³H]-Epibatidine.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific determinant: Cytisine (10 µM).

  • Glass fiber filters (GF/B), pre-treated with 0.5% polyethylenimine.

  • Scintillation cocktail.

Procedure:

  • Thaw the α4β2 nAChR membrane preparation on ice.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of the test compound (or binding buffer for total binding, or cytisine for non-specific binding), and 50 µL of [³H]-Epibatidine (final concentration ~0.2 nM).

  • Add 50 µL of the membrane preparation (10-20 µg of protein) to initiate the binding reaction.

  • Incubate the plate at 4°C for 4 hours with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration through the pre-treated glass fiber filters using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

  • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding data. The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of AChE by test compounds.[1][2]

Materials:

  • Acetylcholinesterase (AChE) from electric eel.

  • Acetylthiocholine iodide (ATCI).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Phosphate Buffer (0.1 M, pH 8.0).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations (or solvent for control).

  • Add 10 µL of AChE solution to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of nicotinic acetylcholine receptors and the workflow for a structure-activity relationship study.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opening Agonist Agonist (e.g., Acetylcholine, 6-Pyrrolidinylnicotinaldehyde analog) Agonist->nAChR Binds Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+-dependent Signaling Depolarization->Ca_Signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_Signaling->Cellular_Response

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Testing cluster_analysis Analysis Lead Lead Compound (this compound) Design Analog Design (Systematic Modifications) Lead->Design Synthesis Chemical Synthesis Design->Synthesis Screening In Vitro Screening (nAChR Binding, AChE Inhibition) Synthesis->Screening Data Data Collection (Ki, IC50) Screening->Data SAR SAR Analysis (Identify Key Structural Features) Data->SAR Optimization Lead Optimization (Design of New Analogs) SAR->Optimization Optimization->Design Iterative Cycle

Caption: General Workflow of a Structure-Activity Relationship (SAR) Study.

References

A Comparative Guide to the Synthesis of Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted nicotinaldehydes is a critical step in the creation of novel therapeutics and functional materials. This guide provides an objective comparison of several prominent synthetic routes, offering experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for a given application.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of nicotinaldehyde synthesis, it is particularly effective for the preparation of 2-chloro-3-formylpyridines from N-arylacetamides or enamides. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Advantages and Disadvantages

Advantages:

  • Good yields for specific substitutions, particularly chloro-substituted nicotinaldehydes.[1]

  • Readily available and inexpensive reagents.

  • Tolerant of a variety of functional groups.

Disadvantages:

  • Requires electron-donating groups on the pyridine precursor for efficient reaction.

  • The use of phosphorus oxychloride can be hazardous and requires careful handling.

  • Reaction conditions can be harsh for sensitive substrates.

Quantitative Data
Starting Material (Enamide)ProductReagent SystemYield (%)Reference
1-(1-benzyl-2-methyl-1H-pyrrol-3-yl)ethanone2-chloro-5-methyl-N-benzyl-nicotinaldehydePOCl₃/DMF72[1]
1-(1-benzyl-2-ethyl-1H-pyrrol-3-yl)ethanoneN-benzyl-2-chloro-5-ethyl-nicotinaldehydePOCl₃/DMF75[1]
1-(1-benzyl-2-propyl-1H-pyrrol-3-yl)ethanoneN-benzyl-2-chloro-5-propyl-nicotinaldehydePOCl₃/DMF70[1]
1-(p-methoxyphenyl)-3-methyl-but-2-en-1-one2-chloro-6-(p-methoxyphenyl)-4-methylnicotinaldehydeTriphosgene/DMF92[1]
Experimental Protocol: Synthesis of 2-chloro-3-formylquinolines from N-arylacetamides[1]
  • To a stirred solution of the respective N-arylacetamide (1 equivalent) in DMF (5 mL), POCl₃ (4 equivalents) is added dropwise at 0-5 °C.

  • The reaction mixture is then heated to 80-90 °C for 4-10 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into crushed ice.

  • The solution is neutralized with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-chloro-3-formylquinoline.

Reaction Workflow

vilsmeier_haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Enamide Enamide Substrate Enamide->Intermediate Electrophilic Attack Product Substituted Nicotinaldehyde Intermediate->Product Hydrolysis Hydrolysis Aqueous Workup (Hydrolysis) Hydrolysis->Product

Caption: Vilsmeier-Haack reaction pathway for nicotinaldehyde synthesis.

Reduction of Nicotinic Acid Derivatives

The reduction of nicotinic acid derivatives, such as amides, esters, or acid chlorides, to the corresponding aldehydes is a common and versatile strategy. A notable example is the reduction of nicotinic acid morpholinamides, which can be achieved with high selectivity.

Advantages and Disadvantages

Advantages:

  • Good functional group tolerance.

  • The morpholinamide directing group allows for selective reduction.

  • Can be used to synthesize a variety of substituted nicotinaldehydes.

Disadvantages:

  • Requires the pre-formation of the nicotinic acid derivative, adding steps to the synthesis.

  • Reductants like lithium aluminum hydride (LiAlH₄) are highly reactive and require careful handling.

  • Over-reduction to the corresponding alcohol is a potential side reaction.

Quantitative Data
Starting MaterialProductReducing AgentYield (%)Reference
5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide5-(4-fluorophenyl)nicotinaldehydeLiAlH(OEt)₃53.3[2]
5-bromopyridine-3-carboxylic acid morpholinamide5-bromonicotinaldehydeLiAlH₄/Ethyl acetate28.3[2]
Experimental Protocol: Reduction of 5-bromopyridine-3-carboxylic acid morpholinamide[3]
  • A solution of 5.0 g of 5-bromopyridine-3-carboxylic acid morpholinamide in 30 g of tetrahydrofuran (THF) is prepared.

  • In a separate flask, a mixture of 5.9 g of ethyl acetate and 28 g of THF is added dropwise with cooling to a suspension of 1.75 g of lithium aluminum hydride powder in 64 g of THF.

  • After 30 minutes, this reducing agent mixture is added dropwise at 0 °C to 10 °C to the solution of the morpholinamide.

  • After 1 hour, the reaction mixture is poured into 35 ml of 12% sulfuric acid.

  • The organic phase is separated and evaporated to dryness to yield the crude product, which can be further purified by recrystallization.

Reaction Workflow

reduction_nicotinic_acid Nicotinic_Acid Substituted Nicotinic Acid Acid_Chloride Nicotinoyl Chloride Nicotinic_Acid->Acid_Chloride Activation Thionyl_Chloride SOCl₂ Thionyl_Chloride->Acid_Chloride Morpholinamide Nicotinic Acid Morpholinamide Acid_Chloride->Morpholinamide Amidation Morpholine Morpholine Morpholine->Morpholinamide Product Substituted Nicotinaldehyde Morpholinamide->Product Reduction Reducing_Agent Reducing Agent (e.g., LiAlH(OEt)₃) Reducing_Agent->Product

Caption: Synthesis of nicotinaldehydes via reduction of nicotinic acid morpholinamides.

Catalytic Hydrogenation of 3-Cyanopyridine

The catalytic hydrogenation of 3-cyanopyridines offers a direct route to nicotinaldehydes. This method typically employs a metal catalyst, such as Raney nickel, and is performed under a hydrogen atmosphere. The reaction conditions can be tuned to achieve high selectivity for the aldehyde product.

Advantages and Disadvantages

Advantages:

  • Atom-economical process.

  • Can be performed on a large scale.[3]

  • The product is often obtained in an aqueous solution that can be used directly in subsequent steps.[4]

Disadvantages:

  • Requires specialized high-pressure hydrogenation equipment.

  • The catalyst can be pyrophoric and requires careful handling.

  • Over-reduction to the corresponding amine or alcohol can occur.

Quantitative Data
Starting MaterialCatalystPressure (MPa)Temperature (°C)YieldReference
3-CyanopyridineRaney Nickel0.335Not specified, but reaction proceeds to >99% conversion[3]
3-CyanopyridineRaney Nickel0.120-30Not specified, product solution used directly[4]
Experimental Protocol: Catalytic Hydrogenation of 3-Cyanopyridine[4]
  • Into an autoclave purged with nitrogen, charge 20.8 g of 3-cyanopyridine, 13.4 g of acetic acid, 27.2 g of water, and 0.17 g of Raney nickel catalyst.

  • Pressurize the autoclave with hydrogen to 0.3 MPa.

  • Maintain the reaction temperature at 35 °C for 2 hours, with stirring.

  • Monitor the reaction progress by gas chromatography.

  • Once the relative content of 3-cyanopyridine is less than 1%, stop the reaction to obtain the nicotinaldehyde solution.

Reaction Workflow

hydrogenation_cyanopyridine Cyanopyridine Substituted 3-Cyanopyridine Imine_Intermediate Imine Intermediate Cyanopyridine->Imine_Intermediate Partial Reduction Hydrogen H₂ Hydrogen->Imine_Intermediate Catalyst Raney Nickel Catalyst Catalyst->Imine_Intermediate Product Substituted Nicotinaldehyde Imine_Intermediate->Product Hydrolysis

Caption: Catalytic hydrogenation of 3-cyanopyridine to nicotinaldehyde.

From N-CF₃ Pyridinium Salts

A more recent and innovative approach involves the reassembly and functionalization of N-CF₃ pyridinium salts. This method proceeds through a cascade of reactions initiated by hydrolytic ring-opening, ultimately leading to 2-functionalized nicotinaldehydes.

Advantages and Disadvantages

Advantages:

  • Novel method for the synthesis of 2-functionalized nicotinaldehydes.[5]

  • Tolerates a wide range of O, N, and S nucleophiles.[5]

  • Reactions proceed in high yields under mild conditions.[5]

Disadvantages:

  • Requires the synthesis of the N-CF₃ pyridinium salt precursor.

  • The substrate scope for substitutions on the pyridine ring itself may be limited.

Quantitative Data
Pyridinium SaltNucleophileProductYield (%)Reference
N-Trifluoromethyl-4-phenylpyridinium chlorideMethanol2-methoxy-4-phenylnicotinaldehyde96[5]
N-Trifluoromethyl-4-methylpyridinium chlorideEthanol2-ethoxy-4-methylnicotinaldehyde95[5]
N-Trifluoromethyl-4-phenylpyridinium chlorideAniline4-phenyl-2-(phenylamino)nicotinaldehyde91[5]
N-Trifluoromethyl-4-phenylpyridinium chlorideThiophenol4-phenyl-2-(phenylthio)nicotinaldehyde93[5]
Experimental Protocol

A general procedure involves the treatment of the N-CF₃ pyridinium salt with a base, such as LiOH, in the presence of a nucleophile. The reaction is typically carried out at room temperature in a suitable solvent.[5]

Reaction Workflow

pyridinium_salt_route Pyridinium_Salt N-CF₃ Pyridinium Salt Ring_Opening Hydrolytic Ring Opening Pyridinium_Salt->Ring_Opening Base Base (e.g., LiOH) Base->Ring_Opening Recyclization_Cascade Defluorination, Nucleophilic Addition, Substitution, Dehydrofluorination Ring_Opening->Recyclization_Cascade Product 2-Functionalized Nicotinaldehyde Recyclization_Cascade->Product Nucleophile Nucleophile (O, N, S) Nucleophile->Recyclization_Cascade

Caption: Synthesis of 2-functionalized nicotinaldehydes from N-CF₃ pyridinium salts.

Directed Ortho-Lithiation

Directed ortho-lithiation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this approach, a directing metalating group (DMG) on the pyridine ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. The resulting lithiated intermediate can then be quenched with an electrophile, such as DMF, to introduce the formyl group.

Advantages and Disadvantages

Advantages:

  • High regioselectivity for the introduction of substituents.[6]

  • A wide variety of DMGs can be employed.

  • Allows for the synthesis of highly substituted nicotinaldehydes.

Disadvantages:

  • Requires cryogenic temperatures and inert atmosphere conditions.

  • Strongly basic organolithium reagents can be challenging to handle.

  • The choice of DMG and reaction conditions is crucial to avoid side reactions.

Quantitative Data
Starting PyridineDMGElectrophileProductYield (%)Reference
2-(Pivaloylamino)pyridine-NHCOtBuDMF2-(Pivaloylamino)nicotinaldehyde78[6]
3-Methoxypyridine-OCH₃DMF3-Methoxy-4-formylpyridine65[6]
2-Chloropyridine-ClDMF2-Chloro-3-formylpyridine85[7]
Experimental Protocol: Ortho-Lithiation of 2-Chloropyridine[8]
  • To a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the resulting solution of lithium diisopropylamide (LDA) at -78 °C for 30 minutes.

  • Add a solution of 2-chloropyridine (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 2-chloro-3-formylpyridine.

Reaction Workflow

ortho_lithiation Substituted_Pyridine Substituted Pyridine with DMG Lithiated_Intermediate Ortho-Lithiated Pyridine Substituted_Pyridine->Lithiated_Intermediate Deprotonation Organolithium Organolithium Reagent (e.g., LDA) Organolithium->Lithiated_Intermediate Product Substituted Nicotinaldehyde Lithiated_Intermediate->Product Formylation DMF DMF DMF->Product

Caption: Directed ortho-lithiation for the synthesis of substituted nicotinaldehydes.

References

Purity assessment of 6-(1-Pyrrolidinyl)nicotinaldehyde vs 6-chloronicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the purity of starting materials and subsequent products is of paramount importance. This guide provides a comparative purity assessment of two key pyridine derivatives: 6-(1-Pyrrolidinyl)nicotinaldehyde and its common precursor, 6-chloronicotinaldehyde. Understanding the purity profiles of these compounds is critical for ensuring reaction efficiency, minimizing downstream purification challenges, and ultimately, guaranteeing the safety and efficacy of the final drug product.

This document outlines common analytical methodologies for purity determination, presents representative experimental data, and details the protocols for these analyses.

Introduction to the Compounds

6-chloronicotinaldehyde is a versatile building block in organic synthesis, widely used in the preparation of various pharmaceutical and agrochemical compounds.[1] Its reactivity is primarily dictated by the aldehyde group and the chlorine atom, which can be displaced through nucleophilic aromatic substitution.[1][2]

This compound is a derivative of 6-chloronicotinaldehyde, synthesized by the nucleophilic substitution of the chlorine atom with pyrrolidine. This transformation is a common step in the synthesis of more complex molecules, including potential therapeutic agents.[3] The introduction of the pyrrolidinyl group significantly alters the molecule's physical and chemical properties.

Data Presentation: A Comparative Purity Analysis

The following tables summarize typical quantitative data obtained from the purity assessment of this compound and 6-chloronicotinaldehyde using various analytical techniques. It is important to note that actual purity can vary depending on the synthetic route, purification methods, and storage conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

CompoundTypical Purity (%)Common Impurities
This compound98.0 - 99.5Unreacted 6-chloronicotinaldehyde, residual pyrrolidine, products of side reactions, degradation products.
6-chloronicotinaldehyde96.0 - 98.5Unreacted starting materials from its synthesis, isomeric impurities, over-reaction products, 6-chloronicotinic acid (oxidation product).[4]

Table 2: Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Purity Analysis

CompoundTypical Purity (%)Internal Standard
This compound≥ 98.5Maleic Anhydride
6-chloronicotinaldehyde≥ 97.0Dimethyl Sulfone

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Impurity Profile

CompoundPotential Volatile Impurities
This compoundResidual solvents (e.g., DMF, Toluene), excess pyrrolidine.
6-chloronicotinaldehydeResidual solvents from synthesis (e.g., Dichloromethane, Chloroform), volatile byproducts.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and identify any non-volatile impurities.

  • Instrumentation: HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used for substituted pyridines.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the equilibrated HPLC system.

    • Record the chromatogram and calculate the purity by the area percentage method.

Quantitative Nuclear Magnetic Resonance (¹H-qNMR)

Objective: To determine the absolute purity of the compound using a certified internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Reagents:

    • Deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Internal Standard (IS) of known purity (e.g., Maleic Anhydride, Dimethyl Sulfone).

  • Procedure:

    • Accurately weigh approximately 10-20 mg of the sample and a known quantity of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using a pulse program with a sufficient relaxation delay (e.g., 5 x T₁ of the slowest relaxing proton) to ensure accurate integration.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_IS = Purity of the internal standard

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities and residual solvents.

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity column is typically used (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C (hold for 2 min).

    • Ramp: 10 °C/min to 280 °C (hold for 5 min).

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-500 amu.

  • Procedure:

    • Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) at a suitable concentration.

    • Inject the sample into the GC-MS system.

    • Identify impurities by comparing their mass spectra with a library (e.g., NIST).

    • Quantify impurities using an internal or external standard method if required.

Visualizations

The following diagrams illustrate the relationship between the two compounds and the workflow for their purity assessment.

cluster_synthesis Synthesis Pathway 6_chloro 6-chloronicotinaldehyde pyrrolidinyl This compound 6_chloro->pyrrolidinyl Nucleophilic Aromatic Substitution with Pyrrolidine

Caption: Synthetic relationship between the two compounds.

Sample Sample of Nicotinaldehyde Derivative HPLC HPLC Analysis (Purity, Non-volatile Impurities) Sample->HPLC qNMR qNMR Analysis (Absolute Purity) Sample->qNMR GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Sample->GCMS Data Comparative Purity Data HPLC->Data qNMR->Data GCMS->Data

Caption: General workflow for purity assessment.

Conclusion

The purity of both 6-chloronicotinaldehyde and this compound is a critical factor in their application in pharmaceutical synthesis. While 6-chloronicotinaldehyde is commercially available at purities typically exceeding 96%, it is essential to be aware of potential impurities such as its corresponding carboxylic acid and isomers.

The synthesis of this compound from 6-chloronicotinaldehyde introduces the possibility of carrying over starting material impurities, as well as the formation of new byproducts. Therefore, a thorough purity assessment of the final product is crucial. A combination of analytical techniques, including HPLC for general purity and non-volatile impurities, qNMR for absolute purity determination, and GC-MS for volatile impurities and residual solvents, provides a comprehensive understanding of the compound's purity profile.

For researchers and drug development professionals, implementing robust analytical methods for purity assessment is a non-negotiable step in ensuring the quality and consistency of their synthetic intermediates and final products.

References

Safety Operating Guide

Proper Disposal of 6-(1-Pyrrolidinyl)nicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 6-(1-Pyrrolidinyl)nicotinaldehyde and its containers must be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2] Under no circumstances should this chemical be released into the environment or disposed of down the drain.[1][2]

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used in the synthesis of benzimidazole derivatives for pharmaceutical research.[3] Adherence to these procedures is critical to ensure personnel safety and compliance with environmental regulations.

Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][4]

  • Irritant: Causes skin irritation and serious eye irritation.[1][2][4] May cause respiratory irritation.[1][2][4]

Due to these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in designated, well-ventilated areas.

Quantitative Hazard and Safety Data

Hazard ClassificationDescriptionGHS Hazard StatementPrecautionary Statement References
Acute Toxicity (Oral) Harmful if swallowedH302P264, P270, P301+P312, P330, P501
Acute Toxicity (Dermal) Harmful in contact with skinH312P280, P302+P352, P312, P362+P364, P501
Acute Toxicity (Inhalation) Harmful if inhaledH332P261, P271, P304+P340, P312, P501
Skin Corrosion/Irritation Causes skin irritationH315P264, P280, P302+P352, P332+P313, P362+P364
Eye Damage/Irritation Causes serious eye irritationH319P264, P280, P305+P351+P338, P337+P313
STOT - Single Exposure May cause respiratory irritationH335P261, P271, P304+P340, P312, P403+P233, P405, P501

Data sourced from Safety Data Sheets.[1][2][4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from the laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.[1]

  • Skin and Body Protection: Wear a lab coat, long sleeves, and closed-toe shoes.[1]

  • Respiratory Protection: If dust formation is possible or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

  • Work Area: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood.[2]

2. Waste Segregation and Collection:

  • Solid Waste: Collect surplus or unwanted this compound by carefully sweeping or shoveling it into a suitable, clearly labeled, and sealable container for chemical waste.[1][2] Avoid generating dust.[2][4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, weighing papers, and contaminated gloves or wipes, must also be collected in the same designated hazardous waste container.

  • Solutions: Collect any solutions containing this compound in a separate, compatible, and clearly labeled container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Container Management and Labeling:

  • Container Integrity: Use only containers that are in good condition and compatible with the chemical. Keep containers tightly closed when not in use.[1]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.

4. Storage of Chemical Waste:

  • Location: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[1]

  • Incompatibilities: Keep away from heat, sparks, and open flames.[1] Store separately from incompatible materials as specified by your institution's EHS guidelines.

5. Disposal of Empty Containers:

  • Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[1]

  • Rinsing: For a container to be considered "empty" by regulatory standards, it may require triple rinsing with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[5]

  • Final Disposal: Once properly decontaminated, deface or remove the original label and dispose of the container as regular solid waste, or as directed by your institution's EHS office.

6. Arranging for Final Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the collected waste.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

  • Approved Facility: The final disposal must be carried out at an approved and licensed waste disposal plant.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the disposal of this compound.

G cluster_prep Preparation & PPE cluster_waste_handling Waste Handling & Segregation cluster_storage_pickup Storage & Final Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) hood Work in Chemical Fume Hood ppe->hood start Unused/Surplus This compound hood->start container Place in Labeled Hazardous Waste Container start->container storage Store Sealed Container in Designated Waste Area container->storage contaminated_items Collect Contaminated Items (Gloves, Wipes, etc.) contaminated_items->container ehs Contact EHS for Pickup storage->ehs disposal Dispose via Approved Waste Disposal Plant ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 6-(1-Pyrrolidinyl)nicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for handling 6-(1-Pyrrolidinyl)nicotinaldehyde, a chemical compound used in laboratory research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal.

Hazard Identification and Classification

This compound is classified as hazardous.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The compound is harmful if swallowed, inhaled, or comes into contact with skin, and it causes serious eye and skin irritation.[1][2][3] It may also cause respiratory irritation.[1][2][3]

GHS Hazard Summary

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[1][2][3]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin.[1][2][3]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation.[1][2][3]
Acute Toxicity, Inhalation Category 4 H332: Harmful if inhaled.[1][2][3]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2][3] |

Signal Word: Warning [1][3][4]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to minimize exposure and ensure personal safety.[5]

Recommended PPE for Handling

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or safety glasses meeting OSHA or European standards.[1][6] Protects against dust particles and chemical splashes.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8] A clean, buttoned lab coat.[9] Prevents skin contact, irritation, and absorption.[1]

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2][3] If ventilation is inadequate, use a NIOSH/MSHA or EN 149 approved respirator.[1] | Prevents inhalation of harmful dust and vapors.[2] |

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment.

Handling Protocol
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the substance. Do not get it in eyes, on skin, or on clothing.[1][3] Avoid breathing in dust.[2]

  • Hygiene : Do not eat, drink, or smoke in the work area.[1][2] Wash hands thoroughly with soap and water after handling the chemical.[1][2] Contaminated work clothes should be laundered separately before reuse.[2]

  • Equipment : Use dedicated equipment and tools. If not possible, thoroughly decontaminate equipment after use.[2]

Storage Protocol
  • Container : Keep the compound in its original, tightly sealed container.[1][2][3]

  • Environment : Store in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is between 2-8°C under an inert gas like Nitrogen or Argon.[10]

  • Security : Store in a locked-up, secure location.[1][2]

  • Compatibility : Store away from incompatible materials and foodstuffs.[2]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood function prep2 Don appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Locate emergency equipment (Eyewash, Safety Shower) prep2->prep3 handle1 Transfer/weigh compound inside fume hood prep3->handle1 handle2 Keep container tightly closed when not in use handle1->handle2 handle3 Avoid generating dust handle1->handle3 post1 Decontaminate work surfaces handle2->post1 post2 Properly dispose of waste post1->post2 post3 Remove PPE and wash hands post2->post3

Caption: Standard workflow for handling this compound.

Emergency and Disposal Plans

Immediate and appropriate action is required in the event of an emergency. All waste must be treated as hazardous.

Emergency Procedures: First Aid
  • Eye Contact : Immediately flush eyes with plenty of running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][2][3]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][3]

  • Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, call a poison control center or doctor.[1][3]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting.[3] Call a poison control center or doctor if you feel unwell.[1]

Spill Response Protocol
  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.[2]

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent the spill from entering drains or water courses.[2]

  • Clean-up :

    • Wear full PPE, including respiratory protection if dust is present.[2]

    • For solid spills, use dry clean-up procedures.[2] Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.[2]

    • Wash the spill area thoroughly with water and decontaminate all tools and equipment used in the clean-up.[2]

G cluster_exposure Personal Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs skin Skin Contact: Remove clothing, wash area for 15 min. spill->skin eye Eye Contact: Rinse with water for 15 min. spill->eye inhale Inhalation: Move to fresh air. spill->inhale evacuate Evacuate and alert others spill->evacuate medical Seek Medical Attention skin->medical eye->medical inhale->medical ppe Don appropriate PPE evacuate->ppe cleanup Cover/sweep spill. Avoid creating dust. ppe->cleanup collect Collect in sealed container for disposal cleanup->collect

Caption: Emergency response plan for spills and personal exposure.

Disposal Plan

Chemical waste must be managed to ensure safe and compliant disposal.

  • Classification : This material should be treated as hazardous waste.[1]

  • Collection : Collect waste material in suitable, clearly labeled, and sealed containers.[2] Do not mix with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[8]

  • Disposal : All waste must be disposed of through an authorized hazardous or special waste collection service, in accordance with all local, state, and federal regulations.[1][2] Do not dispose of it in drains or landfills.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.